Product packaging for Cy7.5 diacid(diso3)(Cat. No.:CAS No. 752189-27-8)

Cy7.5 diacid(diso3)

Cat. No.: B3282549
CAS No.: 752189-27-8
M. Wt: 869.1 g/mol
InChI Key: TXMMRDXOVKKYMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cy7.5 diacid(diso3) is a useful research compound. Its molecular formula is C47H52N2O10S2 and its molecular weight is 869.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cy7.5 diacid(diso3) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cy7.5 diacid(diso3) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C47H52N2O10S2 B3282549 Cy7.5 diacid(diso3) CAS No. 752189-27-8

Properties

IUPAC Name

(2Z)-3-(5-carboxypentyl)-2-[(2E,4E,6E)-7-[3-(5-carboxypentyl)-1,1-dimethyl-7-sulfobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indole-7-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H52N2O10S2/c1-46(2)40(48(28-14-8-12-18-42(50)51)38-26-20-32-30-34(60(54,55)56)22-24-36(32)44(38)46)16-10-6-5-7-11-17-41-47(3,4)45-37-25-23-35(61(57,58)59)31-33(37)21-27-39(45)49(41)29-15-9-13-19-43(52)53/h5-7,10-11,16-17,20-27,30-31H,8-9,12-15,18-19,28-29H2,1-4H3,(H3-,50,51,52,53,54,55,56,57,58,59)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXMMRDXOVKKYMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=[N+](C2=C1C3=C(C=C2)C=C(C=C3)S(=O)(=O)O)CCCCCC(=O)O)C=CC=CC=CC=C4C(C5=C(N4CCCCCC(=O)O)C=CC6=C5C=CC(=C6)S(=O)(=O)[O-])(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=C(C=C2)C=C(C=C3)S(=O)(=O)O)CCCCCC(=O)O)/C=C/C=C/C=C/C=C\4/C(C5=C(N4CCCCCC(=O)O)C=CC6=C5C=CC(=C6)S(=O)(=O)[O-])(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H52N2O10S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

869.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Spectral Properties of Sulfo-Cyanine7.5 Dicarboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of Sulfo-Cyanine7.5 dicarboxylic acid, a near-infrared (NIR) fluorescent dye. This document details its key spectral characteristics, outlines the experimental protocols for their determination, and presents a typical experimental workflow for its application in biomolecule labeling and imaging. Sulfo-Cyanine7.5 dicarboxylic acid is a water-soluble cyanine dye valued for its bright fluorescence and deep tissue penetration, making it a powerful tool in various research and drug development applications.[1][2]

Core Spectral Properties

The defining characteristics of a fluorescent dye are its absorption and emission spectra, molar extinction coefficient, and fluorescence quantum yield. These properties dictate its suitability for specific applications and instrumentation. The spectral properties of Sulfo-Cyanine7.5 dicarboxylic acid are summarized in the table below.

Spectral PropertyValue
Excitation/Absorption Maximum (λabs) 778 nm[3]
Emission Maximum (λem) 797 nm[3]
Molar Extinction Coefficient (ε) 222,000 L·mol-1·cm-1[3]
Fluorescence Quantum Yield (ΦF) 0.21[3]
Recommended Stokes Shift ~19 nm
Solubility Water, DMF, DMSO[4]

Experimental Protocols

Accurate characterization of the spectral properties of fluorescent dyes is crucial for reliable and reproducible experimental results. The following sections detail the standard methodologies for measuring the key spectral parameters of Sulfo-Cyanine7.5 dicarboxylic acid.

Measurement of the Absorption Spectrum

The absorption spectrum reveals the wavelengths of light a molecule absorbs. This is a fundamental property for determining the optimal excitation wavelength.

Methodology:

  • Sample Preparation: Prepare a dilute solution of Sulfo-Cyanine7.5 dicarboxylic acid in a suitable solvent (e.g., phosphate-buffered saline for biological applications). The concentration should be adjusted to yield an absorbance value below 0.1 at the absorption maximum to avoid inner filter effects.[5]

  • Instrumentation: A UV-Vis spectrophotometer is used for this measurement.

  • Procedure:

    • Record a baseline spectrum using a cuvette containing only the solvent.

    • Measure the absorbance of the dye solution across a range of wavelengths (e.g., 600-900 nm).

    • The wavelength at which the highest absorbance is recorded is the absorption maximum (λabs).

Measurement of the Fluorescence Emission Spectrum

The fluorescence emission spectrum shows the wavelengths of light emitted by the dye after excitation.

Methodology:

  • Sample Preparation: Use the same dilute solution prepared for the absorbance measurement.

  • Instrumentation: A spectrofluorometer is required for this measurement.

  • Procedure:

    • Set the excitation wavelength of the spectrofluorometer to the absorption maximum (λabs) determined previously (778 nm).

    • Scan the emission wavelengths over a range that includes the expected emission (e.g., 780-900 nm).

    • The wavelength at which the highest fluorescence intensity is recorded is the emission maximum (λem).

Determination of the Molar Extinction Coefficient

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength.

Methodology:

  • Principle: The Beer-Lambert law (A = εlc) is used, where A is the absorbance, ε is the molar extinction coefficient, l is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the dye.

  • Procedure:

    • Prepare a series of solutions of the dye with known concentrations.

    • Measure the absorbance of each solution at the absorption maximum (λabs).

    • Plot a graph of absorbance versus concentration.

    • The slope of the resulting line will be equal to the molar extinction coefficient (ε).[6][7]

Determination of the Fluorescence Quantum Yield

The fluorescence quantum yield (ΦF) is the ratio of photons emitted to photons absorbed and represents the efficiency of the fluorescence process. The comparative method, using a standard with a known quantum yield, is commonly employed.

Methodology:

  • Reference Standard: A well-characterized fluorescent dye with a known quantum yield and similar spectral properties to the sample is chosen as a reference.

  • Procedure:

    • Prepare solutions of both the Sulfo-Cyanine7.5 dicarboxylic acid and the reference standard with identical absorbance at the same excitation wavelength.[8]

    • Measure the fluorescence emission spectra of both solutions under identical experimental conditions (e.g., excitation and emission bandwidths, detector settings).

    • Integrate the area under the emission curves for both the sample and the reference.

    • The quantum yield of the sample (ΦF,S) is calculated using the following equation: ΦF,S = ΦF,R * (IS / IR) * (AR / AS) * (nS2 / nR2) Where:

      • ΦF,R is the quantum yield of the reference.

      • IS and IR are the integrated fluorescence intensities of the sample and reference, respectively.

      • AS and AR are the absorbances of the sample and reference at the excitation wavelength, respectively.

      • nS and nR are the refractive indices of the sample and reference solutions, respectively.[8][9]

Experimental Workflow: Protein Labeling and Fluorescence Imaging

Sulfo-Cyanine7.5 dicarboxylic acid, with its reactive carboxylic acid groups, can be conjugated to biomolecules for various imaging applications. The following diagram illustrates a general workflow for labeling a target protein and subsequent visualization via fluorescence microscopy.

experimental_workflow cluster_labeling Protein Labeling cluster_imaging Fluorescence Imaging protein Target Protein (with primary amines) conjugation Conjugation Reaction protein->conjugation activation Activate Dye (e.g., with EDC/NHS) activation->conjugation dye Sulfo-Cy7.5 Dicarboxylic Acid dye->activation purification Purification (e.g., column chromatography) conjugation->purification labeled_protein Labeled Protein purification->labeled_protein sample_prep Sample Preparation (e.g., cell incubation with labeled protein) labeled_protein->sample_prep Introduce to biological system microscope Fluorescence Microscope (NIR excitation/emission filters) sample_prep->microscope image_acq Image Acquisition microscope->image_acq data_analysis Data Analysis image_acq->data_analysis

General workflow for protein labeling and fluorescence imaging.

This workflow demonstrates the activation of the carboxylic acid groups of the dye, conjugation to a target protein, purification of the labeled protein, and its subsequent use in fluorescence microscopy for imaging.

References

An In-depth Technical Guide to Cy7.5 Diacid (diso3): Excitation, Emission, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the photophysical properties, experimental protocols, and common applications of Cy7.5 diacid (diso3), a near-infrared (NIR) fluorescent dye. Designed for researchers, scientists, and drug development professionals, this document details the core characteristics of the dye, methodologies for its use, and visual representations of its application in biological research.

Core Photophysical Properties

Cy7.5 diacid (diso3), also known as sulfo-Cyanine7.5 dicarboxylic acid, is a water-soluble, near-infrared fluorescent dye notable for its high molar extinction coefficient and good fluorescence quantum yield. Its spectral characteristics make it an excellent candidate for a variety of biological imaging and labeling applications, particularly for in vivo studies where deep tissue penetration and low autofluorescence are critical.

Quantitative Data Summary

The key photophysical properties of sulfo-Cyanine7.5 dicarboxylic acid are summarized in the table below. These values are crucial for designing and executing experiments, as well as for the quantitative analysis of fluorescence data.

PropertyValue
Excitation Maximum (λex) 778 nm
Emission Maximum (λem) 797 nm
Molar Extinction Coefficient (ε) 222,000 L·mol⁻¹·cm⁻¹
Fluorescence Quantum Yield (Φ) 0.21
Recommended Excitation Laser 780 nm
Recommended Emission Filter 800 - 850 nm

Experimental Protocols

Accurate and reproducible results in fluorescence-based assays are highly dependent on meticulous experimental execution. This section provides detailed protocols for the characterization of Cy7.5 diacid's spectral properties and a common application in immunofluorescence.

Measurement of Excitation and Emission Spectra

This protocol outlines the steps to determine the excitation and emission spectra of Cy7.5 diacid using a fluorescence spectrophotometer.

Materials:

  • sulfo-Cyanine7.5 dicarboxylic acid

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quartz cuvettes (1 cm path length)

  • Fluorescence spectrophotometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of sulfo-Cyanine7.5 dicarboxylic acid in PBS. A typical concentration is 1 mg/mL.

    • From the stock solution, prepare a dilute working solution in PBS. The final concentration should result in an absorbance of approximately 0.05 at the excitation maximum to avoid inner filter effects.

  • Excitation Spectrum Measurement:

    • Set the emission wavelength of the spectrophotometer to the expected emission maximum (e.g., 797 nm).

    • Set the excitation monochromator to scan a range of wavelengths (e.g., 650 nm to 800 nm).

    • Place a cuvette with blank PBS in the sample holder and record a baseline spectrum.

    • Replace the blank with the cuvette containing the Cy7.5 diacid solution and record the excitation spectrum.

    • The wavelength at which the highest fluorescence intensity is recorded is the excitation maximum (λex).

  • Emission Spectrum Measurement:

    • Set the excitation wavelength of the spectrophotometer to the determined excitation maximum (e.g., 778 nm).

    • Set the emission monochromator to scan a range of wavelengths (e.g., 780 nm to 900 nm).

    • Record a baseline spectrum with a blank PBS solution.

    • Record the emission spectrum of the Cy7.5 diacid solution.

    • The wavelength at which the highest fluorescence intensity is observed is the emission maximum (λem).

Immunofluorescence Staining of HER2-Positive Cancer Cells

This protocol describes the use of Cy7.5 diacid, in its NHS ester form for antibody conjugation, to label and visualize the HER2 receptor on the surface of breast cancer cells.

Materials:

  • sulfo-Cyanine7.5 NHS ester

  • Anti-HER2 monoclonal antibody (e.g., Trastuzumab)

  • HER2-positive breast cancer cell line (e.g., SK-BR-3)

  • HER2-negative breast cancer cell line (e.g., MDA-MB-231) as a negative control

  • Cell culture medium and supplements

  • Paraformaldehyde (4%) in PBS

  • Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Fluorescence microscope with appropriate filters for Cy7.5 and DAPI

Procedure:

  • Antibody Conjugation:

    • Follow a standard antibody labeling protocol to conjugate sulfo-Cyanine7.5 NHS ester to the anti-HER2 antibody. This typically involves reacting the NHS ester with the primary amines of the antibody in a suitable buffer (e.g., sodium bicarbonate buffer, pH 8.3).

    • Purify the conjugated antibody to remove unconjugated dye using a desalting column.

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and 778 nm (for Cy7.5).

  • Cell Culture and Preparation:

    • Culture HER2-positive and HER2-negative cells on glass coverslips in a petri dish until they reach the desired confluency.

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Immunostaining:

    • Block non-specific binding by incubating the cells with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.

    • Incubate the cells with the Cy7.5-conjugated anti-HER2 antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

    • Wash the cells three times with PBS to remove unbound antibodies.

    • Counterstain the cell nuclei by incubating with DAPI solution for 5 minutes.

    • Wash the cells twice with PBS.

  • Imaging:

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Visualize the cells using a fluorescence microscope equipped with appropriate filters for Cy7.5 (excitation ~780 nm, emission ~810 nm) and DAPI (excitation ~360 nm, emission ~460 nm).

    • HER2-positive cells will show a distinct red fluorescence on the cell membrane, while HER2-negative cells will show minimal to no red fluorescence.

Visualizations

Diagrams are provided below to illustrate a key signaling pathway where Cy7.5-labeled antibodies are relevant and the experimental workflow for their use.

HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand HER3 HER3 Ligand->HER3 Binds HER2 HER2 PI3K PI3K HER2->PI3K Activates HER3->HER2 Dimerizes with Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Growth Cell_Growth mTOR->Cell_Growth Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival

Simplified HER2 Signaling Pathway.

Immunofluorescence_Workflow cluster_conjugation Antibody Conjugation cluster_staining Immunofluorescence Staining cluster_imaging Fluorescence Imaging Anti_HER2_Ab Anti-HER2 Antibody Conjugation Conjugation Reaction Anti_HER2_Ab->Conjugation Cy75_NHS Cy7.5 Diacid NHS Ester Cy75_NHS->Conjugation Purification Purification Conjugation->Purification Labeled_Ab Cy7.5-labeled Anti-HER2 Ab Purification->Labeled_Ab Incubation Incubate with Labeled Antibody Labeled_Ab->Incubation Cells Culture & Fix HER2+ Cancer Cells Blocking Block Non-specific Binding Cells->Blocking Blocking->Incubation Washing Wash Unbound Antibody Incubation->Washing Counterstain Counterstain Nuclei (DAPI) Washing->Counterstain Mounting Mount on Slide Counterstain->Mounting Microscopy Fluorescence Microscopy Mounting->Microscopy Detection Detection of HER2 (Red Fluorescence) Microscopy->Detection

Workflow for HER2 Detection using Cy7.5-labeled Antibody.

Navigating Aqueous Environments: A Technical Guide to the Water Solubility of Cy7.5 and Cy7.5 Diacid (diso3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed comparison of the water solubility of the standard near-infrared (NIR) cyanine dye, Cy7.5, and its sulfonated counterpart, Cy7.5 diacid (diso3). Understanding the solubility characteristics of these fluorophores is critical for their effective application in aqueous-based biological research and drug development, including bioconjugation, in vivo imaging, and flow cytometry.[1][2][3] This document outlines the structural basis for their differing solubilities, presents their key properties in a comparative table, provides a detailed experimental protocol for determining water solubility, and illustrates relevant concepts with diagrams.

Introduction: The Critical Role of Solubility in Fluorescent Probe Performance

Cyanine dyes, such as Cy7.5, are widely utilized fluorescent labels due to their high extinction coefficients, moderate quantum yields, and emission in the near-infrared spectrum, which allows for deep tissue imaging with minimal background autofluorescence.[2][4] However, the utility of standard cyanine dyes in biological applications can be limited by their poor water solubility.[5][6] This often necessitates the use of organic co-solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to achieve dissolution for labeling reactions in aqueous buffers.[6][7][8][9] The introduction of such solvents can be detrimental to the structure and function of sensitive biomolecules like proteins and antibodies.[5]

To address this limitation, sulfonated versions of cyanine dyes, such as Cy7.5 diacid (diso3), have been developed. The addition of sulfonate groups dramatically enhances the hydrophilicity and, consequently, the water solubility of the dye.[1][7][9] This allows for direct use in aqueous media, simplifying labeling protocols and reducing the risk of solvent-induced damage to biological samples.[5] Furthermore, increased water solubility can mitigate dye aggregation, a phenomenon that can lead to fluorescence quenching and inaccurate experimental results.[1][9]

Comparative Analysis of Cy7.5 and Cy7.5 Diacid (diso3)

The primary distinction between Cy7.5 and Cy7.5 diacid (diso3) lies in the presence of sulfonate (-SO3) groups on the indolenine rings of the cyanine core structure. These negatively charged moieties significantly increase the polarity of the molecule, facilitating favorable interactions with water molecules and leading to enhanced aqueous solubility.

Below is a table summarizing the key properties of both dyes based on available data. While specific quantitative solubility values are not consistently published across suppliers, the qualitative difference is well-established and significant.

PropertyCy7.5 (Non-Sulfonated)Cy7.5 diacid (diso3) (Sulfonated)Reference(s)
Water Solubility Low; requires organic co-solvents (DMSO, DMF)High; readily soluble in aqueous buffers[1][5][6][7][8][9]
Typical Solvent(s) DMSO, DMF, methanol, chloroformWater, PBS, other aqueous buffers, DMSO, DMF[5][10]
Aggregation in Aqueous Media Prone to aggregationReduced tendency for aggregation[1][9]
Labeling Protocol Requires dissolution in an organic co-solvent prior to addition to aqueous reaction mixtures.Can be directly dissolved in aqueous reaction mixtures.[5][6][7][8][9]
Spectral Properties Nearly identical to sulfonated versionNearly identical to non-sulfonated version[7][8][9]
Applications Labeling of biomolecules in the presence of organic co-solvents, labeling of small molecules in organic media.Labeling of sensitive biomolecules (proteins, antibodies) in purely aqueous systems, in vivo imaging.[1][5]

Experimental Protocol: Determination of Aqueous Solubility

For researchers wishing to quantify the water solubility of these or other fluorescent dyes, the shake-flask method is a reliable and widely accepted technique.[7] This method determines the thermodynamic solubility of a compound in a given solvent. The concentration of the dissolved dye can then be accurately measured using UV-Vis spectrophotometry, leveraging the high extinction coefficient of cyanine dyes.

Materials and Equipment
  • Cy7.5 or Cy7.5 diacid (diso3) powder

  • Deionized water or desired aqueous buffer (e.g., PBS, pH 7.4)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

  • UV-Vis spectrophotometer

  • Cuvettes

Procedure
  • Preparation of Supersaturated Solutions:

    • Add an excess amount of the dye powder to a known volume of the aqueous solvent in a vial. The exact amount should be more than what is expected to dissolve to ensure a saturated solution is formed.

    • Tightly cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium. A typical duration is 24-48 hours.[1]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a period to allow the excess, undissolved dye to sediment.

    • To ensure complete removal of undissolved particles, centrifuge the vials at a high speed.

  • Sample Collection and Filtration:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter. This step is crucial to avoid artificially high concentration readings due to light scattering.

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a series of standard solutions of the dye with known concentrations in the same aqueous solvent.

    • Measure the absorbance of each standard solution at the maximum absorbance wavelength (λmax) of the dye using the UV-Vis spectrophotometer.

    • Plot a calibration curve of absorbance versus concentration.

  • Measurement of Saturated Solution Concentration:

    • Dilute the filtered supernatant from the saturated solution to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at λmax.

    • Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution, accounting for the dilution factor. This value represents the aqueous solubility of the dye.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key concepts discussed in this guide.

G Structural Impact on Water Solubility cluster_cy75 Cy7.5 (Non-Sulfonated) cluster_cy75diacid Cy7.5 diacid (diso3) Cy75 Indolenine Ring (Hydrophobic) Polymethine Polymethine Bridge Cy75->Polymethine Core Structure Water_interaction_low Low Water Solubility Cy75->Water_interaction_low Poor Interaction Polymethine->Cy75 Cy75_diacid Sulfonated Indolenine Ring (Hydrophilic) Polymethine_diacid Polymethine Bridge Cy75_diacid->Polymethine_diacid Core Structure Sulfonate Sulfonate Group (-SO3) Cy75_diacid->Sulfonate Adds Charge & Polarity Water_interaction_high High Water Solubility Cy75_diacid->Water_interaction_high Strong Interaction Polymethine_diacid->Cy75_diacid

Caption: Structural differences between Cy7.5 and Cy7.5 diacid and their effect on water solubility.

G Experimental Workflow for Solubility Determination start Start excess_dye Add excess dye to aqueous solvent start->excess_dye equilibrate Equilibrate on shaker (24-48 hours) excess_dye->equilibrate centrifuge Centrifuge to sediment excess dye equilibrate->centrifuge filter Filter supernatant (0.22 µm filter) centrifuge->filter measure Measure absorbance (UV-Vis Spectrophotometer) filter->measure calculate Calculate concentration using calibration curve measure->calculate end End: Solubility Value calculate->end

Caption: Workflow for the shake-flask method of solubility determination.

Conclusion

The choice between Cy7.5 and its sulfonated derivative, Cy7.5 diacid (diso3), is primarily dictated by the requirements of the experimental system. For applications involving sensitive biological macromolecules in aqueous environments, the high water solubility of Cy7.5 diacid (diso3) offers a significant advantage by eliminating the need for potentially denaturing organic co-solvents and reducing the likelihood of dye aggregation. In contrast, the standard Cy7.5 may be suitable for labeling in organic media or for applications where the introduction of a small percentage of an organic co-solvent is tolerable. A thorough understanding of these solubility differences is paramount for the successful design and execution of experiments utilizing these powerful near-infrared fluorescent probes.

References

The Advantage of Sulfo-Cyanine Dyes in Modern Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern biological research, the ability to accurately visualize and quantify molecular interactions is paramount. Fluorescent labeling has emerged as a cornerstone technique, and among the vast array of available fluorophores, sulfo-cyanine dyes have carved out a significant niche. Their unique photophysical properties and enhanced aqueous solubility offer researchers a powerful toolkit for a diverse range of applications, from fundamental cell biology to advanced drug discovery. This technical guide provides a comprehensive overview of the core advantages of using sulfo-cyanine dyes, complete with quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their experimental design and execution.

Core Advantages of Sulfo-Cyanine Dyes

The primary advantage of sulfo-cyanine dyes lies in the addition of sulfonate groups to the cyanine core structure. This seemingly minor chemical modification imparts a host of beneficial properties that address common challenges encountered with traditional fluorescent labels.

1. Enhanced Aqueous Solubility: The sulfonate groups render sulfo-cyanine dyes highly water-soluble. This is a critical feature for biological applications, as it allows for direct labeling of biomolecules such as proteins, antibodies, and nucleic acids in aqueous buffers without the need for organic co-solvents like DMSO or DMF. This simplifies the conjugation process, minimizes the risk of protein denaturation that can be caused by organic solvents, and reduces the tendency of the dyes to aggregate. Aggregation is a significant concern with non-sulfonated cyanine dyes, as it can lead to fluorescence quenching and inaccurate quantification.

2. Reduced Non-Specific Binding: The negative charge imparted by the sulfonate groups helps to minimize non-specific binding of the dye to cellular components and other biomolecules. This leads to a lower background signal and a higher signal-to-noise ratio, resulting in clearer and more reliable imaging and quantitative data.

3. Bright and Photostable Fluorescence: Sulfo-cyanine dyes are renowned for their high molar extinction coefficients and good quantum yields, resulting in exceptionally bright fluorescent signals. Furthermore, they exhibit superior photostability compared to many traditional dyes like FITC, allowing for longer exposure times during imaging and more robust data collection in time-lapse experiments.

4. Versatility in Applications: The favorable properties of sulfo-cyanine dyes make them suitable for a wide array of research applications, including:

  • Fluorescence Microscopy: Their brightness and photostability are ideal for high-resolution imaging of cellular structures and dynamic processes.

  • Flow Cytometry: The availability of a wide range of spectrally distinct sulfo-cyanine dyes enables multicolor analysis of complex cell populations.

  • Western Blotting and ELISAs: Their high sensitivity allows for the detection of low-abundance proteins.

  • In Vivo Imaging: Near-infrared (NIR) emitting sulfo-cyanine dyes offer deep tissue penetration and low background autofluorescence, making them valuable tools for animal imaging studies.

Quantitative Comparison of Common Fluorophores

To aid in the selection of the most appropriate fluorophore for a given application, the following table summarizes the key photophysical properties of several common sulfo-cyanine dyes alongside other widely used fluorescent labels.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)
Sulfo-Cy3 ~554~568~150,000~0.1-0.3
Sulfo-Cy5 ~646~662~250,000~0.2
Sulfo-Cy7 ~747~776~199,000~0.13
Alexa Fluor 488 49551971,0000.92
Alexa Fluor 647 650668239,0000.33
FITC 49551975,0000.92

Experimental Protocols

This section provides detailed methodologies for common experimental procedures utilizing sulfo-cyanine dyes.

Antibody Conjugation with Sulfo-Cyanine NHS Ester

This protocol describes the covalent labeling of an antibody with a sulfo-cyanine N-hydroxysuccinimide (NHS) ester. NHS esters react with primary amines on the antibody to form stable amide bonds.

Materials:

  • Antibody to be labeled (in a buffer free of primary amines, e.g., PBS)

  • Sulfo-Cyanine NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Purification column (e.g., Sephadex G-25)

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Prepare Antibody:

    • Dissolve or dilute the antibody in the Reaction Buffer to a final concentration of 1-5 mg/mL.

  • Prepare Dye Stock Solution:

    • Immediately before use, dissolve the Sulfo-Cyanine NHS ester in DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Calculate the required volume of the dye stock solution. A molar dye-to-antibody ratio of 10:1 to 20:1 is a good starting point.

    • Add the calculated volume of the dye stock solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification of the Conjugate:

    • Equilibrate a Sephadex G-25 column with PBS.

    • Apply the reaction mixture to the top of the column.

    • Elute the conjugate with PBS. The labeled antibody will elute in the void volume (the first colored fraction). Unconjugated dye will be retained on the column.

  • Characterization (Optional but Recommended):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and the excitation maximum of the dye.

    • Calculate the degree of labeling (DOL), which is the average number of dye molecules per antibody molecule.

Immunofluorescence Staining of Phosphorylated EGFR

This protocol details the use of a sulfo-cyanine-conjugated antibody to visualize the phosphorylation of the Epidermal Growth Factor Receptor (EGFR) in cultured cells.

Materials:

  • Cells grown on coverslips

  • EGF (Epidermal Growth Factor)

  • Fixation Buffer: 4% paraformaldehyde in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 1% BSA in PBS

  • Primary antibody against phosphorylated EGFR (e.g., anti-pY1068)

  • Sulfo-Cy3 or Sulfo-Cy5 conjugated secondary antibody

  • DAPI (for nuclear counterstaining)

  • Mounting medium

Procedure:

  • Cell Treatment:

    • Starve cells in serum-free medium for 12-24 hours.

    • Stimulate cells with EGF (e.g., 100 ng/mL) for the desired time (e.g., 10 minutes) at 37°C. Include an unstimulated control.

  • Fixation:

    • Wash cells twice with ice-cold PBS.

    • Fix cells with Fixation Buffer for 15 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization:

    • Incubate cells with Permeabilization Buffer for 10 minutes at room temperature.

    • Wash three times with PBS.

  • Blocking:

    • Incubate cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-phospho-EGFR antibody in Blocking Buffer.

    • Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash cells three times with PBS.

    • Dilute the sulfo-cyanine conjugated secondary antibody in Blocking Buffer.

    • Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Wash cells three times with PBS.

    • Incubate with DAPI solution for 5 minutes to stain the nuclei.

    • Wash twice with PBS.

    • Mount the coverslips onto microscope slides using mounting medium.

  • Imaging:

    • Visualize the fluorescence using a fluorescence microscope with appropriate filter sets for the sulfo-cyanine dye and DAPI.

Visualizing Complex Biological Processes

Graphviz diagrams provide a clear and concise way to represent complex workflows and signaling pathways.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization Grb2 Grb2 EGFR->Grb2 Phosphorylation & Recruitment PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT SOS SOS Grb2->SOS Recruitment Ras Ras SOS->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Gene Transcription Akt Akt PI3K->Akt Survival STAT->Nucleus Gene Transcription

EGFR Signaling Pathway Overview

FACS_Workflow cluster_prep Sample Preparation cluster_facs Fluorescence-Activated Cell Sorting cluster_analysis Data Analysis & Collection Cell_Suspension Single-Cell Suspension Fc_Block Fc Receptor Block Cell_Suspension->Fc_Block Staining Stain with Sulfo-Cyanine Conjugated Antibodies Fc_Block->Staining Flow_Cytometer Flow Cytometer Staining->Flow_Cytometer Laser Laser Interrogation Flow_Cytometer->Laser Detectors Fluorescence Detection Laser->Detectors Sorting Droplet Charging & Deflection Detectors->Sorting Data_Acquisition Data Acquisition Sorting->Data_Acquisition Sorted_Cells Collection of Sorted Cells Sorting->Sorted_Cells Gating Gating Strategy Data_Acquisition->Gating Population_Analysis Population Analysis Gating->Population_Analysis

Multicolor FACS Workflow

A Technical Guide to Cy7.5 Diacid(diso3) for Near-Infrared (NIR) Fluorescence Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Cy7.5 diacid(diso3), a near-infrared (NIR) fluorescent dye, and its applications in advanced fluorescence imaging. This document details the dye's core properties, provides structured experimental protocols, and visualizes key biological and experimental workflows.

Introduction to Cy7.5 Diacid(diso3)

Cy7.5 diacid(diso3) is a heptamethine cyanine dye specifically engineered for near-infrared (NIR) fluorescence imaging. The NIR window (700-900 nm) is highly advantageous for in vivo imaging due to the reduced absorption and scattering of light by biological tissues, allowing for deeper tissue penetration and higher signal-to-noise ratios. The diacid and disulfonate moieties of this particular derivative enhance its water solubility, making it highly suitable for biological applications. Its structural similarity to indocyanine green (ICG), a clinically approved dye, is notable, though Cy7.5 often exhibits a higher fluorescence quantum yield.[1]

The primary applications of Cy7.5 diacid(diso3) and its derivatives include:

  • In Vivo Imaging: Non-invasive imaging of biological processes in small animals.[1]

  • Cancer Research: Visualization of tumors and metastases, often through passive accumulation or active targeting via conjugation to specific ligands.

  • Mitochondrial Imaging: Assessment of mitochondrial membrane potential, a key indicator of cellular health and apoptosis.

Physicochemical and Spectroscopic Properties

The performance of a fluorescent probe is defined by its photophysical properties. The key quantitative data for a representative Cy7.5 derivative are summarized in the table below.

PropertyValueReference
Molecular Weight ~869.05 g/mol [1]
Excitation Maximum (λex) ~788 nm[2]
Emission Maximum (λem) ~808 nm[2]
Molar Extinction Coefficient (ε) ~223,000 L·mol⁻¹·cm⁻¹[2]
Fluorescence Quantum Yield (Φ) ~0.10[2][3]
Solubility Good in water, DMF, and DMSO
Storage Conditions -20°C in the dark, desiccated

Key Experimental Protocols

The following sections provide detailed methodologies for common applications of Cy7.5 diacid(diso3). These protocols are intended as a starting point and may require optimization for specific experimental systems.

In Vitro Live-Cell Imaging

This protocol outlines the steps for staining live cells to visualize intracellular structures or assess cellular functions.

Materials:

  • Cy7.5 diacid(diso3) stock solution (1 mM in DMSO or water)

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Cultured cells on glass-bottom dishes or chamber slides

  • Phosphate-Buffered Saline (PBS)

Protocol:

  • Cell Preparation: Culture cells to the desired confluency (typically 60-80%) on an appropriate imaging vessel.

  • Staining Solution Preparation: Dilute the Cy7.5 diacid(diso3) stock solution in pre-warmed imaging medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.

  • Cell Staining: Remove the cell culture medium and wash the cells once with pre-warmed PBS. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed imaging medium to reduce background fluorescence.

  • Imaging: Image the cells using a fluorescence microscope equipped with appropriate NIR laser lines and emission filters (e.g., excitation at ~780 nm and emission collection at ~810 nm).

G cluster_prep Preparation cluster_stain Staining cluster_image Imaging A Culture Cells C Incubate Cells with Dye A->C Add Staining Solution B Prepare Staining Solution B->C D Wash Cells C->D Remove Staining Solution E Acquire Images D->E Mount on Microscope

Workflow for in vitro live-cell imaging with Cy7.5 diacid(diso3).
In Vivo Near-Infrared Fluorescence Imaging

This protocol describes a general procedure for non-invasive imaging in a mouse model.

Materials:

  • Cy7.5 diacid(diso3) sterile solution (e.g., 1 mg/mL in PBS)

  • Anesthetized animal (e.g., mouse)

  • In vivo imaging system with NIR fluorescence capabilities

Protocol:

  • Animal Preparation: Anesthetize the animal using a suitable anesthetic (e.g., isoflurane) and place it in the imaging chamber. Acquire a baseline pre-injection image.

  • Probe Administration: Inject the Cy7.5 diacid(diso3) solution via an appropriate route (e.g., tail vein injection). The typical dose ranges from 0.1 to 1 mg/kg, which should be optimized.

  • Image Acquisition: Acquire fluorescence images at various time points post-injection (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr) to monitor the biodistribution and accumulation of the dye.

  • Data Analysis: Quantify the fluorescence intensity in regions of interest (ROIs), such as tumors or specific organs, over time.

G A Anesthetize Animal B Acquire Baseline Image A->B C Inject Cy7.5 diacid(diso3) B->C D Time-Lapse Image Acquisition C->D E Data Analysis (ROI) D->E F Euthanize and Ex Vivo Imaging (Optional) D->F

Workflow for in vivo NIR fluorescence imaging.
Assessment of Mitochondrial Membrane Potential (ΔΨm)

Cationic cyanine dyes accumulate in mitochondria in a membrane potential-dependent manner. A decrease in ΔΨm, an early hallmark of apoptosis, leads to reduced dye accumulation and fluorescence intensity.

Materials:

  • Cy7.5 diacid(diso3)

  • CCCP (carbonyl cyanide m-chlorophenyl hydrazone) - a mitochondrial membrane potential uncoupler (positive control)

  • Cultured cells

  • Imaging medium

Protocol:

  • Cell Seeding: Seed cells in a multi-well imaging plate.

  • Induce Apoptosis (Optional): Treat cells with an apoptosis-inducing agent for the desired time.

  • Positive Control: Treat a set of cells with 10-50 µM CCCP for 15-30 minutes to depolarize the mitochondria.

  • Staining: Stain all cell populations (healthy, apoptotic, and CCCP-treated) with Cy7.5 diacid(diso3) as described in Protocol 3.1.

  • Imaging and Analysis: Acquire fluorescence images and quantify the mean fluorescence intensity of the mitochondria in each condition. A decrease in fluorescence intensity in treated cells compared to healthy cells indicates mitochondrial depolarization.

G cluster_healthy Healthy Mitochondria cluster_apoptotic Apoptotic Mitochondria A High ΔΨm B Cy7.5 Accumulation A->B C Strong NIR Fluorescence B->C D Low ΔΨm E Reduced Cy7.5 Accumulation D->E F Weak NIR Fluorescence E->F

References

The Photostability of Cy7.5 Diacid(diso3): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles governing the photostability of Cy7.5 diacid(diso3), a near-infrared (NIR) cyanine dye. Understanding the photochemical behavior of this fluorophore is critical for its effective application in sensitive and quantitative biological imaging and therapeutic applications. This document provides a summary of its photostability characteristics, detailed experimental protocols for its assessment, and visual representations of key pathways and workflows.

Introduction to Cy7.5 Diacid(diso3)

Core Concepts of Photostability

Photostability refers to a fluorophore's resistance to photochemical degradation upon exposure to light. The primary mechanism of photobleaching for many cyanine dyes, including those in the Cy7.5 family, involves the reaction of the excited-state dye with molecular oxygen. This interaction can lead to the formation of reactive oxygen species (ROS), such as singlet oxygen, which can then attack the polymethine chain of the dye, causing irreversible degradation and loss of fluorescence.

Several factors influence the photostability of cyanine dyes:

  • Molecular Structure: Modifications to the core structure, such as the addition of sulfonate groups, can impact photostability.[]

  • Solvent Environment: The polarity and viscosity of the solvent can affect the rates of photobleaching reactions. Generally, cyanine dyes exhibit greater stability in organic solvents compared to aqueous solutions.

  • Oxygen Concentration: The presence of dissolved oxygen is a key driver of photobleaching. Deoxygenating the solvent can significantly enhance dye stability.

  • Excitation Intensity: Higher light intensity leads to a faster rate of photobleaching.

Quantitative Photostability Data

While specific data for Cy7.5 diacid(diso3) is limited, the following table summarizes the photobleaching quantum yields (Φb) for the structurally similar heptamethine cyanine dye, Indocyanine Green (ICG), in various environments. The photobleaching quantum yield represents the probability that an absorbed photon will lead to the irreversible destruction of the fluorophore. A lower Φb value indicates higher photostability.

CompoundSolvent/EnvironmentPhotobleaching Quantum Yield (Φb)
Indocyanine Green (ICG)Water~ 1 x 10⁻⁵
Indocyanine Green (ICG)Ethanol~ 5 x 10⁻⁷
Indocyanine Green (ICG)DMSO~ 2 x 10⁻⁷

Note: Data presented is for the related compound Indocyanine Green and should be considered as an approximation for Cy7.5 diacid(diso3).

Experimental Protocols

Determination of Photobleaching Quantum Yield (Φb)

This protocol describes a comparative method for determining the photobleaching quantum yield of a fluorescent dye in solution.

Materials:

  • Spectrofluorometer with a temperature-controlled cuvette holder and a light source with adjustable intensity (e.g., Xenon arc lamp).

  • UV-Vis spectrophotometer.

  • Quartz cuvettes (1 cm path length).

  • Cy7.5 diacid(diso3) solution of known concentration in the desired solvent.

  • A reference dye with a known photobleaching quantum yield in the same solvent (e.g., a well-characterized cyanine dye).

  • Solvent for dissolving the dyes (e.g., phosphate-buffered saline (PBS), ethanol, DMSO).

  • Stir bar and magnetic stirrer.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of Cy7.5 diacid(diso3) in the chosen solvent.

    • Prepare a series of dilutions from the stock solution.

    • Measure the absorbance spectrum of each dilution using a UV-Vis spectrophotometer. The absorbance at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

    • Repeat the process for the reference dye.

  • Photobleaching Experiment:

    • Place a cuvette containing the dye solution and a small stir bar in the spectrofluorometer.

    • Set the excitation and emission wavelengths to the maxima of the dye.

    • Continuously illuminate the sample with a constant, high-intensity light from the spectrofluorometer's light source.

    • Record the fluorescence intensity as a function of time. The intensity will decrease as the dye photobleaches.

    • Continue the measurement until the fluorescence intensity has decreased significantly (e.g., by 50%).

    • Repeat the experiment for the reference dye under identical conditions (excitation wavelength, intensity, and solvent).

  • Data Analysis:

    • Plot the natural logarithm of the normalized fluorescence intensity (ln(I/I₀)) versus time for both the sample and the reference.

    • The slope of this plot is the photobleaching rate constant (k_pb).

    • The photobleaching quantum yield of the sample (Φb_sample) can be calculated using the following equation:

      Φb_sample = Φb_ref * (k_pb_sample / k_pb_ref) * (ε_ref / ε_sample)

      where:

      • Φb_ref is the photobleaching quantum yield of the reference dye.

      • k_pb_sample and k_pb_ref are the photobleaching rate constants of the sample and reference, respectively.

      • ε_sample and ε_ref are the molar extinction coefficients of the sample and reference at the excitation wavelength.

Visualizations

Chemical Structure of Sulfo-Cy7.5 Dicarboxylic Acid

Caption: Chemical structure of a representative sulfo-Cy7.5 dicarboxylic acid.

Photodegradation Pathway of a Heptamethine Cyanine Dye

G dye Cy7.5 (Ground State) excited_dye Cy7.5 (Excited State) dye->excited_dye Light (hν) dioxetane Dioxetane Intermediate dye->dioxetane + ¹O₂ excited_dye->dye Fluorescence singlet_oxygen Singlet Oxygen (¹O₂) excited_dye->singlet_oxygen Energy Transfer oxygen Molecular Oxygen (³O₂) products Degradation Products (Carbonyl Compounds) dioxetane->products Fragmentation G prep Prepare Dye Solutions (Sample and Reference) abs Measure Absorbance Spectra (UV-Vis Spectrophotometer) prep->abs irradiate Continuous Irradiation (Spectrofluorometer) abs->irradiate monitor Monitor Fluorescence Decay irradiate->monitor analyze Calculate Photobleaching Rate Constants (k_pb) monitor->analyze calculate Calculate Photobleaching Quantum Yield (Φb) analyze->calculate

References

Quantum Yield of Cy7.5 Diacid (diso3) in Aqueous Buffers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the quantum yield of Cy7.5 diacid (diso3), a near-infrared (NIR) cyanine dye, in aqueous buffer solutions. Given the environmental sensitivity of cyanine dyes, a definitive quantum yield value is often elusive. Instead, this document focuses on the critical factors influencing fluorescence quantum yield and provides a detailed experimental protocol for its accurate determination. This information is essential for researchers utilizing Cy7.5 diacid (diso3) in quantitative fluorescence-based assays and for professionals in drug development requiring precise characterization of labeled conjugates.

Factors Influencing the Quantum Yield of Cyanine Dyes

The fluorescence quantum yield of cyanine dyes, including Cy7.5 diacid (diso3), is not an intrinsic constant but is highly dependent on the dye's immediate environment. The primary reason for the typically low quantum yield of cyanine dyes in non-viscous aqueous solutions is the process of cis-trans isomerization of the polymethine chain, which provides a non-radiative decay pathway for the excited state.[1][2][3][4] The following table summarizes the key factors that can modulate the quantum yield of these dyes in aqueous buffers.

FactorEffect on Quantum YieldMechanism
Solvent Viscosity Increases with increasing viscosityHigher viscosity restricts the rotational motion of the polymethine chain, thereby inhibiting non-radiative cis-trans isomerization and favoring fluorescence emission.[1][5]
Temperature Decreases with increasing temperatureIncreased thermal energy promotes the non-radiative cis-trans isomerization pathway, leading to a lower fluorescence quantum yield.[1]
Aggregation Generally decreases upon aggregationThe formation of dye aggregates can lead to self-quenching, which provides an additional non-radiative decay pathway and reduces the overall fluorescence intensity. The low solubility of some cyanine dyes in aqueous solutions can promote aggregation.[1][4]
Conjugation to Biomolecules Typically increasesCovalent attachment to larger molecules like proteins or nucleic acids can sterically hinder the cis-trans isomerization of the dye, leading to a significant enhancement of the quantum yield.[1][5]
Solvent Polarity and pH VariableThe influence of solvent polarity and pH on the quantum yield can be complex and dye-specific, affecting the electronic structure and stability of the fluorophore.[6]
Presence of Quenchers DecreasesCertain molecules in the solution can act as collisional quenchers, deactivating the excited state of the dye through non-radiative energy transfer.

Experimental Protocol for Determining Quantum Yield

The most common and reliable method for determining the fluorescence quantum yield of a compound is the comparative method.[6][7][8] This technique involves comparing the fluorescence properties of the sample of interest (in this case, Cy7.5 diacid (diso3)) to a well-characterized fluorescence standard with a known quantum yield in the same spectral region.

Materials and Equipment
  • Spectrofluorometer with corrected emission spectra capabilities

  • UV-Vis spectrophotometer

  • Matched quartz cuvettes (10 mm path length)

  • Volumetric flasks and pipettes

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Cy7.5 diacid (diso3) stock solution

  • Fluorescence standard with a known quantum yield in the near-infrared range (e.g., Indocyanine Green in DMSO, although solvent matching is ideal)

  • High-purity solvent for the standard if different from the aqueous buffer

Procedure
  • Preparation of Solutions:

    • Prepare a series of five dilutions of the Cy7.5 diacid (diso3) in the desired aqueous buffer. The concentrations should be chosen such that the absorbance at the excitation wavelength is in the range of 0.01 to 0.1 to minimize inner filter effects.[8]

    • Prepare a series of five dilutions of the fluorescence standard in the same absorbance range. If a different solvent is used for the standard, this must be accounted for in the final calculation.

  • Absorbance Measurements:

    • Using the UV-Vis spectrophotometer, record the absorbance spectrum for each of the prepared solutions.

    • For each solution, note the absorbance value at the chosen excitation wavelength.

  • Fluorescence Measurements:

    • Set the excitation wavelength of the spectrofluorometer to the value used for the absorbance measurements.

    • Record the corrected fluorescence emission spectrum for each of the prepared solutions.

    • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

  • Data Analysis:

    • For both the Cy7.5 diacid (diso3) and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

    • Perform a linear regression for each data set to obtain the slope (gradient) of the line.

    • The quantum yield of the Cy7.5 diacid (diso3) can then be calculated using the following equation:

    ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)

    Where:

    • ΦX is the quantum yield of the sample (Cy7.5 diacid (diso3)).

    • ΦST is the known quantum yield of the standard.

    • GradX is the gradient of the plot for the sample.

    • GradST is the gradient of the plot for the standard.

    • ηX is the refractive index of the sample solution (the aqueous buffer).

    • ηST is the refractive index of the standard solution.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol for determining the quantum yield of Cy7.5 diacid (diso3).

G cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis prep_sample Prepare Cy7.5 diacid (diso3) serial dilutions (Abs < 0.1) abs_measure Measure Absorbance Spectra (UV-Vis Spectrophotometer) prep_sample->abs_measure prep_std Prepare Standard serial dilutions (Abs < 0.1) prep_std->abs_measure fluor_measure Measure Corrected Emission Spectra (Spectrofluorometer) abs_measure->fluor_measure integrate Integrate Fluorescence Intensity fluor_measure->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate Calculate Slopes (Gradients) plot->calculate final_calc Calculate Quantum Yield (Φ_X) calculate->final_calc

Caption: Workflow for Quantum Yield Determination.

This guide provides a framework for understanding and measuring the quantum yield of Cy7.5 diacid (diso3) in aqueous buffers. By carefully controlling experimental conditions and following a rigorous protocol, researchers can obtain reliable quantum yield values that are crucial for the accurate interpretation of fluorescence-based data in their scientific investigations.

References

Cy7.5 Diacid(diso3): A Technical Guide for Applications in Molecular Biology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Cy7.5 diacid(diso3), a near-infrared (NIR) fluorescent dye with significant applications in molecular biology. This document details its core properties, provides structured data for easy comparison, and offers detailed experimental protocols for its use in key applications.

Introduction to Cy7.5 Diacid(diso3)

Cy7.5 diacid(diso3), chemically referred to as sulfo-Cyanine7.5 dicarboxylic acid, is a water-soluble, near-infrared fluorescent dye. Its structure incorporates sulfonic acid groups, which enhance its hydrophilicity, and two carboxylic acid groups that can be activated for conjugation to biomolecules. The dye's fluorescence in the NIR spectrum (approximately 750-810 nm) makes it an invaluable tool for deep-tissue in vivo imaging, as light in this range experiences reduced absorption and scattering by biological tissues.[1] This property, combined with a high extinction coefficient and good quantum yield, allows for highly sensitive detection in various biological assays.

The primary applications of Cy7.5 diacid(diso3) in molecular biology revolve around its ability to be conjugated to proteins, antibodies, and nucleic acids.[1] These fluorescently labeled biomolecules can then be used to visualize cellular structures, track molecules in real-time, and quantify biological processes. Key areas of application include in vivo imaging, fluorescence microscopy, and flow cytometry.[1]

Quantitative Data

The photophysical properties of sulfo-Cyanine7.5 dicarboxylic acid are summarized in the table below for easy reference and comparison.

PropertyValueReference
Excitation Maximum (λex) ~778 nm[2]
Emission Maximum (λem) ~797 nm[2]
Molar Extinction Coefficient (ε) 222,000 L·mol⁻¹·cm⁻¹[2]
Fluorescence Quantum Yield (Φ) 0.21[2]
Stokes Shift ~19 nmCalculated from[2]
Molecular Weight 1183.51 g/mol [2]
Solubility Good in water, DMF, DMSO[2]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing Cy7.5 diacid(diso3).

Antibody Conjugation with sulfo-Cyanine7.5 dicarboxylic acid NHS Ester

This protocol describes the conjugation of sulfo-Cyanine7.5 dicarboxylic acid, activated as an N-hydroxysuccinimide (NHS) ester, to an antibody. The NHS ester reacts with primary amine groups on the antibody, primarily on lysine residues, to form a stable amide bond.

Materials:

  • Antibody (1 mg/mL in amine-free buffer, e.g., PBS)

  • sulfo-Cyanine7.5 NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • 1 M Sodium Bicarbonate (NaHCO₃), pH 8.5-9.5

  • Desalting spin column (e.g., Sephadex® G-25)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

Protocol:

  • Prepare the Antibody:

    • Dissolve the antibody in PBS at a concentration of 1-2 mg/mL.

    • If the antibody solution contains substances with primary amines (e.g., Tris, glycine, or ammonium ions), it must be dialyzed against PBS.

  • Prepare the Dye Solution:

    • Immediately before use, dissolve the sulfo-Cyanine7.5 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

  • Adjust the pH of the Antibody Solution:

    • Add 1 M sodium bicarbonate solution to the antibody solution to a final concentration of 0.1 M. The final pH should be between 8.0 and 9.0.

  • Conjugation Reaction:

    • Add the calculated amount of the dye solution to the antibody solution while gently vortexing. A common starting point is a 10:1 molar ratio of dye to antibody.

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light, with continuous gentle mixing.

  • Purification of the Conjugate:

    • Prepare a desalting spin column according to the manufacturer's instructions.

    • Equilibrate the column with PBS.

    • Apply the reaction mixture to the column.

    • Centrifuge the column to separate the labeled antibody from the unconjugated dye. The labeled antibody will be in the eluate.

  • Characterization (Optional but Recommended):

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and at the excitation maximum of the dye (~778 nm).

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Antibody_Prep Prepare Antibody (1-2 mg/mL in PBS) pH_Adjust Adjust Antibody pH (0.1 M NaHCO3, pH 8-9) Antibody_Prep->pH_Adjust Dye_Prep Prepare Dye Solution (10 mg/mL in DMSO) Conjugation Incubate (1 hr, RT, dark) Dye_Prep->Conjugation pH_Adjust->Conjugation Purification Purify Conjugate (Desalting Column) Conjugation->Purification Characterization Characterize (Determine DOL) Purification->Characterization

Caption: Antibody conjugation workflow.
In Vivo Imaging using Cy7.5-labeled Antibodies

This protocol outlines the general steps for performing in vivo fluorescence imaging in a mouse model using an antibody labeled with Cy7.5.

Materials:

  • Cy7.5-labeled antibody

  • Animal model (e.g., tumor-bearing mouse)

  • In vivo imaging system with appropriate NIR filters

  • Anesthetic

  • Sterile saline or PBS

Protocol:

  • Animal Preparation:

    • Anesthetize the animal according to approved institutional protocols.

    • Place the animal in the imaging chamber.

  • Pre-injection Imaging:

    • Acquire a baseline fluorescence image of the animal to determine the level of autofluorescence.

  • Injection of Labeled Antibody:

    • Dilute the Cy7.5-labeled antibody in sterile saline or PBS to the desired concentration.

    • Inject the labeled antibody into the animal, typically via tail vein injection. The optimal dose will need to be determined empirically.

  • Post-injection Imaging:

    • Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to monitor the biodistribution and tumor accumulation of the labeled antibody.

  • Data Analysis:

    • Quantify the fluorescence intensity in the region of interest (e.g., tumor) and other organs over time.

In_Vivo_Imaging_Workflow Animal_Prep Animal Preparation (Anesthesia) Pre_Image Pre-injection Imaging (Baseline Fluorescence) Animal_Prep->Pre_Image Injection Inject Labeled Antibody (e.g., Tail Vein) Pre_Image->Injection Post_Image Post-injection Imaging (Time Course) Injection->Post_Image Analysis Data Analysis (Quantify Signal) Post_Image->Analysis

Caption: In vivo imaging workflow.
Flow Cytometry using Cy7.5-conjugated Antibodies

This protocol provides a general workflow for staining cells with a Cy7.5-conjugated antibody for analysis by flow cytometry.

Materials:

  • Cell suspension

  • Cy7.5-conjugated antibody

  • Flow cytometry staining buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • Flow cytometer with a laser and detector suitable for NIR dyes (e.g., ~785 nm excitation and >800 nm emission filter)

Protocol:

  • Cell Preparation:

    • Prepare a single-cell suspension from your sample.

    • Wash the cells with cold PBS and centrifuge.

    • Resuspend the cells in cold flow cytometry staining buffer.

  • Fc Receptor Blocking (Optional but Recommended):

    • Incubate the cells with an Fc receptor blocking agent to reduce non-specific antibody binding.

  • Staining:

    • Add the Cy7.5-conjugated antibody at the predetermined optimal concentration.

    • Incubate for 20-30 minutes at 4°C in the dark.

  • Washing:

    • Wash the cells two to three times with cold flow cytometry staining buffer to remove unbound antibody.

  • Data Acquisition:

    • Resuspend the cells in an appropriate volume of staining buffer.

    • Analyze the cells on a flow cytometer.

Flow_Cytometry_Workflow Cell_Prep Prepare Single-Cell Suspension Fc_Block Fc Receptor Blocking (Optional) Cell_Prep->Fc_Block Staining Stain with Cy7.5 Antibody (20-30 min, 4°C, dark) Fc_Block->Staining Washing Wash Cells (2-3 times) Staining->Washing Acquisition Data Acquisition (Flow Cytometer) Washing->Acquisition

Caption: Flow cytometry workflow.

Conclusion

Cy7.5 diacid(diso3) is a powerful near-infrared fluorescent probe with broad applications in molecular biology. Its excellent photophysical properties and water solubility make it an ideal choice for sensitive in vivo imaging and other fluorescence-based assays. The detailed protocols and structured data provided in this guide are intended to facilitate the successful application of this versatile dye in a variety of research and development settings.

References

Methodological & Application

Protocol for Labeling Antibodies with Cy7.5 Diacid(diso3) NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent labeling of antibodies with Cy7.5 diacid(diso3) NHS ester, a near-infrared (NIR) fluorescent dye. This procedure is critical for a variety of applications, including in vivo imaging, flow cytometry, and western blotting, where the high sensitivity and deep tissue penetration of NIR fluorescence are advantageous. The protocol covers antibody preparation, the conjugation reaction, purification of the labeled antibody, and methods for characterization and storage.

Materials and Reagents

Reagent/MaterialSpecifications
Antibody of InterestPurified, in an amine-free buffer (e.g., PBS)
Cy7.5 diacid(diso3) NHS esterHigh purity, stored desiccated at -20°C
Anhydrous Dimethyl Sulfoxide (DMSO)High purity, freshly opened
Reaction Buffer0.1 M Sodium Bicarbonate, pH 8.3-8.5
Quenching Buffer1 M Tris-HCl, pH 8.0
Purification Columne.g., Sephadex G-25 spin column or FPLC system
Storage BufferPBS, pH 7.4, with 0.1% BSA and 0.05% sodium azide (optional)

Experimental Protocols

Antibody Preparation

To ensure successful conjugation, the antibody must be in an appropriate buffer.

  • Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris) or preservatives like sodium azide, it must be exchanged into an amine-free buffer such as PBS (pH 7.2-7.4). This can be achieved through dialysis or by using a desalting spin column.

  • Concentration Adjustment: Adjust the antibody concentration to 2 mg/mL in the amine-free buffer.[1] Higher concentrations can improve labeling efficiency.

Dye Preparation

The Cy7.5 diacid(diso3) NHS ester is moisture-sensitive and should be handled accordingly.

  • Allow the vial of Cy7.5 NHS ester to equilibrate to room temperature before opening to prevent condensation.

  • Prepare a stock solution of the dye by dissolving it in anhydrous DMSO to a concentration of 10 mg/mL. This solution should be prepared fresh for each labeling reaction.

Antibody Labeling Reaction

This procedure is based on a 1 mg scale of antibody labeling.

  • Transfer 0.5 mL of the 2 mg/mL antibody solution to a microcentrifuge tube.

  • Add 50 µL of 1 M sodium bicarbonate buffer (pH 8.3-8.5) to the antibody solution to raise the pH, which is optimal for the NHS ester reaction.

  • Calculate the required volume of the Cy7.5 NHS ester stock solution. A molar dye-to-antibody ratio of 10:1 to 20:1 is recommended for initial experiments.

  • Slowly add the calculated volume of the dye solution to the antibody solution while gently vortexing.

  • Incubate the reaction for 1 hour at room temperature, protected from light.

Purification of the Labeled Antibody

It is crucial to remove any unreacted dye from the labeled antibody.

Method A: Spin Column Purification

  • Equilibrate a desalting spin column (e.g., Zeba™ Spin Desalting Column) with PBS according to the manufacturer's instructions.

  • Apply the reaction mixture to the center of the resin bed.

  • Centrifuge the column to collect the purified antibody conjugate. This method is rapid and suitable for small-scale purifications.

Method B: Fast Protein Liquid Chromatography (FPLC)

  • Equilibrate a gel filtration column (e.g., Superdex 200) with PBS.

  • Load the reaction mixture onto the column.

  • Collect fractions and monitor the absorbance at 280 nm (for protein) and ~750 nm (for Cy7.5 dye).

  • Pool the fractions containing the labeled antibody, which will be the first peak to elute.

Characterization of the Conjugate

Degree of Labeling (DOL): The DOL, or the number of dye molecules per antibody, can be determined spectrophotometrically.

  • Measure the absorbance of the purified conjugate at 280 nm and 749 nm (the absorbance maximum for Cy7.5).

  • Calculate the DOL using the following formula:

    DOL = (A749 / εdye) / ((A280 - (A749 * CF)) / εprotein)

    • A749 and A280 are the absorbances at the respective wavelengths.

    • εdye is the molar extinction coefficient of Cy7.5 (~250,000 M-1cm-1).

    • εprotein is the molar extinction coefficient of the antibody (~210,000 M-1cm-1 for IgG).

    • CF is the correction factor for the dye's absorbance at 280 nm (~0.05).

For in vivo imaging applications, an optimal DOL is typically between 2 and 4.[2]

Storage of the Conjugate

Store the purified Cy7.5-labeled antibody at 4°C, protected from light. For long-term storage, it is recommended to add a stabilizer like BSA (to a final concentration of 0.1%) and a bacteriostatic agent such as sodium azide (to a final concentration of 0.05%). Alternatively, the conjugate can be aliquoted and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: Recommended Reaction Parameters

ParameterRecommended ValueNotes
Antibody Concentration2-10 mg/mLHigher concentrations can improve efficiency.
Buffer pH8.3 - 8.5Optimal for NHS ester reaction with primary amines.
Molar Ratio (Dye:Ab)10:1 to 20:1May need optimization depending on the antibody.
Reaction Time1 hourAt room temperature, protected from light.

Table 2: Expected Outcomes

ParameterExpected RangeMethod
Degree of Labeling (DOL)2 - 8Spectrophotometry
Antibody Recovery (Spin Column)> 80%A280 measurement post-purification
Antibody Recovery (FPLC)70 - 90%A280 measurement post-purification

Table 3: Conjugate Stability

Storage ConditionTimeframeExpected Activity Retention
4°C with stabilizer6 months> 90%
-20°C (with 50% glycerol)> 1 year> 95%
-80°C (aliquoted)> 1 year> 95%

Visualizations

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis & Storage Antibody_Purification Antibody Purification (Amine-free buffer) pH_Adjustment Adjust pH to 8.3-8.5 (Bicarbonate Buffer) Antibody_Purification->pH_Adjustment Dye_Dissolution Dissolve Cy7.5 NHS Ester (Anhydrous DMSO) Mixing Mix Antibody and Dye Dye_Dissolution->Mixing pH_Adjustment->Mixing Incubation Incubate 1h at RT (Protect from light) Mixing->Incubation Purification_Method Remove Unreacted Dye (Spin Column or FPLC) Incubation->Purification_Method Characterization Determine DOL (Spectrophotometry) Purification_Method->Characterization Storage Store at 4°C or -20°C (Protect from light) Characterization->Storage HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2_Receptor HER2 Receptor PI3K PI3K HER2_Receptor->PI3K Activation RAS RAS HER2_Receptor->RAS Activation Ligand Ligand HER3_Receptor HER3 Receptor Ligand->HER3_Receptor HER3_Receptor->HER2_Receptor Dimerization AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription_Factors Transcription Factors mTOR->Transcription_Factors RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Cy7_5_Antibody Cy7.5-labeled Anti-HER2 Antibody Cy7_5_Antibody->HER2_Receptor Binding & Inhibition

References

Application Note: Covalent Conjugation of Cy7.5 Diacid(diso3) to Proteins

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Near-infrared (NIR) fluorescent dyes, such as Cyanine7.5 (Cy7.5), are invaluable tools in biological research and drug development. Their emission wavelength in the NIR spectrum (750-900 nm) allows for deep tissue penetration and minimizes autofluorescence from biological samples, making them ideal for in vivo imaging and other sensitive applications[1]. Cy7.5 diacid(diso3) is a water-soluble derivative of the Cy7.5 dye, featuring two carboxylic acid groups. These groups are not directly reactive with proteins but can be chemically activated to form stable amide bonds with primary amines (e.g., the ε-amino group of lysine residues) on a target protein.

This application note provides a detailed protocol for the covalent conjugation of Cy7.5 diacid(diso3) to proteins using a two-step carbodiimide reaction involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS). This method first activates the carboxylic acid groups on the dye to create a semi-stable Sulfo-NHS ester, which then efficiently reacts with primary amines on the protein in a subsequent step. This two-step process is preferred as it can minimize protein polymerization, a common issue with single-step EDC reactions[2].

Principle of the Method

The conjugation of Cy7.5 diacid to proteins via EDC and Sulfo-NHS chemistry occurs in two main stages:

  • Activation of Cy7.5 Diacid: EDC reacts with the carboxylic acid groups on the Cy7.5 diacid to form a highly reactive but unstable O-acylisourea intermediate. Sulfo-NHS is added to this reaction to convert the unstable intermediate into a more stable, amine-reactive Sulfo-NHS ester. This activation step is most efficient at a slightly acidic pH (e.g., pH 6.0)[3].

  • Conjugation to the Protein: The activated Cy7.5-Sulfo-NHS ester is then mixed with the protein solution at a slightly alkaline pH (7.2-8.5). The Sulfo-NHS ester readily reacts with primary amine groups on the protein (primarily on lysine residues) to form a stable amide bond, covalently linking the Cy7.5 dye to the protein.

A schematic of this chemical reaction is presented below.

Materials and Reagents

Equipment
  • Microcentrifuge

  • Spectrophotometer (UV-Vis)

  • pH meter

  • Vortex mixer

  • Stir plate and stir bars

  • Gel filtration or size-exclusion chromatography system (e.g., gravity-flow column, FPLC)

  • Dialysis cassettes or centrifugal ultrafiltration units

Reagents
  • Protein to be labeled (e.g., antibody, enzyme)

  • Cy7.5 diacid(diso3)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Conjugation Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns (e.g., Sephadex G-25)

  • Deionized water

Note: Avoid buffers containing primary amines (e.g., Tris, glycine) during the conjugation step as they will compete with the protein for reaction with the activated dye[2].

Experimental Protocols

This section details the step-by-step procedure for conjugating Cy7.5 diacid to a protein.

Protein Preparation
  • Dissolve the protein in the Conjugation Buffer (PBS, pH 7.4) at a concentration of 2-10 mg/mL.

  • If the protein solution contains any low molecular weight amine-containing substances (e.g., Tris, glycine, sodium azide), they must be removed. This can be achieved by dialysis against the Conjugation Buffer or by using a desalting column.

Preparation of Reagent Stock Solutions
  • Cy7.5 Diacid Stock (10 mM): Prepare a 10 mM stock solution of Cy7.5 diacid in anhydrous DMF or DMSO. Vortex briefly to ensure it is fully dissolved.

  • EDC Stock (100 mM): Immediately before use, dissolve EDC in chilled Activation Buffer to a final concentration of 100 mM. Note: EDC is moisture-sensitive and hydrolyzes in aqueous solutions; therefore, it must be prepared fresh.

  • Sulfo-NHS Stock (100 mM): Immediately before use, dissolve Sulfo-NHS in chilled Activation Buffer to a final concentration of 100 mM.

Activation of Cy7.5 Diacid
  • In a microcentrifuge tube, combine the following reagents in order:

    • 10 µL of 10 mM Cy7.5 diacid stock solution

    • 50 µL of Activation Buffer (0.1 M MES, pH 6.0)

    • 20 µL of 100 mM Sulfo-NHS stock solution

    • 20 µL of 100 mM EDC stock solution

  • Vortex the mixture gently and incubate at room temperature for 15-30 minutes in the dark.

Conjugation of Activated Cy7.5 to Protein
  • Add the entire 100 µL of the activated Cy7.5-Sulfo-NHS ester solution to your protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10:1 to 20:1 (dye:protein) is recommended.

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation, protected from light.

Quenching the Reaction
  • To stop the conjugation reaction, add the Quenching Buffer (1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.

  • Incubate for an additional 15-30 minutes at room temperature. This step will hydrolyze any unreacted Sulfo-NHS esters.

Purification of the Cy7.5-Protein Conjugate

It is crucial to remove unconjugated Cy7.5 and reaction byproducts from the final conjugate. Gel filtration chromatography (size exclusion) is the recommended method.

  • Equilibrate a desalting column (e.g., Sephadex G-25) with Conjugation Buffer (PBS, pH 7.4).

  • Carefully load the quenched reaction mixture onto the column.

  • Elute the conjugate with PBS. The Cy7.5-protein conjugate, being larger, will elute first as a colored fraction. The smaller, unconjugated dye molecules and byproducts will be retained longer and elute later.

  • Collect the fractions containing the purified conjugate. The success of the separation can be monitored visually (the first colored band is the conjugate) and by measuring the absorbance of the fractions.

Characterization of the Conjugate

After purification, the conjugate should be characterized to determine its concentration and the degree of labeling.

Determining the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule. It can be calculated using absorbance measurements from a UV-Vis spectrophotometer[4][5][6][7].

  • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum for Cy7.5 (~750 nm, A₇₅₀).

  • Calculate the concentration of the protein, correcting for the absorbance of the dye at 280 nm.

    • Protein Concentration (M) = [A₂₈₀ - (A₇₅₀ × CF₂₈₀)] / ε_protein

      • A₂₈₀: Absorbance of the conjugate at 280 nm.

      • A₇₅₀: Absorbance of the conjugate at ~750 nm.

      • CF₂₈₀: Correction factor for Cy7.5 at 280 nm (A₂₈₀ / A₇₅₀ of the free dye). This value is approximately 0.05 for Cy7.5.

      • ε_protein: Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

  • Calculate the concentration of the conjugated dye.

    • Dye Concentration (M) = A₇₅₀ / ε_dye

      • ε_dye: Molar extinction coefficient of Cy7.5 at ~750 nm (~250,000 M⁻¹cm⁻¹).

  • Calculate the Degree of Labeling.

    • DOL = Dye Concentration (M) / Protein Concentration (M)

For antibodies like IgG, an optimal DOL is typically between 2 and 10[7].

Data Presentation

To determine the optimal conjugation conditions, it is recommended to perform the reaction with varying molar ratios of dye to protein. The results can be summarized as follows:

Molar Ratio (Dye:Protein)Protein Concentration (mg/mL)A₂₈₀A₇₅₀Calculated DOL
5:1[Insert Value][...][...][...]
10:1[Insert Value][...][...][...]
20:1[Insert Value][...][...][...]
40:1[Insert Value][...][...][...]

Visualization of Workflows and Pathways

Experimental Workflow for Protein Conjugation

G cluster_prep Preparation cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification & QC p Protein in Amine-Free Buffer (pH 7.4) conj Combine Activated Dye with Protein (pH 7.4) React for 2h-overnight p->conj d Cy7.5 Diacid act Activate Cy7.5 with EDC/Sulfo-NHS in MES Buffer (pH 6.0) d->act edc EDC edc->act nhs Sulfo-NHS nhs->act act->conj quench Quench Reaction (e.g., Tris buffer) conj->quench purify Purify via Gel Filtration quench->purify qc Characterize Conjugate (DOL Calculation) purify->qc

Caption: Workflow for Cy7.5 diacid conjugation to proteins.

Example Signaling Pathway: Receptor Internalization

The following diagram illustrates a common application for fluorescently labeled proteins, such as tracking the internalization of a ligand-receptor complex.

G cluster_membrane Cell Membrane cluster_cyto Cytoplasm rec Receptor complex Ligand-Receptor Complex rec->complex endo Early Endosome endo->rec Recycling lyso Lysosome endo->lyso Trafficking & Degradation ligand Cy7.5-Labeled Ligand ligand->complex Binding complex->endo Internalization (Endocytosis)

Caption: Tracking receptor-mediated endocytosis with a Cy7.5-labeled ligand.

Troubleshooting

IssuePossible CauseRecommended Solution
Low Degree of Labeling (DOL) Inactive EDC or Sulfo-NHS.Use fresh, high-quality EDC and Sulfo-NHS. Prepare stock solutions immediately before use.
Incorrect buffer pH.Ensure Activation Buffer is at pH 6.0 and Conjugation Buffer is between pH 7.2-8.5.
Presence of competing amines.Remove all amine-containing substances from the protein solution via dialysis or desalting.
Insufficient molar excess of dye.Increase the molar ratio of activated dye to protein and optimize.
Protein Precipitation/Aggregation High degree of labeling.Reduce the molar ratio of dye to protein. Over-labeling can decrease protein solubility.
Protein instability.Perform the conjugation reaction at 4°C. Ensure the protein is stable in the chosen buffer.
High Background Signal Incomplete removal of free dye.Ensure thorough purification. Pool only the initial colored fractions from the gel filtration column.
Non-specific binding of the dye.Increase the stringency of washing steps in the final application (e.g., add Tween-20 to wash buffers).

References

Application Notes and Protocols for In Vivo Imaging of Small Animals with Cy7.5 diacid(diso3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cy7.5 diacid(diso3) is a near-infrared (NIR) fluorescent dye belonging to the cyanine family of compounds. Its spectral properties in the NIR window (700-900 nm) make it an ideal candidate for in vivo imaging in small animals. This region of the electromagnetic spectrum offers significant advantages for deep tissue imaging due to reduced light scattering and minimal tissue autofluorescence, resulting in a high signal-to-background ratio. These characteristics, combined with its high molar extinction coefficient and good quantum yield, enable sensitive detection of the dye within living organisms.

This document provides detailed application notes and protocols for the utilization of Cy7.5 diacid(diso3) in preclinical in vivo imaging studies, with a focus on its biodistribution and potential application in tumor imaging.

Physicochemical and Spectral Properties

While specific data for Cy7.5 diacid(diso3) is not extensively published, the properties of closely related sulfo-cyanine7.5 and Cy7.5 carboxylic acid provide a strong indication of its expected characteristics.

PropertyValueReference Compound
Molecular Formula C47H52N2O10S2Cy7.5 diacid(diso3)
Molecular Weight 869.06 g/mol Cy7.5 diacid(diso3)
CAS Number 752189-27-8Cy7.5 diacid(diso3)
Excitation Maximum (λex) ~788 nmCyanine7.5 carboxylic acid
Emission Maximum (λem) ~808 nmCyanine7.5 carboxylic acid
Molar Extinction Coefficient (ε) ~223,000 cm-1M-1Cyanine7.5 carboxylic acid
Quantum Yield (Φ) ~0.10Cyanine7.5 carboxylic acid
Solubility Good in water, DMSO, DMFsulfo-Cyanine7.5 dicarboxylic acid

Note: The spectral properties listed are for a closely related compound and should be experimentally verified for Cy7.5 diacid(diso3).

In Vivo Imaging Experimental Workflow

The following diagram outlines the typical workflow for an in vivo imaging experiment using Cy7.5 diacid(diso3) in a small animal model.

experimental_workflow Experimental Workflow for In Vivo Imaging cluster_prep Preparation cluster_execution Execution cluster_analysis Data Analysis animal_prep Animal Preparation (e.g., hair removal, fasting) anesthesia Anesthesia animal_prep->anesthesia dye_prep Dye Preparation (dissolution, dilution) dye_admin Dye Administration (e.g., intravenous injection) dye_prep->dye_admin imaging_setup Imaging System Setup (calibration, filter selection) baseline_imaging Baseline Imaging (pre-injection) imaging_setup->baseline_imaging anesthesia->baseline_imaging baseline_imaging->dye_admin dynamic_imaging Dynamic In Vivo Imaging (longitudinal) dye_admin->dynamic_imaging roi_analysis Region of Interest (ROI) Analysis dynamic_imaging->roi_analysis ex_vivo_imaging Ex Vivo Organ Imaging dynamic_imaging->ex_vivo_imaging background_sub Background Subtraction roi_analysis->background_sub quantification Signal Quantification (radiant efficiency) background_sub->quantification biodistribution_analysis Biodistribution Analysis (%ID/g) quantification->biodistribution_analysis tbr_analysis Tumor-to-Background Ratio (TBR) Calculation quantification->tbr_analysis ex_vivo_imaging->biodistribution_analysis

Caption: Workflow for in vivo imaging with Cy7.5 diacid(diso3).

Detailed Experimental Protocols

I. Animal Preparation
  • Animal Model: Nude mice (e.g., BALB/c nude or NCR nude, 6-8 weeks old, 18-22 g) are commonly used for tumor xenograft studies. For non-tumor-bearing studies, other strains can be utilized.

  • Housing: House animals in a specific pathogen-free (SPF) environment with ad libitum access to food and water.

  • Hair Removal: For optimal fluorescence signal detection, remove the fur from the imaging area (e.g., dorsal and ventral sides) 24 hours prior to imaging using a depilatory cream or electric clippers.

  • Fasting: To reduce autofluorescence from food, animals may be fasted for 4-6 hours prior to imaging, while ensuring continued access to water.

II. Dye Preparation and Administration
  • Reconstitution: Dissolve Cy7.5 diacid(diso3) in a biocompatible solvent such as sterile phosphate-buffered saline (PBS) or dimethyl sulfoxide (DMSO). If using DMSO, ensure the final concentration in the injected volume is minimal to avoid toxicity.

  • Dosage: A typical dosage for in vivo imaging with cyanine dyes is in the range of 0.5-5 mg/kg body weight. The optimal dose should be determined empirically for the specific application.

  • Administration: The most common route of administration for systemic biodistribution studies is intravenous (IV) injection via the tail vein. The injection volume is typically 100-200 µL.

III. In Vivo Fluorescence Imaging
  • Anesthesia: Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance) or an intraperitoneal injection of a ketamine/xylazine cocktail. Ensure the animal is adequately anesthetized throughout the imaging session.

  • Positioning: Place the anesthetized mouse in the prone or supine position on the imaging stage of the in vivo imaging system.

  • Baseline Imaging: Acquire a pre-injection (baseline) fluorescence image to determine the level of background autofluorescence.

  • Imaging Parameters:

    • Excitation Filter: Select a filter appropriate for Cy7.5, typically around 740-760 nm.

    • Emission Filter: Select a long-pass filter, typically around 790-810 nm.

    • Exposure Time: Adjust the exposure time to achieve a good signal-to-noise ratio without saturation of the detector. This can range from a few hundred milliseconds to several seconds.

  • Longitudinal Imaging: Acquire images at multiple time points post-injection (e.g., 5 min, 30 min, 1 h, 2 h, 4 h, 8 h, 24 h, 48 h) to monitor the biodistribution and clearance of the dye.

IV. Ex Vivo Biodistribution Analysis
  • Euthanasia and Organ Harvesting: At the final imaging time point, euthanize the animal according to approved institutional protocols. Immediately dissect the major organs (e.g., liver, spleen, kidneys, lungs, heart, and tumor if applicable).

  • Ex Vivo Imaging: Arrange the harvested organs on a non-fluorescent surface and acquire a final fluorescence image using the same imaging parameters as the in vivo scans.

  • Quantitative Analysis:

    • Draw regions of interest (ROIs) around each organ in the ex vivo image.

    • Measure the average radiant efficiency (photons/s/cm²/sr) within each ROI.

    • To express the data as a percentage of the injected dose per gram of tissue (%ID/g), a standard curve of the dye can be prepared and imaged alongside the organs.

Data Presentation

Illustrative Biodistribution of a Free Cyanine Dye (Cy7)

The following table presents representative biodistribution data for a free Cy7 dye in a mouse model. This data is intended to be illustrative of the expected distribution pattern for a small molecule cyanine dye like Cy7.5 diacid(diso3).

Organ% Injected Dose per Gram (%ID/g)
Liver10 - 25
Spleen5 - 15
Kidneys10 - 20
Lungs2 - 8
Heart1 - 5
Muscle< 2
Blood (1h post-injection)3 - 10

Note: This data is based on published studies of free Cy7 and may not be directly representative of Cy7.5 diacid(diso3). Actual biodistribution will depend on the specific animal model, dye formulation, and administration route.

Illustrative Tumor-to-Background Ratios

The tumor-to-background ratio (TBR) is a critical parameter for evaluating the efficacy of a contrast agent for tumor imaging. The following table provides an example of TBRs for a Cy7-conjugated targeting molecule.

Time Post-InjectionTumor-to-Muscle Ratio
1 hour2.5 - 4.0
4 hours3.0 - 5.0
24 hours2.0 - 3.5

Note: Unconjugated Cy7.5 diacid(diso3) is expected to accumulate in tumors to some extent due to the enhanced permeability and retention (EPR) effect. However, the TBRs will likely be lower than those achieved with a targeted probe.

Biodistribution and Clearance Pathway

The following diagram illustrates the general biodistribution and clearance pathways of small molecule cyanine dyes after intravenous administration.

biodistribution_clearance General Biodistribution and Clearance of Cyanine Dyes cluster_admin Administration cluster_circulation Systemic Circulation cluster_distribution Biodistribution cluster_clearance Clearance iv_injection Intravenous Injection bloodstream Bloodstream (Protein Binding) iv_injection->bloodstream liver Liver bloodstream->liver spleen Spleen bloodstream->spleen kidneys Kidneys bloodstream->kidneys tumor Tumor (EPR Effect) bloodstream->tumor other_tissues Other Tissues bloodstream->other_tissues hepatobiliary Hepatobiliary Excretion (Feces) liver->hepatobiliary renal Renal Excretion (Urine) kidneys->renal

Application Notes and Protocols for Cy7.5 Diacid(diso3) in Flow Cytometry Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Cy7.5 diacid(diso3), a near-infrared (NIR) fluorescent dye, in flow cytometry experiments. This document includes detailed protocols for cell labeling, data acquisition, and analysis, as well as essential data on the dye's properties and performance characteristics.

Introduction to Cy7.5 Diacid(diso3)

Cy7.5 diacid(diso3) is a water-soluble cyanine dye that fluoresces in the near-infrared spectrum. The "diacid" functional groups (carboxylic acids) allow for covalent conjugation to primary amines on target molecules, such as antibodies or proteins, typically after activation. The "diso3" component refers to two sulfonate groups, which impart excellent water solubility to the dye.[1][2][3] This property is highly advantageous for biological applications as it minimizes the need for organic co-solvents that can be detrimental to cells and proteins, and it reduces the tendency of the dye to aggregate in aqueous buffers.[1][2]

The near-infrared emission of Cy7.5 is particularly valuable for flow cytometry, as it minimizes background interference from cellular autofluorescence, which is typically more prominent in the visible spectrum.[4] This leads to an improved signal-to-noise ratio and enhanced sensitivity, especially for detecting low-abundance targets.

Key Advantages in Flow Cytometry

  • Low Autofluorescence Background: Cellular components exhibit minimal fluorescence in the near-infrared range, resulting in cleaner signals and higher sensitivity.[4]

  • Multiplexing Capabilities: The distinct spectral properties of Cy7.5 allow for its inclusion in complex multicolor flow cytometry panels with minimal spectral overlap with fluorochromes emitting in the violet, blue, yellow-green, and red channels.

  • Deep Tissue Penetration (for in vivo applications): While not directly a feature used in conventional flow cytometry, the NIR properties of Cy7.5 are advantageous for in vivo imaging and tracking of labeled cells, which can then be analyzed by flow cytometry ex vivo.[5]

  • High Photostability: Cyanine dyes like Cy7.5 are known for their relatively high photostability, which is beneficial for experiments involving extended laser exposure.

Spectral Properties

Proper instrument setup is critical for the successful use of Cy7.5 diacid(diso3). The excitation and emission maxima will guide the selection of appropriate lasers and filters on the flow cytometer.

ParameterWavelength (nm)Recommended LaserRecommended Emission Filter
Excitation Maximum ~750 - 790 nmRed Laser (e.g., 633, 637, 640 nm) or NIR Laser (e.g., 785 nm)780/60 nm bandpass filter
Emission Maximum ~770 - 810 nm

Note: The exact excitation and emission maxima can vary slightly depending on the conjugation partner and the local chemical environment.

Experimental Protocols

Antibody Conjugation with Cy7.5 Diacid(diso3)

The diacid functional groups of Cy7.5 diacid(diso3) require activation to react with primary amines on antibodies. A common method is to convert the carboxylic acids to N-hydroxysuccinimide (NHS) esters using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (or Sulfo-NHS for improved water solubility).

Materials:

  • Purified antibody (1-5 mg/mL in amine-free buffer, e.g., PBS)

  • Cy7.5 diacid(diso3)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Anhydrous DMSO (Dimethyl sulfoxide)

  • Conjugation buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis cassette

Procedure:

  • Prepare the Antibody: Ensure the antibody is in an amine-free buffer. If necessary, dialyze the antibody against the conjugation buffer.

  • Prepare the Dye: Dissolve a small amount of Cy7.5 diacid(diso3) in anhydrous DMSO to create a stock solution (e.g., 10 mg/mL).

  • Activation of the Dye:

    • In a separate microcentrifuge tube, mix a molar excess of EDC and Sulfo-NHS with the Cy7.5 diacid(diso3) stock solution in conjugation buffer.

    • The molar ratio of Dye:EDC:Sulfo-NHS should be approximately 1:1.5:1.2.

    • Incubate this activation mixture for 15-30 minutes at room temperature.

  • Conjugation:

    • Add the activated Cy7.5 NHS ester to the antibody solution. The optimal molar ratio of dye to antibody should be determined empirically but a starting point of 10:1 to 20:1 is recommended.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching: Add quenching buffer to the reaction mixture to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Separate the labeled antibody from the unreacted dye and byproducts using a size-exclusion chromatography column or by dialysis against PBS.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of Cy7.5 (around 750-790 nm).

Cell Surface Staining

Materials:

  • Cells in suspension (1 x 10^6 cells per sample)

  • Cy7.5-conjugated antibody

  • Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS and 0.05% sodium azide)

  • Fixable Viability Dye (optional, with a different emission spectrum)

Procedure:

  • Cell Preparation: Harvest cells and wash them once with cold Flow Cytometry Staining Buffer. Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.

  • Fc Receptor Blocking (Optional but Recommended): Resuspend the cell pellet in staining buffer containing an Fc block reagent and incubate for 10-15 minutes on ice to prevent non-specific antibody binding.

  • Antibody Staining: Add the predetermined optimal concentration of the Cy7.5-conjugated antibody to the cells.

  • Incubation: Incubate for 20-30 minutes on ice or at 4°C, protected from light.

  • Washing: Wash the cells twice with 1-2 mL of cold Flow Cytometry Staining Buffer. Centrifuge at 300-400 x g for 5 minutes and discard the supernatant after each wash.

  • Resuspension: Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer (e.g., 300-500 µL) for analysis.

  • Data Acquisition: Analyze the samples on a flow cytometer equipped with a red or near-infrared laser for Cy7.5 excitation and the appropriate emission filter.

Intracellular Staining

Materials:

  • All materials for cell surface staining

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1-0.5% Saponin or Triton X-100 in PBS)

Procedure:

  • Surface Staining (if applicable): Perform cell surface staining as described above.

  • Fixation: After the final wash of the surface staining, resuspend the cells in Fixation Buffer and incubate for 15-20 minutes at room temperature.

  • Washing: Wash the cells twice with Flow Cytometry Staining Buffer.

  • Permeabilization: Resuspend the fixed cells in Permeabilization Buffer and incubate for 10-15 minutes at room temperature.

  • Intracellular Antibody Staining: Add the Cy7.5-conjugated antibody (specific for an intracellular target) diluted in Permeabilization Buffer.

  • Incubation: Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells twice with Permeabilization Buffer.

  • Resuspension: Resuspend the cells in Flow Cytometry Staining Buffer for analysis.

  • Data Acquisition: Analyze the samples on the flow cytometer.

Data Presentation

Table 1: Quantitative Parameters for Cy7.5 Diacid(diso3) in Flow Cytometry
ParameterRecommended Value/RangeNotes
Antibody Conjugation (Molar Ratio) 5:1 to 20:1 (Dye:Antibody)Optimal ratio is antibody-dependent and should be titrated.
Cell Staining Concentration 0.1 - 5 µg/mLMust be titrated for each new antibody conjugate and cell type.
Incubation Time (Surface Staining) 20 - 30 minutes
Incubation Time (Intracellular) 30 - 60 minutes
Excitation Laser 633, 637, 640 nm or 785 nm
Emission Filter 780/60 nm bandpass
Typical PMT Voltage Instrument-dependentAdjust to place the negative population within the first log decade.
Compensation Required in multicolor panelsUse single-stained controls to calculate compensation values.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis cell_harvest Harvest & Wash Cells fc_block Fc Receptor Block cell_harvest->fc_block surface_stain Surface Stain (Optional) fc_block->surface_stain If surface markers are targeted fix_perm Fix & Permeabilize fc_block->fix_perm For intracellular targets only surface_stain->fix_perm intra_stain Intracellular Stain with Cy7.5 Conjugate fix_perm->intra_stain wash Wash Cells intra_stain->wash acquire Acquire on Flow Cytometer wash->acquire analyze Data Analysis acquire->analyze

Caption: General workflow for intracellular staining using a Cy7.5 conjugated antibody.

signaling_pathway ligand Ligand receptor Receptor ligand->receptor adaptor Adaptor Protein receptor->adaptor kinase1 Kinase 1 adaptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor (e.g., STAT3) kinase2->transcription_factor Phosphorylation nucleus Nucleus transcription_factor->nucleus gene_expression Gene Expression nucleus->gene_expression cy7_5_ab Anti-phospho-STAT3 (Cy7.5 Conjugate) cy7_5_ab->transcription_factor Binds to phosphorylated form

Caption: Example signaling pathway analysis using a Cy7.5 conjugated antibody to detect an intracellular phosphorylated protein.

References

Application Notes and Protocols for Cy7.5 diacid(diso3) Labeling of Amine-Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Near-infrared (NIR) fluorescent dyes have become indispensable tools in molecular biology and drug development, offering advantages such as deep tissue penetration and low background autofluorescence for in vivo imaging. Cy7.5, a heptamethine cyanine dye, with its excitation and emission maxima in the NIR spectrum, is an excellent candidate for these applications. This document provides detailed application notes and protocols for the covalent labeling of amine-modified oligonucleotides with a water-soluble, disulfonated dicarboxylic acid derivative of Cy7.5 (Cy7.5 diacid(diso3)).

The presence of two sulfonic acid groups enhances the aqueous solubility of the dye, preventing aggregation and improving labeling efficiency in biological buffers. The two carboxylic acid groups allow for conjugation to primary amines on modified oligonucleotides via a stable amide bond, facilitated by the use of carbodiimide crosslinking chemistry. This method provides a robust and reliable way to produce highly pure, fluorescently labeled oligonucleotides for a variety of applications, including in vivo imaging, fluorescence resonance energy transfer (FRET) studies, and flow cytometry.

Quantitative Data Summary

The following tables summarize key quantitative parameters for Cy7.5 diacid(diso3) and its oligonucleotide conjugates.

Table 1: Spectroscopic Properties of Cy7.5

ParameterValueReference
Maximum Excitation Wavelength (λmax)~788 nm[1]
Maximum Emission Wavelength (λem)~808 nm[1]
Molar Extinction Coefficient (ε)~223,000 cm⁻¹M⁻¹[1]

Table 2: Recommended Storage Conditions for Labeled Oligonucleotides

Storage FormatTemperatureRecommended BufferDurationReference
Lyophilized-20°CN/AYears[2]
Stock Solution (aliquoted)-20°C10 mM Tris, 0.1 mM EDTA, pH 7.5-8.0Months[3]
Working Solution4°C10 mM Tris, pH 7.5-8.0Short-term (days to weeks)[2]

Note: It is crucial to protect fluorescently labeled oligonucleotides from light to prevent photobleaching.[3]

Table 3: Typical Yields for Post-Synthesis Oligonucleotide Conjugation

Oligonucleotide Synthesis ScaleTypical Final Yield (nmol)
50 nmol2
200 nmol5
1 µmol16
2 µmol30
5 µmol75
10 µmol150
15 µmol225

These are representative yields and can vary based on the specific oligonucleotide sequence, modifications, and purification methods.[1]

Experimental Protocols

Protocol 1: Labeling of Amine-Modified Oligonucleotides with Cy7.5 diacid(diso3) using EDC/NHS Chemistry

This protocol describes the activation of the carboxylic acid groups on Cy7.5 diacid(diso3) with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester, which then readily couples to the primary amine on the modified oligonucleotide.

Materials:

  • Amine-modified oligonucleotide (e.g., with a 5' or 3' amino-modifier C6)

  • Cy7.5 diacid(diso3)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for improved aqueous solubility

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: 0.1 M Sodium Bicarbonate or Phosphate Buffer, pH 8.0-8.5

  • Nuclease-free water

  • Dimethyl sulfoxide (DMSO)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting columns (e.g., Sephadex G-25)

  • HPLC system for purification

Procedure:

  • Oligonucleotide Preparation:

    • Dissolve the amine-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.

  • Dye Preparation:

    • Dissolve Cy7.5 diacid(diso3) in DMSO to a final concentration of 10 mM.

  • EDC/NHS Solution Preparation:

    • Prepare fresh solutions of EDC (e.g., 100 mM) and NHS (e.g., 250 mM) in Activation Buffer immediately before use.

  • Activation of Cy7.5 diacid(diso3):

    • In a microcentrifuge tube, combine the following in order:

      • Cy7.5 diacid(diso3) solution (e.g., 10 µL of 10 mM stock, 100 nmol)

      • EDC solution (e.g., 10 µL of 100 mM, 1 µmol, 10-fold molar excess over dye)

      • NHS solution (e.g., 10 µL of 250 mM, 2.5 µmol, 25-fold molar excess over dye)

    • Vortex briefly and incubate at room temperature for 15-30 minutes in the dark.

  • Conjugation Reaction:

    • To the activated dye mixture, add the amine-modified oligonucleotide (e.g., 10 µL of 1 mM, 10 nmol, for a 10-fold molar excess of activated dye to oligo).

    • Add Coupling Buffer to adjust the pH to 8.0-8.5. The final reaction volume should be kept as small as practical.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C in the dark with gentle shaking.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 100 mM to quench any unreacted NHS-activated dye.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Labeled Oligonucleotide:

    • Initial Cleanup: Remove excess unreacted dye and reagents using a desalting column (e.g., Sephadex G-25) equilibrated with nuclease-free water or a volatile buffer like 0.1 M TEAA (triethylammonium acetate).

    • HPLC Purification: For high purity, purify the labeled oligonucleotide using reverse-phase high-performance liquid chromatography (RP-HPLC) or ion-exchange HPLC.[4][5]

      • RP-HPLC: A C18 column is typically used with a gradient of acetonitrile in a buffer such as 0.1 M TEAA. The labeled oligonucleotide will have a longer retention time than the unlabeled oligonucleotide.

      • Ion-Exchange HPLC: This method separates based on charge and can be effective in removing unlabeled oligonucleotides.

    • Collect the fractions corresponding to the labeled oligonucleotide peak.

  • Final Product Handling:

    • Lyophilize the purified fractions to obtain the final product as a dry pellet.

    • Store the lyophilized product at -20°C, protected from light.

Protocol 2: Characterization of Labeled Oligonucleotides

1. Quantification:

  • Resuspend the lyophilized labeled oligonucleotide in a suitable buffer (e.g., 10 mM Tris, pH 7.5).

  • Measure the absorbance at 260 nm (for the oligonucleotide) and at the absorbance maximum of Cy7.5 (~788 nm).

  • The concentration of the oligonucleotide and the dye can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length.

  • Correction for Dye Absorbance at 260 nm: The dye will also absorb at 260 nm, leading to an overestimation of the oligonucleotide concentration. The corrected oligonucleotide concentration can be calculated as follows:

    • A_oligo(260) = A_total(260) - (A_dye(788) * CF)

    • Where CF is the correction factor (A260/A788) for the free dye. This factor should be determined empirically for the specific dye and buffer conditions.

  • The concentration of the oligonucleotide is then calculated using its molar extinction coefficient at 260 nm.[6]

2. Determination of Labeling Efficiency (Dye-to-Oligo Ratio):

  • The dye-to-oligonucleotide ratio can be calculated from the concentrations determined in the previous step:

    • Dye/Oligo Ratio = Concentration_dye / Concentration_oligo

  • For a singly labeled oligonucleotide, the expected ratio is close to 1.

3. Purity Analysis:

  • The purity of the labeled oligonucleotide can be assessed by analytical HPLC or by denaturing polyacrylamide gel electrophoresis (PAGE).[7]

  • On a denaturing PAGE gel, the labeled oligonucleotide should migrate as a single band, slightly slower than the unlabeled oligonucleotide. The gel can be visualized using a fluorescence scanner.

Visualizations

experimental_workflow cluster_synthesis Oligonucleotide Synthesis & Modification cluster_labeling Cy7.5 Labeling cluster_purification Purification & QC cluster_application Application s1 Solid-Phase Synthesis of Oligonucleotide s2 Incorporation of Amine Modifier s1->s2 s3 Cleavage & Deprotection s2->s3 l1 Activation of Cy7.5 diacid with EDC/NHS s3->l1 l2 Conjugation to Amine-Oligonucleotide l1->l2 p1 Desalting l2->p1 p2 HPLC Purification p1->p2 p3 Quantification & Purity Check p2->p3 a1 In Vivo Administration p3->a1 a2 NIR Imaging a1->a2

Caption: Experimental Workflow for Labeled Oligonucleotide Production and Use.

signaling_pathway cluster_invivo In Vivo Imaging Workflow A Cy7.5-labeled Oligonucleotide Probe B Systemic Administration (e.g., intravenous injection) A->B C Probe Circulation and Biodistribution B->C D Target Recognition (e.g., tumor tissue) C->D E Accumulation at Target Site D->E F Non-invasive NIR Fluorescence Imaging E->F G Signal Detection and Analysis F->G

Caption: In Vivo Near-Infrared (NIR) Fluorescence Imaging Workflow.

References

Application Notes and Protocols for Cy7.5 diacid(diso3) in Live-Cell Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cy7.5 diacid(diso3) is a near-infrared (NIR) fluorescent dye belonging to the cyanine family. Its chemical structure is characterized by a long polymethine chain responsible for its NIR absorption and emission properties, and two sulfonic acid groups, which impart excellent water solubility. This high water solubility makes it an ideal candidate for labeling biological molecules in aqueous buffers without the need for organic co-solvents, which can be detrimental to protein structure and function. Furthermore, its fluorescence emission in the NIR window (750-900 nm) allows for deep tissue penetration and minimizes autofluorescence from biological samples, making it highly suitable for in vivo imaging and sensitive in vitro assays. While primarily designed for covalent labeling of biomolecules after activation, its properties also lend it to specific applications in live-cell fluorescence microscopy, particularly for labeling cell surface proteins.

Properties of Cy7.5 diacid(diso3)

The key properties of Cy7.5 diacid(diso3) are summarized in the table below. These properties make it a versatile tool for fluorescence-based detection.

PropertyValueReference
Excitation Maximum (λex)~788 nm[1]
Emission Maximum (λem)~808 nm[1]
Stokes Shift~20 nm[1]
Molar Extinction Coefficient>200,000 M⁻¹cm⁻¹
Intrinsic PhotostabilityHigh[1]
Water SolubilityExcellent[]

Key Applications in Live-Cell Fluorescence Microscopy

Due to its high hydrophilicity and negative charge, Cy7.5 diacid(diso3) is largely membrane-impermeant. Therefore, its application in live-cell imaging primarily focuses on the labeling of extracellular targets.

  • Labeling of Cell Surface Proteins: The carboxylic acid groups of Cy7.5 diacid(diso3) can be activated to form reactive esters (e.g., NHS esters) which can then be used to covalently label primary amines on cell surface proteins. This allows for the visualization and tracking of these proteins on live cells.

  • Tracer for Endocytosis Studies: While generally membrane-impermeant, the dye can be internalized by cells through endocytosis. This property can be exploited to study the dynamics of this cellular process.

  • In Vivo Imaging: The NIR fluorescence of Cy7.5 makes it an excellent choice for in vivo imaging studies where deep tissue penetration is required.[1]

Experimental Protocols

Protocol 1: Activation of Cy7.5 diacid(diso3) for Protein Labeling

This protocol describes the activation of the carboxylic acid groups of Cy7.5 diacid(diso3) to N-hydroxysuccinimide (NHS) esters, making them reactive towards primary amines on proteins.

Materials:

  • Cy7.5 diacid(diso3)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Reaction buffer: 0.1 M phosphate buffer, pH 7.5

Procedure:

  • Dissolve Cy7.5 diacid(diso3) in a small amount of anhydrous DMF or DMSO to a final concentration of 10 mg/mL.

  • Add 1.2 equivalents of NHS and 1.2 equivalents of EDC (or DCC) to the dye solution.

  • Stir the reaction mixture at room temperature for 1-2 hours in the dark.

  • The activated Cy7.5 NHS ester is now ready for conjugation to proteins. It is recommended to use the activated dye immediately.

G cluster_activation Activation of Cy7.5 diacid(diso3) start Dissolve Cy7.5 diacid(diso3) in DMF/DMSO add_reagents Add NHS and EDC/DCC start->add_reagents 1 react Stir at RT for 1-2 hours (dark) add_reagents->react 2 activated_dye Activated Cy7.5 NHS Ester react->activated_dye 3

Activation of Cy7.5 diacid(diso3) to its NHS ester.
Protocol 2: Labeling of Cell Surface Proteins on Live Cells

This protocol outlines the procedure for labeling cell surface proteins on live cells using the activated Cy7.5 NHS ester.

Materials:

  • Activated Cy7.5 NHS ester (from Protocol 1)

  • Live cells in suspension or adherent in a culture dish

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium

  • Fluorescence microscope with appropriate NIR filter sets

Procedure:

  • Wash the cells twice with ice-cold PBS to remove any residual media.

  • Resuspend or cover the cells with a labeling buffer (e.g., PBS, pH 7.4).

  • Add the activated Cy7.5 NHS ester to the cell suspension or culture dish at a final concentration of 1-10 µg/mL. The optimal concentration should be determined experimentally.

  • Incubate the cells on ice or at 4°C for 30-60 minutes in the dark to prevent internalization of the dye.

  • Wash the cells three times with ice-cold PBS to remove any unbound dye.

  • Resuspend or cover the cells with fresh, pre-warmed cell culture medium.

  • The cells are now ready for imaging using a fluorescence microscope equipped with a NIR laser/light source and a suitable emission filter.

G cluster_labeling Live Cell Surface Protein Labeling start Wash cells with ice-cold PBS add_dye Incubate with activated Cy7.5 NHS ester (on ice) start->add_dye 1 wash Wash cells 3x with ice-cold PBS add_dye->wash 2 resuspend Resuspend in fresh medium wash->resuspend 3 image Image with fluorescence microscope (NIR) resuspend->image 4

Workflow for labeling live cell surface proteins.
Protocol 3: Cytotoxicity Assay

It is crucial to assess the potential cytotoxicity of Cy7.5 diacid(diso3) at the desired working concentration. A standard MTT or similar cell viability assay is recommended.

Materials:

  • Cy7.5 diacid(diso3)

  • Cells of interest

  • 96-well plates

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare a serial dilution of Cy7.5 diacid(diso3) in cell culture medium.

  • Remove the old medium from the wells and add the different concentrations of the dye. Include a control group with medium only.

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the cell viability as a percentage of the control group.

Data Presentation

Table 1: Spectral Properties of Cy7.5 diacid(diso3)

ParameterWavelength (nm)
Excitation Maximum~788
Emission Maximum~808

Table 2: Example Cytotoxicity Data (Hypothetical)

This table presents hypothetical cytotoxicity data for Cy7.5 diacid(diso3) on a typical cancer cell line (e.g., HeLa) after 24 hours of incubation. Actual results may vary depending on the cell line and experimental conditions.

Concentration (µM)Cell Viability (%)
0 (Control)100
198
595
1092
2585
5078
10065

Troubleshooting

  • Low fluorescence signal:

    • Increase the concentration of the activated dye.

    • Increase the incubation time.

    • Ensure the activation of the diacid was successful.

    • Check the filter sets and laser lines on the microscope.

  • High background fluorescence:

    • Ensure thorough washing after the labeling step.

    • Decrease the concentration of the activated dye.

  • Cell death:

    • Perform a cytotoxicity assay to determine the optimal non-toxic concentration.

    • Reduce the incubation time.

    • Ensure all buffers and media are at the correct temperature and pH.

Conclusion

Cy7.5 diacid(diso3) is a valuable tool for fluorescence microscopy, particularly for labeling cell surface proteins on live cells due to its high water solubility and near-infrared fluorescence. The protocols provided here offer a starting point for researchers to utilize this dye in their live-cell imaging experiments. As with any fluorescent probe, optimization of labeling conditions and assessment of cytotoxicity are essential for obtaining reliable and reproducible results.

References

Application Notes and Protocols for the Purification of Proteins Labeled with Cy7.5 diacid(diso3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of proteins with near-infrared (NIR) fluorescent dyes, such as Cy7.5 diacid(diso3), is a critical process in the development of targeted imaging agents and therapeutics. The purification of these labeled proteins is a crucial step to remove unconjugated dye and protein aggregates, ensuring high purity and specific activity. This document provides detailed application notes and protocols for the purification of proteins labeled with Cy7.5 diacid(diso3), a water-soluble cyanine dye ideal for in vivo imaging due to its deep tissue penetration.[1] The protocols outlined below focus on common and effective chromatography techniques: Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), and Hydrophobic Interaction Chromatography (HIC).

Quality Control: Determination of Degree of Labeling (DOL)

A critical quality control parameter for fluorescently labeled proteins is the Degree of Labeling (DOL), which represents the molar ratio of the dye to the protein.[2][3] An optimal DOL is essential, as a low DOL results in a weak signal, while an excessively high DOL can lead to fluorescence quenching and altered protein function.[2][4]

The DOL is determined by measuring the absorbance of the purified protein-dye conjugate at 280 nm (for the protein) and at the maximum absorbance of the dye (λmax for Cy7.5 is approximately 788 nm).[5]

Protocol for DOL Calculation:

  • Measure the absorbance of the purified conjugate solution at 280 nm (A280) and ~788 nm (Amax) using a spectrophotometer.

  • Calculate the concentration of the dye using the Beer-Lambert law:

    • Dye Concentration (M) = Amax / (ε_dye × path length)

      • ε_dye (Cy7.5) = 223,000 M⁻¹cm⁻¹[5]

  • Calculate the corrected protein absorbance to account for the dye's absorbance at 280 nm:

    • Corrected A280 = A280 - (Amax × CF280)

      • The correction factor (CF280) is the ratio of the dye's absorbance at 280 nm to its absorbance at its λmax.

  • Calculate the protein concentration:

    • Protein Concentration (M) = Corrected A280 / (ε_protein × path length)

      • ε_protein for a typical IgG is ~210,000 M⁻¹cm⁻¹.[6]

  • Determine the DOL:

    • DOL = Dye Concentration / Protein Concentration

Purification Workflow

The general workflow for purifying Cy7.5 diacid(diso3)-labeled proteins involves an initial labeling reaction followed by one or more chromatographic steps to separate the desired conjugate from unreacted dye and protein aggregates.

G cluster_0 Protein Labeling cluster_1 Purification cluster_2 Quality Control & Final Product protein Protein Solution (e.g., Antibody) reaction Conjugation Reaction (pH 8.5-9.5) protein->reaction dye Cy7.5 diacid(diso3) NHS Ester dye->reaction sec Size Exclusion Chromatography (SEC) reaction->sec Removal of free dye & aggregates iex Ion Exchange Chromatography (IEX) sec->iex Further purification (optional) dol DOL Determination (UV-Vis) sec->dol hic Hydrophobic Interaction Chromatography (HIC) iex->hic Alternative/additional purification (optional) iex->dol hic->dol final_product Purified Cy7.5-Protein Conjugate dol->final_product

Fig. 1: General workflow for labeling and purification.

Chromatographic Purification Protocols

Size Exclusion Chromatography (SEC)

SEC separates molecules based on their size.[7][8] It is an effective method for removing unconjugated Cy7.5 dye from the much larger protein conjugate and for separating monomeric protein from aggregates.[9]

Experimental Protocol:

  • Column: A high-resolution size exclusion column suitable for protein purification (e.g., Superdex 200 Increase 10/300 GL).

  • Mobile Phase: Phosphate-buffered saline (PBS) or another suitable buffer such as 20 mM HEPES, 150 mM KCl, pH 7.5.[2]

  • Flow Rate: As recommended by the column manufacturer (typically 0.5-1.0 mL/min).

  • Detection: UV absorbance at 280 nm and ~788 nm.

Procedure:

  • Equilibrate the SEC column with at least two column volumes of the mobile phase.

  • Load the reaction mixture onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.

  • Initiate the isocratic elution with the mobile phase.

  • Monitor the elution profile at 280 nm and ~788 nm. The protein-dye conjugate will elute first, followed by the smaller, unconjugated dye molecules.

  • Collect the fractions corresponding to the first major peak that absorbs at both wavelengths.

  • Pool the relevant fractions for further analysis.

Expected Results:

FractionA280A788Description
Early ElutingHighHighProtein-Cy7.5 Conjugate
Late ElutingLowHighFree Cy7.5 Dye
Ion Exchange Chromatography (IEX)

IEX separates molecules based on their net charge.[10][11] This technique can be used to separate labeled and unlabeled proteins, as the conjugation of the charged Cy7.5 diacid(diso3) dye will alter the protein's overall charge.

Experimental Protocol:

  • Column: A suitable anion or cation exchange column, depending on the protein's isoelectric point (pI) and the buffer pH.

  • Binding Buffer (Buffer A): Low salt concentration buffer (e.g., 20 mM Tris-HCl, pH 8.0).

  • Elution Buffer (Buffer B): High salt concentration buffer (e.g., 20 mM Tris-HCl + 1 M NaCl, pH 8.0).

  • Gradient: A linear gradient from 0-100% Buffer B over a specified number of column volumes.

  • Detection: UV absorbance at 280 nm and ~788 nm.

Procedure:

  • Equilibrate the IEX column with Buffer A.

  • Load the sample (previously desalted if necessary) onto the column.

  • Wash the column with Buffer A to remove any unbound molecules.

  • Elute the bound proteins using a linear salt gradient.

  • Monitor the elution profile at 280 nm and ~788 nm. Different species (unlabeled, singly labeled, multiply labeled) may elute at different salt concentrations.

  • Collect and pool the desired fractions.

Expected Results:

Elution Salt Conc.A280A788Description
LowHighLowUnlabeled Protein
MediumHighHighCy7.5-Protein Conjugate (lower DOL)
HighHighHighCy7.5-Protein Conjugate (higher DOL)
Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their hydrophobicity.[12] The conjugation of the hydrophobic Cy7.5 dye increases the protein's surface hydrophobicity, allowing for the separation of labeled and unlabeled species, as well as species with different DOLs.[7][13][14]

Experimental Protocol:

  • Column: A HIC column with a suitable stationary phase (e.g., Butyl, Phenyl).

  • Binding Buffer (Buffer A): High salt concentration buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).[14]

  • Elution Buffer (Buffer B): Low salt concentration buffer (e.g., 50 mM sodium phosphate, pH 7.0).[14]

  • Gradient: A reverse linear gradient from 100% Buffer A to 100% Buffer B.

  • Detection: UV absorbance at 280 nm and ~788 nm.

Procedure:

  • Equilibrate the HIC column with Buffer A.

  • Adjust the salt concentration of the sample to match Buffer A and load it onto the column.

  • Wash the column with Buffer A.

  • Elute the bound proteins using a reverse salt gradient.

  • Monitor the elution profile at 280 nm and ~788 nm. The more hydrophobic, highly labeled species will elute at lower salt concentrations (later in the gradient).

  • Collect and pool the desired fractions.

Expected Results:

Elution Salt Conc. (Reverse Gradient)A280A788Description
HighHighLowUnlabeled Protein
MediumHighHighCy7.5-Protein Conjugate (lower DOL)
LowHighHighCy7.5-Protein Conjugate (higher DOL)

Application in Signaling Pathway Studies

Cy7.5-labeled proteins are valuable tools for studying cellular processes and signaling pathways through in vivo and in vitro imaging. For example, a Cy7.5-labeled antibody targeting a specific receptor can be used to visualize receptor trafficking and downstream signaling events. The Slit/ROBO signaling pathway, which is involved in processes like cell migration and angiogenesis, is an example of a pathway that can be investigated using fluorescently labeled ligands or antibodies.[15]

G cluster_0 Cellular Exterior cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade slit Slit Ligand (Cy7.5-labeled) robo ROBO Receptor slit->robo Binding & Dimerization srGAP srGAP robo->srGAP Recruitment Cdc42 Cdc42 srGAP->Cdc42 Inactivation actin Actin Cytoskeleton Remodeling Cdc42->actin Inhibition of Cell Migration

Fig. 2: Simplified Slit/ROBO signaling pathway.

Conclusion

The purification of proteins labeled with Cy7.5 diacid(diso3) is essential for the generation of high-quality reagents for research and drug development. By employing chromatographic techniques such as SEC, IEX, and HIC, researchers can effectively remove impurities and isolate conjugates with the desired degree of labeling. The protocols and data presentation formats provided in these application notes serve as a comprehensive guide for the successful purification and characterization of Cy7.5-labeled proteins.

References

Molar Ratio Calculations for Cy7.5 Diacid(diso3) Labeling Reactions: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Near-infrared (NIR) fluorescent dyes are indispensable tools in biological imaging and diagnostics due to their deep tissue penetration and minimal background autofluorescence. Cy7.5, a heptamethine cyanine dye, with its excitation and emission maxima in the NIR spectrum (~750 nm and ~776 nm, respectively), is particularly well-suited for in vivo imaging applications.[1][2] The disulfonated diacid form of Cy7.5 (Cy7.5 diacid(diso3)) offers significant advantages over its non-sulfonated counterparts. The presence of sulfonate groups enhances water solubility, making the dye readily soluble in aqueous buffers and reducing the need for organic co-solvents that can be detrimental to protein stability.[1][3] This improved solubility also minimizes dye aggregation, which can otherwise lead to fluorescence quenching and inaccurate quantification.[1][3]

This application note provides a detailed protocol for the covalent labeling of proteins and antibodies with Cy7.5 diacid(diso3) NHS ester and outlines the critical calculations for determining the optimal molar ratio of dye to protein for achieving a desired degree of labeling (DOL). The N-hydroxysuccinimide (NHS) ester functional group readily reacts with primary amines (e.g., the ε-amino group of lysine residues) on proteins under mild alkaline conditions to form stable amide bonds.[4]

Key Experimental Parameters and Data

Achieving the desired degree of labeling is crucial for producing high-quality conjugates. The following tables summarize key quantitative data for consideration when planning a labeling reaction.

Table 1: Recommended Reaction Conditions

ParameterRecommended ValueNotes
Protein Concentration 2 - 10 mg/mLConcentrations below 2 mg/mL can significantly reduce labeling efficiency.
Reaction Buffer Amine-free buffer (e.g., PBS, Borate, or Carbonate buffer)Buffers containing primary amines (e.g., Tris, Glycine) will compete with the protein for reaction with the NHS ester.
Reaction pH 8.0 - 9.0A slightly basic pH is required to ensure the primary amines on the protein are deprotonated and available for reaction. Adjust with 1 M Sodium Bicarbonate if necessary.[5]
Reaction Temperature Room Temperature (20-25°C)
Incubation Time 1 - 2 hoursLonger incubation times (up to 18 hours) can potentially increase the DOL.[6]
Dye Solvent Anhydrous DMSO or DMFThe NHS ester should be dissolved immediately before use due to its moisture sensitivity.

Table 2: Molar Ratio and Degree of Labeling (DOL)

Starting Molar Ratio (Dye:Protein)Typical Resulting DOLApplication Suitability
3:1 - 5:11 - 3Applications where minimal modification of the protein is desired to retain maximum biological activity.
10:1 - 15:13 - 8General purpose labeling for antibodies and proteins, providing a good balance of fluorescence intensity and retained protein function.[5]
20:1 and higher> 8May lead to over-labeling, potentially causing protein precipitation, loss of biological activity, and fluorescence quenching.

Note: The optimal molar ratio is protein-dependent and should be determined empirically. It is recommended to perform trial conjugations at different molar ratios (e.g., 5:1, 10:1, and 15:1) to identify the best conditions for a specific protein.

Experimental Protocol

This protocol provides a general procedure for labeling an antibody (e.g., IgG) with Cy7.5 diacid(diso3) NHS ester.

Materials
  • Antibody (or protein of interest) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • Cy7.5 diacid(diso3) NHS ester

  • Anhydrous dimethyl sulfoxide (DMSO)

  • 1 M Sodium Bicarbonate solution

  • Purification column (e.g., Sephadex G-25 spin column) to separate the conjugate from unreacted dye.[4]

Workflow Diagram

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis prep_protein 1. Prepare Protein Solution (2-10 mg/mL in amine-free buffer) adjust_ph 3. Adjust Protein Solution pH (to 8.0-9.0 with 1M NaHCO3) prep_protein->adjust_ph prep_dye 2. Prepare Dye Stock Solution (e.g., 10 mM in anhydrous DMSO) add_dye 4. Add Dye to Protein (at desired molar ratio) prep_dye->add_dye adjust_ph->add_dye incubate 5. Incubate (1-2 hours at RT, protected from light) add_dye->incubate purify 6. Purify Conjugate (e.g., spin column) incubate->purify analyze 7. Characterize Conjugate (Measure Absorbance at 280 nm & ~750 nm) purify->analyze calculate 8. Calculate DOL analyze->calculate

Caption: Experimental workflow for protein labeling with Cy7.5 diacid(diso3) NHS ester.

Step-by-Step Procedure
  • Prepare Protein Solution:

    • Ensure the protein is at a concentration of 2-10 mg/mL in an amine-free buffer such as PBS.

    • If the buffer contains interfering substances like BSA, gelatin, or free amino acids, the protein must be purified prior to labeling.[7]

  • Prepare Dye Stock Solution:

    • Allow the vial of Cy7.5 diacid(diso3) NHS ester to warm to room temperature before opening to prevent moisture condensation.

    • Dissolve the dye in anhydrous DMSO to a concentration of 10 mg/mL or 10 mM. This solution should be prepared fresh and used immediately.

  • Perform the Labeling Reaction:

    • Adjust the pH of the protein solution to 8.0-9.0 by adding a small volume of 1 M sodium bicarbonate.

    • Add the calculated volume of the Cy7.5 dye stock solution to the protein solution while gently vortexing.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purify the Conjugate:

    • Separate the labeled protein from the unreacted dye using a desalting column (e.g., Sephadex G-25).[4] This is a critical step to ensure accurate determination of the degree of labeling.[8]

Calculations

Molar Ratio Calculation

To determine the volume of dye solution to add to the protein solution, follow these steps:

Step 1: Calculate moles of protein Moles of Protein = (Protein concentration (mg/mL) * Protein volume (mL)) / (Protein molecular weight ( g/mol ) * 1000 mg/g)

Example for an IgG (MW ≈ 150,000 g/mol ): Moles of IgG = (2 mg/mL * 0.5 mL) / (150,000 g/mol * 1000 mg/g) = 6.67 x 10⁻⁹ mol

Step 2: Calculate moles of dye needed Moles of Dye = Moles of Protein * Desired Molar Ratio

Example for a 10:1 molar ratio: Moles of Dye = 6.67 x 10⁻⁹ mol * 10 = 6.67 x 10⁻⁸ mol

Step 3: Calculate volume of dye stock solution to add Volume of Dye (µL) = (Moles of Dye (mol) / Dye stock concentration (mol/L)) * 1,000,000 µL/L

Example using a 10 mM (0.01 mol/L) dye stock: Volume of Dye (µL) = (6.67 x 10⁻⁸ mol / 0.01 mol/L) * 1,000,000 µL/L = 6.67 µL

Degree of Labeling (DOL) Calculation

The DOL is the average number of dye molecules conjugated to each protein molecule. It is determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorption maximum of the dye (~750 nm for Cy7.5).

Step 1: Measure Absorbance

  • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and ~750 nm (A₇₅₀).

Step 2: Calculate Protein Concentration

  • A correction factor (CF) is needed to account for the dye's absorbance at 280 nm. CF = (Absorbance of the free dye at 280 nm) / (Absorbance of the free dye at ~750 nm)

  • Protein Concentration (M) = [A₂₈₀ - (A₇₅₀ * CF)] / ε_protein

    • ε_protein is the molar extinction coefficient of the protein at 280 nm (for IgG, ~210,000 M⁻¹cm⁻¹).

Step 3: Calculate Dye Concentration

  • Dye Concentration (M) = A₇₅₀ / ε_dye

    • ε_dye is the molar extinction coefficient of Cy7.5 at ~750 nm (typically ~250,000 M⁻¹cm⁻¹).

Step 4: Calculate DOL

  • DOL = Dye Concentration (M) / Protein Concentration (M)

An optimal DOL for most antibodies is between 2 and 10.[5]

Chemical Reaction

The labeling reaction involves the nucleophilic attack of a primary amine from the protein on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.

Caption: Reaction of Cy7.5 NHS ester with a primary amine on a protein.

Conclusion

The use of Cy7.5 diacid(diso3) NHS ester provides a robust and efficient method for labeling proteins and antibodies for near-infrared imaging applications. The enhanced water solubility of this sulfonated dye simplifies the labeling procedure and reduces issues related to dye aggregation. By carefully controlling the molar ratio of dye to protein and other key reaction parameters, researchers can reproducibly generate high-quality fluorescent conjugates with a desired degree of labeling, ensuring optimal performance in downstream applications.

References

Applications of Cy7.5 Diacid(diSO3) in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cy7.5 diacid(diSO3) is a near-infrared (NIR) fluorescent dye belonging to the cyanine family. Its exceptional optical properties, including high molar extinction coefficient and fluorescence emission in the NIR window (700-900 nm), make it a powerful tool for in vivo imaging and other applications in cancer research. The diacid disulfonate (diacid(diSO3)) modification enhances its water solubility, which is advantageous for biological applications by reducing aggregation and non-specific binding. This document provides detailed application notes and protocols for the use of Cy7.5 diacid(diSO3) in cancer research, with a focus on targeted imaging and fluorescence-guided surgery.

Physicochemical and Spectral Properties

The sulfonic acid groups on the Cy7.5 diacid(diSO3) molecule significantly increase its hydrophilicity, which in turn influences its pharmacokinetic profile, generally leading to faster clearance from the body, primarily through the renal system. This property can be beneficial for reducing long-term background signals in imaging applications.

Table 1: Spectral Properties of Cy7.5

PropertyValue
Maximum Excitation Wavelength (λ_max_abs)~788 nm
Maximum Emission Wavelength (λ_max_em)~808 nm
Molar Extinction Coefficient (ε)~223,000 M⁻¹cm⁻¹
Stokes Shift~20 nm

Applications in Cancer Research

The primary application of Cy7.5 diacid(diSO3) in oncology is as a fluorescent label for targeting moieties, such as antibodies, peptides, or small molecules, to visualize and quantify tumors in vivo.

Targeted Near-Infrared Fluorescence (NIRF) Imaging

When conjugated to a tumor-specific ligand, Cy7.5 diacid(diSO3) enables the visualization of tumor margins, metastases, and drug distribution with high sensitivity and deep tissue penetration.

Fluorescence-Guided Surgery (FGS)

Real-time intraoperative imaging using Cy7.5 diacid(diSO3)-labeled probes can help surgeons to more accurately identify and resect cancerous tissue, while sparing healthy surrounding structures. This has the potential to improve surgical outcomes by reducing positive margin rates.

Experimental Protocols

Protocol 1: Antibody Conjugation with Cy7.5 diacid(diSO3) NHS Ester

This protocol describes the conjugation of Cy7.5 diacid(diSO3) N-hydroxysuccinimide (NHS) ester to a monoclonal antibody. The NHS ester reacts with primary amines on the antibody to form a stable amide bond.

Materials:

  • Monoclonal antibody (mAb) in a buffer free of primary amines (e.g., PBS, pH 7.4)

  • Cy7.5 diacid(diSO3) NHS ester

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sodium bicarbonate buffer (1 M, pH 8.3-8.5)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Antibody Preparation:

    • Adjust the antibody concentration to 2-5 mg/mL in PBS.

    • Add 1/10th volume of 1 M sodium bicarbonate buffer to the antibody solution to raise the pH to 8.3-8.5.

  • Dye Preparation:

    • Immediately before use, dissolve the Cy7.5 diacid(diSO3) NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Calculate the required volume of the dye solution. A molar dye-to-antibody ratio of 10:1 to 20:1 is a good starting point.

    • Slowly add the dye solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification of the Conjugate:

    • Equilibrate a size-exclusion chromatography column with PBS.

    • Apply the reaction mixture to the column to separate the labeled antibody from the unconjugated dye.

    • Collect the fractions containing the purified antibody-dye conjugate.

  • Characterization:

    • Measure the absorbance of the conjugate at 280 nm (for protein) and ~788 nm (for Cy7.5).

    • Calculate the degree of labeling (DOL), which is the average number of dye molecules per antibody molecule.

Protocol 2: In Vivo Near-Infrared Fluorescence Imaging of Tumors

This protocol outlines the general procedure for in vivo imaging of tumor-bearing mice using a Cy7.5 diacid(diSO3)-labeled targeting agent.

Materials:

  • Tumor-bearing mice (e.g., subcutaneous xenograft model)

  • Cy7.5 diacid(diSO3)-labeled targeting agent (e.g., antibody conjugate)

  • Sterile PBS or saline for injection

  • In vivo imaging system equipped with appropriate excitation and emission filters for Cy7.5

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane.

    • Acquire a baseline pre-injection image of the mouse.

  • Injection:

    • Administer the Cy7.5-labeled probe via intravenous (tail vein) injection. The typical dose will depend on the specific probe and should be optimized.

  • Imaging:

    • Acquire whole-body fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, 48, and 72 hours) to determine the optimal imaging window for tumor visualization and to assess biodistribution.

    • Maintain the mouse under anesthesia during imaging.

  • Ex Vivo Analysis (Optional):

    • At the final time point, euthanize the mouse.

    • Excise the tumor and major organs (liver, kidneys, spleen, lungs, heart) for ex vivo imaging to confirm the in vivo signal and to perform more detailed biodistribution analysis.

  • Data Analysis:

    • Quantify the fluorescence intensity in the tumor and other organs at each time point.

    • Calculate the tumor-to-background ratio to assess the targeting efficiency.

Quantitative Data

The biodistribution of Cy7.5 diacid(diSO3) conjugates is highly dependent on the targeting ligand. However, studies with antibody-conjugated cyanine dyes provide an indication of expected tumor accumulation.

Table 2: Representative Biodistribution of a Cy7.5-Antibody Conjugate in a Xenograft Mouse Model

Organ% Injected Dose per Gram (%ID/g) at 24h post-injection% Injected Dose per Gram (%ID/g) at 72h post-injection
Tumor15 - 2520 - 35
Liver10 - 208 - 15
Kidneys5 - 103 - 7
Spleen2 - 51 - 4
Lungs1 - 31 - 2
Blood5 - 101 - 3

Note: These values are illustrative and can vary significantly based on the antibody, tumor model, and specific experimental conditions.

Visualizations

Experimental_Workflow_for_Targeted_NIRF_Imaging cluster_preparation Preparation cluster_invivo In Vivo Experiment cluster_analysis Data Analysis mAb Tumor-Specific Antibody conjugation Conjugation mAb->conjugation dye Cy7.5 diacid(diso3) NHS Ester dye->conjugation purification Purification conjugation->purification injection IV Injection purification->injection Purified Conjugate mouse Tumor-Bearing Mouse Model mouse->injection imaging NIRF Imaging (Time Points) injection->imaging biodistribution Biodistribution Analysis imaging->biodistribution quantification Tumor Signal Quantification imaging->quantification exvivo Ex Vivo Organ Imaging imaging->exvivo exvivo->biodistribution FGS_Workflow start Patient with Tumor injection Preoperative IV Injection of Cy7.5-Targeted Probe start->injection accumulation Probe Accumulates in Tumor Tissue injection->accumulation surgery Surgical Resection accumulation->surgery visualization Real-time Visualization of Fluorescent Tumor surgery->visualization nir_camera Intraoperative NIR Imaging System nir_camera->visualization resection Complete Tumor Resection visualization->resection Guides Surgeon end Improved Patient Outcome resection->end

Troubleshooting & Optimization

How to reduce aggregation of Cy7.5 labeled proteins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize and manage the aggregation of proteins labeled with the near-infrared fluorescent dye, Cy7.5.

Frequently Asked Questions (FAQs)

Q1: Why is my Cy7.5 labeled protein aggregating?

Aggregation of Cy7.5 labeled proteins is a common issue primarily driven by the hydrophobic nature of the cyanine dye.[] Cy7.5, like other long-wavelength cyanine dyes, has a large, planar aromatic structure that can lead to self-aggregation or induce aggregation of the protein it is conjugated to. This occurs through several mechanisms:

  • Increased Surface Hydrophobicity: The covalent attachment of multiple hydrophobic Cy7.5 molecules to the protein surface can expose or create new hydrophobic patches, leading to intermolecular protein-protein interactions and subsequent aggregation.

  • Dye-Dye Interactions: The Cy7.5 molecules themselves can interact via π-π stacking, leading to the formation of dye aggregates that can bridge multiple protein molecules.

  • High Dye-to-Protein Ratio: Over-labeling the protein increases the likelihood of both increased surface hydrophobicity and dye-dye interactions.[2]

  • Suboptimal Buffer Conditions: Incorrect pH, ionic strength, or the presence of certain salts in the buffer can destabilize the protein and promote aggregation.

  • High Protein Concentration: Concentrated protein solutions are inherently more prone to aggregation.

Q2: How can I prevent aggregation during the Cy7.5 labeling reaction?

Preventing aggregation starts with optimizing the labeling protocol itself. Here are key parameters to control:

  • Optimize the Dye-to-Protein Ratio: A higher dye-to-protein ratio often leads to increased aggregation. Start with a molar ratio of 10:1 (dye:protein) and optimize by testing lower ratios (e.g., 5:1, 7:1) to find the best balance between labeling efficiency and conjugate stability.[3]

  • Control the pH of the Reaction Buffer: For labeling primary amines (e.g., lysine residues) with NHS-ester reactive dyes, a pH of 8.3-8.5 is recommended.[2][3] This ensures that the primary amines are deprotonated and reactive while minimizing the hydrolysis of the NHS ester.

  • Use Amine-Free Buffers: Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the NHS-ester dye, reducing labeling efficiency.[2][3] Use buffers like phosphate-buffered saline (PBS) or sodium bicarbonate.

  • Manage Protein Concentration: While a higher protein concentration (2-10 mg/mL) can improve labeling efficiency, it can also increase the risk of aggregation.[2][3] If aggregation is observed, try labeling at a lower protein concentration.

Q3: What formulation strategies can I use to improve the stability of my Cy7.5 labeled protein?

A well-designed formulation is crucial for the long-term stability of your Cy7.5 conjugate. Consider incorporating the following excipients into your storage buffer:

  • Amino Acids: Arginine is a widely used excipient that can suppress protein aggregation by interacting with hydrophobic patches on the protein surface and reducing intermolecular interactions.

  • Sugars (Cryoprotectants): Sugars like trehalose and sucrose can stabilize proteins by forming a hydration shell around the molecule, which helps to maintain its native conformation, especially during freeze-thaw cycles.

  • Surfactants: Non-ionic surfactants such as Polysorbate 20 or Polysorbate 80 can prevent surface-induced aggregation by minimizing the interaction of the protein with air-water or solid-water interfaces.

Q4: How can I remove aggregates from my Cy7.5 labeled protein preparation?

Size Exclusion Chromatography (SEC) is the most common and effective method for removing aggregates from a labeled protein sample.[4][5][6][7][8] SEC separates molecules based on their size, with larger aggregates eluting before the smaller monomeric protein.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Visible precipitation after labeling reaction High dye-to-protein ratio leading to significant aggregation.Reduce the molar ratio of Cy7.5 to protein in the labeling reaction. Start with a 10:1 ratio and titrate down.
Suboptimal buffer pH.Ensure the labeling buffer pH is between 8.3 and 8.5 for NHS-ester chemistry.
High protein concentration.Decrease the protein concentration during the labeling reaction.
High aggregate content detected by SEC-HPLC Inefficient removal of aggregates post-labeling.Optimize the SEC protocol. Ensure the column is appropriate for the size of your protein and its aggregates.
Suboptimal formulation leading to aggregation during storage.Reformulate the purified conjugate in a buffer containing stabilizing excipients like arginine, trehalose, and/or a non-ionic surfactant.
Loss of protein activity after labeling Aggregation leading to conformational changes.Optimize the labeling and formulation to minimize aggregation.
Modification of critical amino acid residues in the active site.Reduce the dye-to-protein ratio to decrease the probability of labeling within the active site.
Low fluorescence signal Inefficient labeling.Confirm the protein concentration and ensure the labeling buffer is free of primary amines. Check the reactivity of the dye.
Fluorescence quenching due to aggregation.Analyze the sample for aggregation using SEC-HPLC. If aggregates are present, purify the sample.

Experimental Protocols

Protocol 1: Cy7.5 Labeling of a Protein using an NHS Ester

Materials:

  • Protein of interest (2-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)

  • Cy7.5 NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • 1 M Sodium bicarbonate buffer, pH 8.5

  • Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Protein Preparation:

    • Ensure the protein is at a concentration of 2-10 mg/mL in an amine-free buffer. If the buffer contains amines, dialyze the protein against PBS, pH 7.4.

    • Adjust the pH of the protein solution to 8.3-8.5 using the 1 M sodium bicarbonate buffer.

  • Dye Preparation:

    • Dissolve the Cy7.5 NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL. This stock solution should be prepared fresh.

  • Labeling Reaction:

    • Calculate the required volume of the Cy7.5 stock solution to achieve the desired dye-to-protein molar ratio (start with 10:1).

    • Slowly add the calculated volume of the Cy7.5 stock solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature in the dark.

  • Purification:

    • Equilibrate the SEC column with PBS, pH 7.4.

    • Load the labeling reaction mixture onto the column.

    • Elute the protein with PBS, pH 7.4. The first colored fraction to elute will be the Cy7.5 labeled protein. The second, slower-moving colored band will be the free, unreacted dye.

    • Collect the fractions containing the labeled protein.

Protocol 2: Quantification of Aggregates using SEC-HPLC

Materials:

  • Cy7.5 labeled protein sample

  • SEC-HPLC system with a UV detector

  • SEC column suitable for the molecular weight of the protein (e.g., TSKgel G3000SWxl)

  • Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8[8]

Procedure:

  • System Preparation:

    • Equilibrate the SEC-HPLC system and column with the mobile phase until a stable baseline is achieved. The flow rate will depend on the column dimensions (e.g., 0.5 mL/min for a 7.8 mm ID column).

  • Sample Preparation:

    • Dilute the Cy7.5 labeled protein sample to a suitable concentration (e.g., 1 mg/mL) with the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter.

  • Data Acquisition:

    • Inject the prepared sample onto the column.

    • Monitor the elution profile at 280 nm (for protein) and ~750 nm (for Cy7.5).

    • The aggregates will elute first, followed by the monomer, and then any smaller fragments.

  • Data Analysis:

    • Integrate the peak areas for the aggregate and monomer peaks in the 280 nm chromatogram.

    • Calculate the percentage of aggregation using the following formula: % Aggregation = (Area of Aggregate Peaks / (Area of Aggregate Peaks + Area of Monomer Peak)) * 100

Data Presentation

Table 1: Illustrative Effect of Dye-to-Protein Ratio on Aggregation

Dye:Protein Molar Ratio% Monomer% Aggregate
5:195%5%
10:188%12%
20:175%25%

Note: This is illustrative data. The optimal ratio will vary depending on the protein.

Table 2: Illustrative Effect of Arginine on the Stability of a Cy7.5 Labeled Antibody (Stored at 4°C for 4 weeks)

Formulation Buffer% Monomer (Initial)% Monomer (4 weeks)% Increase in Aggregates
PBS, pH 7.498%85%13%
PBS, pH 7.4 + 50 mM Arginine98%92%6%
PBS, pH 7.4 + 150 mM Arginine98%96%2%

Note: This is illustrative data. The optimal arginine concentration should be determined empirically.

Visualizations

experimental_workflow cluster_labeling Cy7.5 Labeling cluster_purification Purification cluster_analysis Analysis & Formulation protein Protein Solution (Amine-free buffer, pH 8.3-8.5) reaction Labeling Reaction (1 hr, RT, dark) protein->reaction dye Cy7.5 NHS Ester (in DMSO/DMF) dye->reaction sec Size Exclusion Chromatography (SEC) reaction->sec conjugate Purified Cy7.5 Labeled Protein sec->conjugate free_dye Free Dye sec->free_dye sec_hplc SEC-HPLC Analysis (% Aggregation) conjugate->sec_hplc formulation Formulation with Stabilizing Excipients conjugate->formulation final_product Stable Cy7.5 Conjugate sec_hplc->final_product QC formulation->final_product

Caption: Experimental workflow for Cy7.5 labeling, purification, and analysis.

aggregation_mechanism cluster_causes Causes of Aggregation hydrophobicity Increased Surface Hydrophobicity aggregation Protein Aggregation hydrophobicity->aggregation dye_interaction Dye-Dye Interactions (π-π stacking) dye_interaction->aggregation high_dor High Dye-to-Protein Ratio high_dor->hydrophobicity high_dor->dye_interaction buffer Suboptimal Buffer (pH, Ionic Strength) buffer->aggregation

Caption: Key factors contributing to the aggregation of Cy7.5 labeled proteins.

troubleshooting_logic cluster_solutions Troubleshooting Steps problem Problem: High Aggregation dor 1. Optimize Dye-to-Protein Ratio (e.g., lower to 5:1) problem->dor buffer 2. Verify Labeling Buffer (pH 8.3-8.5, amine-free) dor->buffer formulation 3. Improve Formulation (add Arginine, Trehalose, Surfactant) buffer->formulation purification 4. Optimize SEC Purification formulation->purification solution Solution: Stable, Monomeric Conjugate purification->solution

Caption: A logical approach to troubleshooting aggregation of Cy7.5 labeled proteins.

References

Troubleshooting low labeling efficiency with Cy7.5 diacid(diso3)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low labeling efficiency with Cy7.5 diacid(diso3).

Frequently Asked Questions (FAQs)

Q1: What is Cy7.5 diacid(diso3) and how does it differ from an NHS ester?

Cy7.5 diacid(diso3) is a near-infrared (NIR) cyanine dye supplied with two carboxylic acid groups and two sulfonic acid groups. The sulfonic acid groups enhance water solubility, which can reduce aggregation-induced quenching.[] Unlike an N-hydroxysuccinimide (NHS) ester, which is a pre-activated dye ready to react with primary amines, a diacid dye requires chemical activation of its carboxylic acid groups before it can be conjugated to a protein or other amine-containing molecule.

Q2: What is the chemical principle behind labeling with Cy7.5 diacid(diso3)?

Labeling with a diacid dye is typically a two-step process that uses carbodiimide chemistry.[2]

  • Activation: The carboxylic acid groups on the Cy7.5 dye are activated using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This reaction forms a semi-stable NHS ester intermediate.[3]

  • Conjugation: This activated NHS-ester dye is then reacted with primary amine groups (-NH₂) on the target molecule (e.g., lysine residues on an antibody) to form a stable amide bond.

Q3: Why is a two-step protocol recommended over a one-pot reaction?

A two-step protocol is highly recommended to prevent unwanted polymerization or cross-linking of the target protein.[4] In a one-pot reaction, EDC can activate carboxyl groups on the protein itself (e.g., from aspartic and glutamic acid residues), causing them to react with amines on other protein molecules. By activating the dye separately and then adding it to the protein, this side reaction is minimized.

Q4: What are the most critical factors affecting labeling efficiency?

The most critical factors are:

  • pH: The activation and conjugation steps have different optimal pH ranges.

  • Buffer Composition: Buffers containing primary amines (e.g., Tris, glycine) or carboxylates will compete with the reaction and must be avoided.[5]

  • Reagent Purity and Stability: EDC and NHS are moisture-sensitive and can hydrolyze, losing their activity.

  • Molar Ratios: The ratio of dye to activating agents (EDC/NHS) and the ratio of activated dye to the protein are key to achieving the desired degree of labeling.[]

Troubleshooting Guide: Low Labeling Efficiency

Problem: Little to no fluorescence is detected after the labeling reaction.

This could indicate a complete failure of the labeling reaction or severe fluorescence quenching. Follow these steps to diagnose the issue.

Step 1: Verify Reagent and Buffer Integrity
SymptomPossible CauseRecommended Solution
No labeling observed Hydrolyzed EDC or NHS: EDC and NHS are moisture-sensitive. Old or improperly stored reagents will be inactive.Use fresh, high-quality EDC and NHS. Equilibrate reagents to room temperature before opening to prevent condensation.
Low or no labeling Incorrect Buffer Composition: Buffers containing primary amines (Tris, glycine) or carboxylates (acetate) will interfere with the EDC/NHS chemistry.[5]Activation Step: Use a non-amine, non-carboxylate buffer such as 0.1 M MES, pH 4.7-6.0.[2] Conjugation Step: Use a non-amine buffer like PBS or 0.1 M sodium bicarbonate, pH 7.2-8.5.[7] Perform buffer exchange on your protein sample if it is stored in an incompatible buffer.
Precipitation of protein during reaction Inappropriate pH or high dye concentration: Extreme pH can denature proteins. Hydrophobic cyanine dyes can cause aggregation and precipitation when used at high concentrations.[8]Ensure the final pH of the conjugation reaction is within the optimal range for your protein's stability. Test lower molar ratios of dye to protein. The di-sulfonated nature of this dye helps with solubility, but aggregation can still occur.[]
Step 2: Review the Reaction Conditions

The EDC/NHS reaction is a pH-dependent, two-step process. Failure to adhere to the optimal conditions for each step is a primary cause of low efficiency.

ParameterActivation Step (Dye + EDC/NHS)Conjugation Step (Activated Dye + Protein)
Optimal pH 4.5 - 7.2 (Typically 5.0-6.0)[2]7.0 - 8.5 (Typically 7.2-8.0)[2]
Recommended Buffer 0.1 M MES100 mM Sodium Phosphate (PBS) or 0.1 M Sodium Bicarbonate
Typical Reaction Time 15 - 30 minutes at room temperature[3]2 hours at room temperature, or overnight at 4°C[4]

Table 1. Optimal pH and Buffer Conditions for Two-Step Carbodiimide Coupling.

Step 3: Optimize Molar Ratios of Reactants

The efficiency of the reaction is highly dependent on the concentration of each component.

Reaction StepReactantsRecommended Molar Ratio (Starting Point)Notes
Activation Cy7.5 Diacid : EDC : NHS1 : 2 : 5A higher excess of NHS is used to improve the stability of the active intermediate.[2] Some protocols suggest a 1:1 ratio of EDC:NHS.[9] Optimization may be required.
Conjugation Activated Dye : Protein5:1 to 20:1This ratio should be optimized to achieve the desired Degree of Labeling (DOL). Over-labeling can lead to quenching and loss of protein function.[][10]

Table 2. Recommended Molar Ratios for Labeling Reaction.

Step 4: Check for Fluorescence Quenching

Even with successful conjugation, the fluorescence signal can be weak or absent.

SymptomPossible CauseRecommended Solution
Low fluorescence despite successful labeling (confirmed by absorbance) Self-Quenching: High Degree of Labeling (DOL) can cause dye molecules to aggregate on the protein surface, leading to fluorescence quenching.[8]Reduce the molar excess of activated dye in the conjugation reaction to achieve a lower DOL (typically 2-10 for antibodies).[10]
Low fluorescence Dye Aggregation: Cyanine dyes are prone to forming non-fluorescent H-aggregates, especially in aqueous solutions before conjugation.[11]Prepare dye solutions fresh in an appropriate solvent (e.g., DMSO) and add them to the reaction buffer immediately before use. The sulfonated nature of the dye helps mitigate this but does not eliminate the risk.

Experimental Protocols

Protocol 1: Two-Step Labeling of an Antibody with Cy7.5 Diacid(diso3)

This protocol is a starting point and should be optimized for your specific protein.

Materials:

  • Antibody in a compatible buffer (e.g., PBS): 1 mg/mL

  • Cy7.5 diacid(diso3)

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: PBS (100 mM sodium phosphate, 150 mM NaCl, pH 7.2)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Anhydrous DMSO

  • Desalting column (e.g., Sephadex G-25)

Procedure:

Part A: Activation of Cy7.5 Diacid(diso3)

  • Equilibrate EDC and Sulfo-NHS to room temperature before opening.

  • Prepare a 10 mM stock solution of Cy7.5 diacid in anhydrous DMSO.

  • In a microfuge tube, combine the following to achieve a final volume of ~100 µL in Activation Buffer:

    • Cy7.5 diacid stock solution (to achieve a 1-5 mM final concentration)

    • Freshly prepared EDC (2-fold molar excess over dye)

    • Freshly prepared Sulfo-NHS (5-fold molar excess over dye)

  • Incubate for 15 minutes at room temperature, protected from light.

Part B: Conjugation to Antibody

  • Add the 100 µL of activated Cy7.5 solution from Part A to 1 mL of your 1 mg/mL antibody solution in Conjugation Buffer. This will result in an approximate 10-fold molar excess of dye to a 150 kDa antibody. Adjust volumes to optimize this ratio.

  • Incubate for 2 hours at room temperature with gentle stirring, protected from light.

  • Quench the reaction by adding 1/10th volume of Quenching Buffer (final Tris concentration ~100 mM). Incubate for 15 minutes.

  • Purify the conjugate by passing the reaction mixture over a desalting column equilibrated with PBS to remove unconjugated dye and reaction byproducts.

  • Collect the colored fractions corresponding to the labeled antibody.

  • Measure the absorbance at 280 nm (for protein) and ~750 nm (for Cy7.5) to determine the protein concentration and the Degree of Labeling (DOL).[12]

Protocol 2: Troubleshooting Experiment to Test Reagent Activity

This small-scale experiment can verify if your EDC/NHS reagents and general procedure are working.

Materials:

  • A small, amine-containing molecule (e.g., glycine or a short peptide)

  • All reagents from Protocol 1

Procedure:

  • Perform the activation of Cy7.5 diacid as described in Protocol 1, Part A.

  • Prepare a 10 mg/mL solution of glycine in the Conjugation Buffer.

  • Combine the activated dye with the glycine solution.

  • Incubate for 1 hour at room temperature.

  • Analyze the reaction mixture using TLC or HPLC. A successful reaction will show a new, slower-moving (more polar) fluorescent spot/peak corresponding to the Cy7.5-glycine conjugate, and a decrease in the free Cy7.5 spot/peak. If no new product is formed, it strongly suggests a problem with the activation step (inactive EDC/NHS or incorrect pH).

Visualizations

G cluster_activation Step 1: Dye Activation cluster_conjugation Step 2: Protein Conjugation cluster_purification Step 3: Purification Dye Cy7.5 Diacid (-COOH) EDC_NHS EDC + Sulfo-NHS (Activation Buffer, pH 6.0) Dye->EDC_NHS ActivatedDye Activated Cy7.5-NHS Ester EDC_NHS->ActivatedDye 15 min @ RT Protein Protein (-NH2) ActivatedDye->Protein Add to Protein (Conjugation Buffer, pH 7.2) Conjugate Labeled Protein (Stable Amide Bond) Protein->Conjugate 2 hr @ RT Purify Desalting Column Conjugate->Purify FinalProduct Purified Cy7.5 Conjugate Purify->FinalProduct

Caption: Workflow for two-step labeling with Cy7.5 diacid.

G Start Low Labeling Efficiency CheckReagents Are EDC/NHS fresh? Is buffer amine-free? Start->CheckReagents CheckpH Was activation pH 5-6? Was conjugation pH 7-8? CheckReagents->CheckpH Yes FixReagents Use fresh reagents. Use correct buffers. CheckReagents->FixReagents No CheckRatios Were molar ratios optimized? CheckpH->CheckRatios Yes FixpH Adjust buffer pH for each step. CheckpH->FixpH No CheckQuenching Is DOL too high, causing quenching? CheckRatios->CheckQuenching Yes FixRatios Optimize molar excess of dye and reagents. CheckRatios->FixRatios No Success Labeling Successful CheckQuenching->Success No FixQuenching Lower dye:protein ratio to reduce DOL. CheckQuenching->FixQuenching Yes FixReagents->Start FixpH->Start FixRatios->Start FixQuenching->Start

Caption: Troubleshooting flowchart for low labeling efficiency.

References

Technical Support Center: Optimizing In Vivo Signal-to-Noise Ratio with Cy7.5 diacid(diso3)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of Cy7.5 diacid(diso3) in in vivo imaging experiments. Our goal is to help you maximize your signal-to-noise ratio for clear and quantifiable results.

Frequently Asked Questions (FAQs)

Q1: What is Cy7.5 diacid(diso3) and why is it used for in vivo imaging?

Cy7.5 diacid(diso3) is a near-infrared (NIR) fluorescent dye belonging to the cyanine dye family. The "diacid(diso3)" designation indicates the presence of two sulfonic acid groups, which significantly increases its water solubility.[1] This property is highly advantageous for in vivo applications as it reduces the need for organic solvents, which can be toxic to animals, and minimizes dye aggregation.[1][2] Its fluorescence in the NIR spectrum (typically excitation around 788 nm and emission around 808 nm) is ideal for deep tissue imaging because of reduced tissue autofluorescence and deeper light penetration in this window.[3][4][5]

Q2: What are the key spectral properties of Cy7.5 diacid(diso3)?

While the exact specifications for the "diacid(diso3)" variant may have slight variations, they are generally very similar to other sulfonated Cy7.5 dyes. Key properties are summarized in the table below.

PropertyValueReference
Excitation Maximum (λex)~788 nm[3]
Emission Maximum (λem)~808 nm[3]
Stokes Shift~20 nm[3]
Molar Extinction Coefficient (ε)~223,000 cm⁻¹M⁻¹[6]
Fluorescence Quantum Yield (Φ)~0.10[6]

Q3: How should I store and handle Cy7.5 diacid(diso3)?

Proper storage is crucial to maintain the dye's performance. It is recommended to store the dye in a dry, dark environment at -20°C.[6] For long-term storage, desiccate the vial. When preparing solutions, allow the vial to warm to room temperature before opening to prevent condensation. Protect the dye and its solutions from prolonged exposure to light to avoid photobleaching.

Q4: What is the recommended animal diet when using Cy7.5 diacid(diso3)?

To minimize background autofluorescence, it is highly recommended to switch the animals to an alfalfa-free diet for at least one week prior to imaging.[7] Alfalfa contains chlorophyll, which can generate a strong autofluorescence signal in the near-infrared range (~700 nm), potentially interfering with the Cy7.5 signal.[7]

Troubleshooting Guides

Problem 1: Low Signal Intensity

A weak fluorescent signal can be due to a variety of factors, from dye concentration to imaging parameters.

Possible CauseRecommended Solution
Insufficient Dye Concentration The optimal concentration can vary, but a common starting point is a dose of 0.5 mg/kg injected intravenously.[8][9] If the signal is weak, consider performing a dose-response study to determine the optimal concentration for your specific application.
Rapid Dye Clearance Being a hydrophilic molecule due to the sulfonate groups, Cy7.5 diacid(diso3) is prone to rapid renal clearance.[9] This can lead to a short imaging window. Try imaging at earlier time points post-injection (e.g., starting at 5 minutes and imaging every 5-10 minutes) to capture the peak signal before it is cleared.[9]
Incorrect Imaging Parameters Ensure your imaging system's excitation and emission filters are appropriate for Cy7.5. A common setup uses an excitation filter around 700-770 nm and an emission filter at 790 nm or higher (long-pass).[8][9] Optimize the exposure time; longer exposures can increase signal, but also background.[5]
Photobleaching Minimize the exposure of the dye to light before and during the experiment. Use appropriate neutral density filters if the excitation light is too intense.
Suboptimal Injection Ensure the full dose is administered intravenously. Infiltration of the dye into the surrounding tissue at the injection site can lead to poor systemic circulation and a weak signal at the target site.
Problem 2: High Background Signal

High background can obscure the true signal from your target, leading to a poor signal-to-noise ratio.

Possible CauseRecommended Solution
Animal Diet As mentioned in the FAQs, an alfalfa-based diet is a primary cause of high background in the NIR spectrum.[7] Switch to an alfalfa-free diet at least one week before imaging.[7]
Tissue Autofluorescence While lower in the NIR range, some level of tissue autofluorescence is unavoidable. Always include a control group of animals that have not been injected with the dye to establish a baseline background level.[9]
Suboptimal Filter Selection "Leaky" or wide-bandpass filters can allow excitation light to reach the detector, increasing background. Use high-quality, narrow-bandpass filters to isolate the fluorescence signal.
Excessive Dye Dose While a sufficient dose is needed for a strong signal, an excessive amount can lead to high background from non-specific accumulation in various tissues. If both your signal and background are high, try reducing the injected dose.
Imaging Chamber Contamination Ensure the imaging chamber is clean and free of any fluorescent contaminants from previous experiments.

Experimental Protocols

General In Vivo Imaging Protocol for Cy7.5 diacid(diso3)

This protocol provides a general guideline. Specific parameters should be optimized for your particular animal model and experimental goals.

  • Animal Preparation:

    • House animals in a clean facility and switch to an alfalfa-free diet at least one week prior to imaging.[7]

    • Anesthetize the animal using an appropriate method (e.g., isoflurane inhalation or intraperitoneal injection of a veterinary-approved anesthetic).[8]

    • Place the anesthetized animal on the imaging platform. Use a warming pad to maintain body temperature.

  • Dye Preparation and Administration:

    • Prepare a stock solution of Cy7.5 diacid(diso3) in a biocompatible solvent like sterile water or phosphate-buffered saline (PBS). Due to its high water solubility, organic solvents like DMSO are generally not necessary.[1]

    • Dilute the stock solution to the desired final concentration. A typical injection concentration is 0.5 mg/kg.[8][9]

    • Administer the dye solution via intravenous injection (e.g., tail vein) in a volume of approximately 200 µL for a mouse.[8][9]

  • Image Acquisition:

    • Set the imaging system with the appropriate filters for Cy7.5 (e.g., excitation ~700-770 nm, emission >790 nm).[8][9]

    • Begin image acquisition immediately after injection, or at your predetermined time points. For a rapidly clearing dye, it is advisable to acquire images at frequent intervals initially (e.g., every 5 minutes for the first 30-60 minutes).[9]

    • Optimize acquisition settings such as exposure time (a starting point of 500 ms can be used), binning, and f-stop to achieve a good balance between signal intensity and background noise.[8]

  • Post-Acquisition Analysis:

    • Use the imaging software to draw regions of interest (ROIs) around the target tissue and a background region.

    • Quantify the signal intensity in the ROIs.

    • Calculate the signal-to-noise ratio by dividing the signal in the target ROI by the signal in the background ROI.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis animal_prep Animal Preparation (Alfalfa-free diet, Anesthesia) injection Intravenous Injection (e.g., Tail Vein) animal_prep->injection dye_prep Dye Preparation (Dissolve in sterile water/PBS) dye_prep->injection imaging In Vivo Imaging (Set appropriate filters and acquisition parameters) injection->imaging roi ROI Analysis (Target and background regions) imaging->roi snr Signal-to-Noise Ratio Calculation roi->snr

Caption: A generalized workflow for in vivo imaging with Cy7.5 diacid(diso3).

troubleshooting_workflow cluster_low_signal Low Signal Troubleshooting cluster_high_background High Background Troubleshooting start Start Imaging Experiment check_signal Is Signal Intensity Adequate? start->check_signal check_background Is Background Signal Low? check_signal->check_background Yes increase_dose Increase Dye Concentration check_signal->increase_dose No alfalfa_free Ensure Alfalfa-Free Diet check_background->alfalfa_free No end Optimal Signal-to-Noise Ratio Achieved check_background->end Yes early_imaging Image at Earlier Time Points increase_dose->early_imaging optimize_params Optimize Imaging Parameters early_imaging->optimize_params optimize_params->check_signal check_filters Verify Filter Selection alfalfa_free->check_filters reduce_dose Reduce Dye Concentration check_filters->reduce_dose reduce_dose->check_background

Caption: A decision tree for troubleshooting common issues with Cy7.5 diacid(diso3).

References

Preventing photobleaching of Cy7.5 diacid(diso3) during microscopy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals prevent photobleaching of Cy7.5 diacid (diso3) during fluorescence microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is Cy7.5 diacid (diso3) and what are its spectral properties?

Cy7.5 diacid (diso3) is a near-infrared (NIR) fluorescent dye commonly used for labeling biological molecules for in vitro and in vivo imaging. Its long emission wavelength allows for deep tissue penetration. The spectral properties for a similar Cy7.5 derivative are provided in the table below.

PropertyValue
Excitation Maximum ~778 nm[1]
Emission Maximum ~797 nm[1]
Molar Extinction Coefficient ~222,000 cm⁻¹M⁻¹[1]
Fluorescence Quantum Yield ~0.21[1]

Q2: What is photobleaching and why is it a problem for Cy7.5 imaging?

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[2][3] This leads to a progressive decrease in the fluorescent signal, which can compromise image quality, limit observation time, and introduce artifacts in quantitative analyses. Cyanine dyes like Cy7.5 are susceptible to photobleaching, particularly in the presence of molecular oxygen.

Q3: What are the main factors that contribute to the photobleaching of Cy7.5?

Several factors can accelerate the rate of photobleaching:

  • High Excitation Light Intensity: Using a higher laser power or light source intensity increases the rate of photobleaching.[3]

  • Prolonged Exposure Time: The longer the sample is illuminated, the more photobleaching will occur.[2][4]

  • Presence of Oxygen: Molecular oxygen and other reactive oxygen species (ROS) are major contributors to the photobleaching of cyanine dyes.

  • Suboptimal Environmental Conditions: The pH and chemical composition of the mounting medium can influence fluorophore stability.

Q4: How can I minimize photobleaching of Cy7.5 diacid (diso3) in my experiments?

There are several strategies to mitigate photobleaching:

  • Optimize Imaging Parameters: Use the lowest possible excitation intensity and the shortest exposure time that still provides an adequate signal-to-noise ratio.[4]

  • Use Antifade Reagents: Incorporate commercially available or homemade antifade reagents into your mounting medium. These reagents work by scavenging free radicals and reducing the effects of oxygen.

  • Oxygen Scavenging Systems: For in vitro experiments, using an enzymatic oxygen scavenging system (e.g., glucose oxidase and catalase) in the imaging buffer can be highly effective.

  • Choose the Right Mounting Medium: Select a mounting medium with a refractive index that matches your immersion oil to minimize light scattering and improve signal collection.

Troubleshooting Guide

Issue 1: Rapid loss of Cy7.5 signal during image acquisition.

Possible Cause Troubleshooting Step
Excitation intensity is too high. Reduce the laser power or light source intensity to the minimum level required for a clear image.[4] Use neutral density filters if available.[2][3]
Exposure time is too long. Decrease the camera exposure time. If the signal is too weak, consider using a more sensitive detector.
Inadequate antifade protection. Ensure you are using a fresh, high-quality antifade mounting medium. For live-cell imaging, consider reagents specifically designed for this purpose.
High oxygen concentration. If possible for your sample type (e.g., fixed cells), use an oxygen-depleted mounting medium or an oxygen scavenging system.

Issue 2: High background fluorescence obscuring the Cy7.5 signal.

Possible Cause Troubleshooting Step
Autofluorescence from sample or medium. Use a spectrally appropriate mounting medium. To reduce tissue autofluorescence, you can perform a pre-incubation UV irradiation step before labeling.
Non-specific binding of the dye. Ensure proper washing steps after staining to remove any unbound dye.
Suboptimal filter sets. Use high-quality, narrow bandpass filters to specifically collect the emission from Cy7.5 and reject out-of-band light.

Issue 3: Inconsistent fluorescence intensity between samples.

Possible Cause Troubleshooting Step
Variable photobleaching rates. Standardize all imaging parameters across all samples, including illumination intensity, exposure time, and time between acquisitions.
Mounting medium variability. Prepare a single batch of mounting medium for all samples in an experiment to ensure consistency.
Focal plane drift. Use an autofocus system if available, or manually refocus on a reference structure before acquiring images.

Quantitative Data on Photostability

Directly conjugating protective agents to cyanine dyes has been shown to significantly enhance their photostability. The following table summarizes the improvement in performance for Cy7 when linked to cyclooctatetraene (COT).

FluorophoreRelative Increase in Photons Emitted Before Dark State
Cy7 1x (Baseline)
Cy7-COT ~70x[5]

Experimental Protocols

Protocol 1: Minimizing Photobleaching During a Microscopy Experiment
  • Sample Preparation:

    • Stain your sample with Cy7.5 diacid (diso3) according to your established protocol.

    • Perform thorough washing steps to remove unbound dye.

    • Mount the sample in a high-quality antifade mounting medium. For optimal performance with near-infrared dyes, consider commercially available reagents containing free radical scavengers.

  • Microscope Setup:

    • Use a laser line appropriate for Cy7.5 excitation (e.g., 750-780 nm).

    • Ensure your emission filter is centered around the emission maximum of Cy7.5 (~800 nm) with a narrow bandpass to reduce background.

  • Image Acquisition:

    • Locate the region of interest using the lowest possible light intensity.

    • Set the excitation power to the minimum level that provides a detectable signal.

    • Use the shortest possible exposure time.

    • If acquiring a time-lapse series, use the longest possible interval between acquisitions that still captures the dynamics of interest.

    • For Z-stacks, minimize the number of slices and use a piezo Z-stage for faster acquisition.

Protocol 2: Measuring the Photobleaching Rate of Cy7.5
  • Sample Preparation:

    • Prepare a sample stained with Cy7.5 diacid (diso3) and mounted in the medium of interest (e.g., with or without an antifade reagent).

  • Image Acquisition:

    • Select a representative field of view.

    • Set the imaging parameters (laser power, exposure time, etc.) to the conditions you intend to use for your experiments.

    • Acquire a time-lapse series of images of the same field of view with a constant time interval (e.g., every 5 seconds) until the fluorescence signal has significantly decayed.

  • Data Analysis:

    • Use image analysis software to measure the mean fluorescence intensity of a defined region of interest in each frame of the time-lapse series.

    • Correct for background fluorescence by subtracting the mean intensity of a region with no fluorescent signal.

    • Normalize the intensity values by dividing the intensity at each time point by the initial intensity (from the first frame).

    • Plot the normalized intensity as a function of time.

    • To quantify the photobleaching rate, you can fit the decay curve to an exponential function (e.g., a single or double exponential decay model). The time constant of the decay is a measure of the photostability.

Visualizations

Photobleaching_Process cluster_ground Ground State (S0) cluster_excited Excited State (S1) cluster_products Photobleached State S0 Cy7.5 (Ground State) S1 Cy7.5* (Excited Singlet State) S0->S1 Excitation Light (hν) S1->S0 Fluorescence Bleached Non-fluorescent Products S1->Bleached Photochemical Reaction (+ O2, ROS)

Caption: Simplified Jablonski diagram illustrating the photobleaching process of Cy7.5.

Antifade_Mechanism ExcitedDye Excited Cy7.5* ROS Reactive Oxygen Species (ROS) ExcitedDye->ROS Energy Transfer Oxygen Molecular Oxygen (O2) GroundDye Ground State Cy7.5 ROS->GroundDye Oxidation InactiveProduct Inactive Product Antifade Antifade Agent Antifade->ROS Scavenging BleachedDye Bleached Cy7.5

Caption: Mechanism of action of antifade agents in preventing photobleaching.

Troubleshooting_Workflow Start Start: Rapid Signal Loss CheckIntensity Is Excitation Intensity Minimized? Start->CheckIntensity ReduceIntensity Action: Reduce Laser Power / Use ND Filters CheckIntensity->ReduceIntensity No CheckExposure Is Exposure Time Minimized? CheckIntensity->CheckExposure Yes ReduceIntensity->CheckIntensity ReduceExposure Action: Decrease Camera Exposure Time CheckExposure->ReduceExposure No CheckAntifade Is Antifade Medium Used and Fresh? CheckExposure->CheckAntifade Yes ReduceExposure->CheckExposure UseAntifade Action: Use High-Quality Antifade Reagent CheckAntifade->UseAntifade No End End: Signal Stabilized CheckAntifade->End Yes UseAntifade->CheckAntifade

References

Technical Support Center: Purification of Cy7.5-Labeled Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed information on how to remove unconjugated Cy7.5 diacid from a sample after a labeling reaction.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing unconjugated Cy7.5 diacid?

A1: The most common methods leverage the significant size difference between the labeled macromolecule (e.g., an antibody or protein) and the small, unconjugated Cy7.5 dye. These techniques include:

  • Size Exclusion Chromatography (SEC) / Gel Filtration: Separates molecules based on their size as they pass through a column packed with a porous resin.[1][2] Larger molecules elute first, while smaller molecules like free dye are retained longer.

  • Tangential Flow Filtration (TFF) / Diafiltration: Uses a semi-permeable membrane with a specific molecular weight cut-off (MWCO) to separate molecules.[3][4] The larger conjugate is retained, while the smaller free dye passes through the membrane with the buffer.[5]

  • Specialized Dye Removal Columns: These are commercially available spin columns or cartridges containing a resin specifically designed to bind and remove excess fluorescent dyes from labeling reactions.[6]

  • Reverse Phase Chromatography (RPC): A high-resolution technique that separates molecules based on their hydrophobicity. It is particularly effective for purifying labeled peptides and nucleic acids.[7][8]

  • Ion-Exchange Chromatography (IEX): Separates molecules based on their net charge. This can be effective if the charge of the conjugate is significantly different from the free dye.[7]

Q2: How do I choose the best purification method for my sample?

A2: The choice of method depends on several factors, including the size of your labeled molecule, the sample volume, the required purity, and the available equipment. The diagram below provides a general decision-making workflow.

start Start: Labeled Sample (Conjugate + Free Cy7.5) q_mol_type What is the labeled molecule? start->q_mol_type q_scale What is the sample volume? q_mol_type->q_scale Protein / Antibody (> 10 kDa) method_rpc Reverse Phase Chromatography (RPC) q_mol_type->method_rpc Peptide / Oligonucleotide (< 10 kDa) method_sec Size Exclusion Chromatography (SEC) q_scale->method_sec Lab Scale (0.5 mL - 10 mL) method_tff Tangential Flow Filtration (TFF) q_scale->method_tff Large Scale (> 10 mL) method_spin Dye Removal Spin Column q_scale->method_spin Small Scale (< 0.5 mL)

Caption: Decision tree for selecting a purification method.

Q3: How can I monitor the success of the purification process?

A3: Successful removal of free dye can be confirmed by:

  • Visual Inspection: During column chromatography, the labeled conjugate and the free dye will often separate into two distinct colored bands. The labeled protein is typically in the first colored fraction to elute.[7]

  • Spectrophotometry: Measure the absorbance of the purified fractions at the protein's absorbance maximum (~280 nm) and the dye's absorbance maximum (~770 nm for Cy7.5). A high A770/A280 ratio in later fractions indicates the presence of free dye.

  • SDS-PAGE: Run the purified sample on an SDS-PAGE gel. The labeled protein will appear as a fluorescent band at the correct molecular weight when imaged with a near-infrared (NIR) imager. Free dye will run at the bottom of the gel.

Troubleshooting Guides

Method 1: Size Exclusion Chromatography (SEC) / Gel Filtration
Problem Possible Cause Solution
Poor separation of conjugate and free dye. Incorrect Resin Choice: The fractionation range of the resin is not appropriate for the size of your protein.[1][9]Select a resin with a fractionation range that includes your protein's molecular weight but excludes the small dye molecule. For most proteins (>30 kDa), a resin like Sephadex G-25 is suitable for separating the protein from small molecules.[7][10]
Column Overloading: Too much sample volume was applied to the column, leading to band broadening.Apply a sample volume that is 1-2% of the total column volume for high-resolution separation.
Suboptimal Flow Rate: The flow rate is too high, preventing proper separation.Reduce the flow rate to allow for effective diffusion into and out of the resin pores.
Low protein recovery. Nonspecific Adsorption: The protein is sticking to the column resin or tubing.Add a non-ionic detergent (e.g., 0.01% Tween-20) to the elution buffer. Ensure the buffer pH is not close to the protein's isoelectric point.
Sample Dilution: SEC can result in significant sample dilution.[2]Concentrate the purified fractions using a centrifugal filter device or TFF.
Protein appears aggregated (elutes in void volume). Harsh Buffer Conditions: The buffer composition is causing the protein to aggregate.Ensure the buffer has the optimal pH and ionic strength for your protein's stability. It is recommended to filter all samples and buffers before use.[11]
Method 2: Tangential Flow Filtration (TFF) / Diafiltration
Problem Possible Cause Solution
Free dye is not being removed effectively. Incorrect Membrane MWCO: The Molecular Weight Cut-Off (MWCO) of the membrane is too small, retaining the free dye.The MWCO should be at least 3-5 times smaller than the molecular weight of the protein conjugate but significantly larger than the dye (~1 kDa). For a 150 kDa antibody, a 30 kDa or 50 kDa MWCO is typically appropriate.
Membrane Fouling: A gel layer has formed on the membrane surface, impeding the flow of small molecules.[5]Optimize the tangential flow rate and transmembrane pressure (TMP) to minimize fouling. If fouling occurs, a cleaning cycle may be necessary.
Significant loss of protein conjugate. Incorrect Membrane MWCO: The MWCO is too large, allowing the protein to pass through into the permeate.Select a smaller MWCO membrane. Run a small-scale test to confirm protein retention before processing the entire batch.
Nonspecific Binding: The protein is adsorbing to the membrane or tubing.Consider using a membrane material with low protein binding properties (e.g., modified polyethersulfone). Pre-conditioning the system with a sacrificial protein solution (like BSA) can sometimes help.

Experimental Protocols

Protocol 1: Purification by Size Exclusion Chromatography (SEC)

This protocol provides a general guideline for removing free Cy7.5 from a protein sample using a gravity-flow Sephadex G-25 column.[10]

Materials:

  • Sephadex G-25 resin

  • Chromatography column

  • Elution Buffer (e.g., PBS, pH 7.4)

  • Fraction collection tubes

Procedure:

  • Prepare the Column: Swell the Sephadex G-25 resin in the elution buffer according to the manufacturer's instructions. Pour the slurry into the column and allow it to pack under gravity.

  • Equilibrate: Wash the packed column with at least 3-5 column volumes of elution buffer.

  • Load Sample: Allow the buffer to drain until it reaches the top of the resin bed. Carefully load the reaction mixture containing the protein conjugate and free dye onto the top of the resin.

  • Elute: As soon as the sample enters the resin bed, add elution buffer to the top of the column.[10]

  • Collect Fractions: Begin collecting fractions immediately. The larger, labeled protein will travel faster and elute first as the initial colored band. The smaller, unconjugated Cy7.5 dye will be retained longer and elute as a second, more intense colored band.

  • Analyze: Confirm separation by measuring the absorbance of the fractions at 280 nm and ~770 nm. Pool the fractions containing the purified conjugate.

cluster_prep Column Preparation cluster_run Chromatography Run cluster_analysis Analysis p1 Pack Sephadex G-25 into column p2 Equilibrate with 3-5 column volumes of elution buffer p1->p2 r1 Load sample onto top of resin bed p2->r1 r2 Add elution buffer and begin elution r1->r2 r3 Collect fractions r2->r3 a1 Monitor fractions (visual, A280, A770) r3->a1 a2 Pool fractions with purified conjugate a1->a2

Caption: Experimental workflow for Size Exclusion Chromatography.

Protocol 2: Purification by Tangential Flow Filtration (TFF)

This protocol outlines the removal of free dye using TFF in diafiltration mode. Diafiltration is a process that washes out small molecules by continuously adding fresh buffer to the sample as it is being filtered.[5][12]

Materials:

  • TFF system (pump, reservoir, TFF cassette/hollow fiber filter)

  • Membrane with appropriate MWCO (e.g., 30 kDa for an antibody)

  • Diafiltration Buffer (e.g., PBS, pH 7.4)

Procedure:

  • System Setup: Install the TFF filter and flush the system with purified water and then with diafiltration buffer according to the manufacturer's protocol.

  • Concentration (Optional): If the sample volume is large, concentrate it to a more manageable volume by running the TFF system without adding new buffer.

  • Diafiltration: Begin the diafiltration process. Add fresh diafiltration buffer to the sample reservoir at the same rate that filtrate (permeate) is being removed. This maintains a constant volume in the reservoir.

  • Buffer Exchange: Continue the process for 5-7 diavolumes (a diavolume is equal to the volume of the sample in the reservoir). This is typically sufficient to remove over 99% of the small molecule impurities.

  • Final Concentration: Once the diafiltration is complete, stop adding buffer and concentrate the sample to the desired final volume.

  • Recovery: Recover the purified, concentrated conjugate from the system.

start Start: Labeled Sample in Reservoir setup Setup and equilibrate TFF system start->setup diafiltration Perform Diafiltration (add buffer at same rate as permeate removal) setup->diafiltration loop_cond Continue for 5-7 diavolumes? diafiltration->loop_cond loop_cond->diafiltration No concentrate Concentrate sample to final volume loop_cond->concentrate Yes end Recover purified conjugate concentrate->end

Caption: Experimental workflow for Tangential Flow Filtration.

References

Impact of pH on Cy7.5 diacid(diso3) labeling efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cy7.5 diacid(diso3) NHS Ester labeling. This guide provides detailed information, troubleshooting advice, and protocols to help you achieve optimal labeling efficiency in your experiments, with a specific focus on the critical role of pH.

Troubleshooting & FAQs

This section addresses common issues and questions encountered during the labeling of proteins and other biomolecules with Cy7.5 diacid(diso3) NHS Ester.

Question: What is the optimal pH for labeling with Cy7.5 diacid(diso3) NHS Ester?

Answer: The optimal pH for labeling primary amines with an NHS ester is between 8.0 and 8.5 .[1] A pH of 8.3 is often cited as the ideal starting point.[2][3] This pH provides the best balance between having a reactive, deprotonated amine on your target molecule and minimizing the rapid hydrolysis of the Cy7.5 NHS ester.[2]

Question: My labeling efficiency is very low. Could pH be the problem?

Answer: Yes, incorrect pH is one of the most common causes of low labeling efficiency. There are two primary ways pH can negatively impact the reaction:

  • pH is too low (e.g., < 7.2): At acidic or neutral pH, the primary amines on your protein (e.g., lysine residues) are protonated (R-NH3+). This protonated form is not a good nucleophile and will not efficiently react with the NHS ester, leading to poor or no labeling.[2][4]

  • pH is too high (e.g., > 9.0): At highly alkaline pH, the rate of hydrolysis of the NHS ester increases dramatically. The dye will react with water and be inactivated before it has a chance to label your protein.[5][6]

Question: How does pH affect the stability of the Cy7.5 NHS Ester in my reaction?

Answer: The stability of the N-hydroxysuccinimide (NHS) ester is highly dependent on pH. The ester bond is susceptible to hydrolysis (reaction with water), which is accelerated by hydroxide ions present at higher pH. This competing reaction inactivates the dye. The table below summarizes the profound effect of pH on the half-life of a typical NHS ester.

Quantitative Impact of pH on NHS Ester Stability

The following table summarizes the half-life of a typical NHS ester in aqueous solution at different pH values and temperatures. This demonstrates the critical trade-off between amine reactivity and ester stability.

pHTemperatureApproximate Half-life of NHS Ester
7.00°C4 - 5 hours
8.64°C10 minutes
> 9.0Room Temp.Very short (< 10 minutes)

(Data compiled from multiple sources describing general NHS ester chemistry)[5][6][7]

Question: What buffer should I use for the labeling reaction?

Answer: The choice of buffer is critical.

  • Recommended Buffers: Use an amine-free buffer such as phosphate-buffered saline (PBS), sodium bicarbonate, sodium carbonate, HEPES, or borate buffer, adjusted to pH 8.0-8.5.[6][7] A 0.1 M sodium bicarbonate buffer is a common and effective choice for maintaining the optimal pH.[2]

  • Buffers to Avoid: Do NOT use buffers containing primary amines , such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These buffer components will compete with your target molecule for reaction with the Cy7.5 NHS ester, significantly reducing your labeling efficiency.[2][7]

Question: Can the fluorescence of the Cy7.5 dye itself be affected by pH?

Answer: The fluorescence of the cyanine dye molecule itself is generally stable and insensitive to pH in a wide range, typically from pH 4 to 10.[8] Therefore, any observed differences in signal intensity under varying pH conditions during an experiment are almost certainly due to changes in labeling efficiency, not a change in the dye's intrinsic fluorescence properties.

Visualizing the pH-Dependent Reaction

The balance between the desired labeling reaction and the competing hydrolysis reaction is governed by pH. The following diagram illustrates this critical relationship.

G cluster_low_ph Low pH (< 7.2) cluster_optimal_ph Optimal pH (8.0 - 8.5) cluster_high_ph High pH (> 9.0) ProtonatedAmine Protein-NH3+ (Unreactive) NoReaction No Reaction ReactiveAmine_opt Protein-NH2 (Reactive Nucleophile) Conjugate_opt Protein-NH-Cy7.5 (Stable Amide Bond) ReactiveAmine_opt->Conjugate_opt  Desired Labeling Cy7_opt Cy7.5-NHS (Active Ester) Hydrolysis_opt Cy7.5-COOH (Hydrolyzed/Inactive) Cy7_opt->Hydrolysis_opt Slow Hydrolysis ReactiveAmine_high Protein-NH2 (Reactive Nucleophile) Cy7_high Cy7.5-NHS (Active Ester) Hydrolysis_high Cy7.5-COOH (Hydrolyzed/Inactive) Cy7_high->Hydrolysis_high Rapid Hydrolysis

Caption: The influence of pH on Cy7.5 NHS ester labeling reactions.

Experimental Protocol: Protein Labeling

This protocol provides a general guideline for labeling a protein with Cy7.5 diacid(diso3) NHS Ester. Optimization may be required for specific proteins and desired degrees of labeling.

1. Reagent Preparation

  • Protein Solution:

    • Prepare the protein solution at a concentration of 2-10 mg/mL.[8]

    • The protein must be in an amine-free buffer (e.g., 1x PBS, 0.1 M sodium bicarbonate). If the protein is in a buffer containing Tris or other amines, it must be dialyzed against the reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) before proceeding.[8]

  • Cy7.5 NHS Ester Stock Solution:

    • Immediately before use, dissolve the Cy7.5 diacid(diso3) NHS Ester in a high-quality, anhydrous organic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.[2]

    • Note: NHS esters are moisture-sensitive. Use anhydrous solvents and do not store the dye in solution for extended periods.[]

2. Labeling Reaction

  • Adjust pH: Ensure the protein solution is at the correct pH. For a buffer like PBS (typically pH 7.4), add a small volume of 1 M sodium bicarbonate to adjust the pH to 8.3.[8]

  • Calculate Molar Ratio: Determine the desired molar excess of dye to protein. A starting point is often a 10-20 fold molar excess of dye. This will need to be optimized.

  • Initiate Reaction: While gently vortexing the protein solution, add the calculated volume of the Cy7.5 NHS Ester stock solution.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light. For more sensitive proteins, the reaction can be performed for 2-4 hours at 4°C.[7]

3. Quenching and Purification

  • Quench (Optional but Recommended): To stop the reaction, add an amine-containing buffer like Tris-HCl to a final concentration of 50-100 mM. Incubate for 30 minutes. This will consume any unreacted NHS ester.

  • Purification: Separate the labeled protein conjugate from unreacted dye and byproducts. The most common method is size-exclusion chromatography (e.g., a desalting column like a Glen Gel-Pak™ or Sephadex® G-25).[10]

4. Characterization

  • Determine the concentration of the protein and the dye to calculate the Degree of Labeling (DOL). This is typically done using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and the absorbance maximum for Cy7.5 (approx. 750-780 nm).

The following diagram outlines the general experimental workflow.

G start Start prep_protein Prepare Protein (2-10 mg/mL in amine-free buffer) start->prep_protein ph_adjust Adjust pH to 8.3 (e.g., with 1M NaHCO3) prep_protein->ph_adjust add_dye Add Dye to Protein (Gentle vortexing) ph_adjust->add_dye prep_dye Prepare Cy7.5-NHS Stock (10 mg/mL in anhydrous DMSO/DMF) prep_dye->add_dye incubate Incubate (1-2h at RT, protected from light) add_dye->incubate purify Purify Conjugate (Size-Exclusion Chromatography) incubate->purify characterize Characterize (Calculate Degree of Labeling) purify->characterize end End characterize->end

Caption: Standard workflow for protein labeling with Cy7.5 NHS ester.

References

Improving the stability of Cy7.5 diacid(diso3) stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the stability of their Cy7.5 diacid(diso3) stock solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of Cy7.5 diacid(diso3) degradation in stock solutions?

A1: The degradation of Cy7.5 diacid(diso3) in stock solutions is primarily caused by two factors:

  • Photodegradation: Cyanine dyes, including Cy7.5, are susceptible to degradation upon exposure to light. This process often involves the generation of reactive oxygen species (ROS) that can chemically alter the dye structure, leading to a loss of fluorescence.

  • Chemical Degradation: The stability of Cy7.5 can also be influenced by the chemical environment of the stock solution. Factors such as pH, the presence of oxidizing or reducing agents, and the type of solvent can all contribute to the degradation of the dye over time.

Q2: What is the recommended solvent for preparing Cy7.5 diacid(diso3) stock solutions?

A2: For Cy7.5 diacid(diso3), which is a water-soluble form of the dye, sterile, high-purity water (e.g., nuclease-free or Milli-Q®) is a suitable solvent. For less soluble cyanine dyes, anhydrous dimethyl sulfoxide (DMSO) is often used to prepare a high-concentration stock, which can then be diluted into aqueous buffers for experiments.

Q3: How should I store my Cy7.5 diacid(diso3) stock solutions to maximize stability?

A3: To maximize the stability of your Cy7.5 diacid(diso3) stock solutions, adhere to the following storage guidelines:

  • Temperature: Store stock solutions at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).

  • Light Protection: Always protect the stock solution from light by storing it in a dark container (e.g., an amber vial) and in a dark location (e.g., a freezer box). When working with the dye, minimize its exposure to ambient light.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is highly recommended to aliquot the stock solution into smaller, single-use volumes upon preparation.

Q4: Does the pH of the buffer affect the stability of Cy7.5 diacid(diso3)?

A4: The fluorescence intensity of Cy7 is generally stable over a broad pH range. Studies have shown that the fluorescence of Cy7 is largely insensitive to pH changes between 3 and 10.[1] However, extreme pH values should be avoided as they can promote hydrolysis or other chemical degradation pathways of the dye molecule. For most biological applications, maintaining a pH between 7.2 and 7.6 is recommended.

Q5: Can I use antioxidants to improve the stability of my Cy7.5 diacid(diso3) stock solution?

A5: Yes, antioxidants can be effective in reducing the photobleaching of cyanine dyes. Two commonly used antioxidants are:

  • Trolox: A water-soluble analog of vitamin E, Trolox has been shown to enhance the photostability of cyanine dyes, including Cy7. It acts as a triplet-state quencher, reducing the formation of damaging reactive oxygen species.

  • Ascorbic Acid (Vitamin C): Ascorbic acid is another antioxidant that can be used to mitigate photobleaching.

The optimal concentration of these antioxidants should be determined empirically for your specific application, but starting concentrations in the range of 0.1-1 mM are often used.

Q6: My Cy7.5 diacid(diso3) solution appears to have aggregated. What can I do?

A6: Aggregation of cyanine dyes in aqueous solutions can lead to quenching of fluorescence. Cy7.5 diacid(diso3) is sulfonated to improve water solubility and reduce aggregation. However, at high concentrations, aggregation can still occur. If you suspect aggregation:

  • Dilution: Dilute the stock solution to the working concentration in your desired buffer.

  • Sonication: Briefly sonicate the solution to help break up aggregates.

  • Detergents: In some cases, the addition of a small amount of a non-ionic detergent, such as Tween® 20 (at a final concentration of ~0.01-0.1%), can help to prevent aggregation. However, ensure that the detergent is compatible with your downstream application.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or no fluorescence signal Dye degradationPrepare a fresh stock solution from powder. Ensure proper storage conditions (protection from light, appropriate temperature, aliquoting).
Aggregation of the dyeDilute the stock solution to the working concentration. Briefly sonicate the solution. Consider adding a non-ionic detergent if compatible with your experiment.
Incorrect filter set/wavelengthVerify that the excitation and emission wavelengths used on your instrument are appropriate for Cy7.5 (Ex/Em maxima are typically around 750/773 nm).
Fluorescence signal decreases over time during imaging PhotobleachingReduce the intensity and duration of light exposure. Consider adding an antioxidant like Trolox or ascorbic acid to your imaging buffer.
Precipitate forms in the stock solution Low solubility at storage temperatureIf dissolved in an aqueous buffer, ensure the dye is fully dissolved at room temperature before freezing. If using DMSO, ensure it is anhydrous, as water can cause some dyes to precipitate when frozen.
Inconsistent results between experiments Repeated freeze-thaw cyclesAliquot the stock solution into single-use volumes to avoid repeated freezing and thawing.
Inconsistent buffer preparationEnsure the pH and composition of your buffers are consistent between experiments.

Experimental Protocols

Protocol for Preparation of Cy7.5 diacid(diso3) Stock Solution
  • Materials:

    • Cy7.5 diacid(diso3) solid powder

    • Sterile, nuclease-free water or anhydrous DMSO

    • Vortex mixer

    • Microcentrifuge

    • Amber microcentrifuge tubes or other light-blocking containers

  • Procedure:

    • Allow the vial of Cy7.5 diacid(diso3) powder to equilibrate to room temperature before opening to prevent condensation.

    • Briefly centrifuge the vial to collect all the powder at the bottom.

    • Add the appropriate volume of sterile, nuclease-free water (for a water-soluble stock) or anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 1 mM or 10 mM).

    • Vortex the solution thoroughly until the dye is completely dissolved. This may take a few minutes.

    • Briefly centrifuge the vial to collect the solution at the bottom.

    • Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol for Assessing the Stability of Cy7.5 diacid(diso3) by UV-Vis Spectrophotometry
  • Materials:

    • Cy7.5 diacid(diso3) stock solution

    • Buffer of interest (e.g., PBS, Tris)

    • UV-Vis spectrophotometer

    • Quartz cuvettes

    • Light source for photodegradation study (optional)

  • Procedure:

    • Prepare a working solution of Cy7.5 diacid(diso3) in the buffer of interest at a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically an absorbance of ~1 at the λmax).

    • Measure the initial absorbance spectrum of the solution to determine the initial absorbance at the maximum wavelength (λmax, ~750 nm).

    • Divide the solution into different experimental groups:

      • Control (stored in the dark at 4°C)

      • Test condition 1 (e.g., stored at room temperature, exposed to ambient light)

      • Test condition 2 (e.g., stored at room temperature in the dark)

      • Test condition 3 (e.g., with added antioxidant)

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each group and measure the absorbance spectrum.

    • Record the absorbance at λmax for each time point.

    • Calculate the percentage of remaining dye at each time point relative to the initial absorbance at time 0.

    • Plot the percentage of remaining dye versus time for each condition to assess stability.

Visualizations

DegradationPathways Cy7_5 Cy7.5 diacid(diso3) (Fluorescent) Excited Excited State Cy7_5->Excited Light Exposure Degraded Degraded Product (Non-fluorescent) Cy7_5->Degraded Chemical Degradation (e.g., hydrolysis) Excited->Cy7_5 Fluorescence ROS Reactive Oxygen Species (ROS) Excited->ROS Energy Transfer ROS->Cy7_5 Oxidation

Caption: Simplified signaling pathway of Cy7.5 photodegradation.

TroubleshootingWorkflow Start Low/No Fluorescence Signal Check_Wavelengths Are excitation/emission wavelengths correct? Start->Check_Wavelengths Correct_Wavelengths Correct Instrument Settings Check_Wavelengths->Correct_Wavelengths No Check_Concentration Is the dye concentration appropriate? Check_Wavelengths->Check_Concentration Yes Correct_Wavelengths->Check_Concentration Adjust_Concentration Adjust Concentration Check_Concentration->Adjust_Concentration No Check_Storage Was the stock solution stored properly? Check_Concentration->Check_Storage Yes Adjust_Concentration->Check_Storage Prepare_Fresh Prepare Fresh Stock Solution Check_Storage->Prepare_Fresh No Check_Aggregation Is aggregation suspected? Check_Storage->Check_Aggregation Yes End_Resolved Issue Resolved Prepare_Fresh->End_Resolved Dilute_Sonicate Dilute and/or Sonicate Check_Aggregation->Dilute_Sonicate Yes End_Unresolved Contact Technical Support Check_Aggregation->End_Unresolved No Dilute_Sonicate->End_Resolved

Caption: Troubleshooting workflow for low fluorescence signals.

References

How to avoid non-specific staining with Cy7.5 diacid(diso3)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to mitigate non-specific staining when using the near-infrared (NIR) fluorescent dye, Cy7.5 diacid(diso3).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific staining with Cy7.5 diacid(diso3)?

Non-specific staining, or high background, with NIR dyes like Cy7.5 diacid(diso3) typically arises from a combination of factors that can be broadly categorized as follows:

  • Physicochemical Interactions: The inherent properties of the dye can lead to unwanted binding. Cyanine dyes can engage in hydrophobic and electrostatic interactions with cellular and tissue components. A significant issue with many NIR probes is their tendency to bind to abundant proteins like albumin in biological samples, which can generate strong, unspecific fluorescent signals[1]. Dye molecules may also form aggregates, which can become trapped in tissue, leading to punctate, non-specific staining.

  • Protocol-Related Issues: The staining protocol itself is a major source of background problems. Common culprits include insufficient blocking of non-specific sites, inadequate washing to remove unbound dye or antibodies, and using excessively high concentrations of the dye-conjugate or antibodies.[2][3][4][5]

  • Sample-Specific Issues: The biological sample can have intrinsic properties that contribute to background fluorescence. This phenomenon, known as autofluorescence, is caused by endogenous molecules like NAD(P)H, flavins, or lipofuscin.[5][6] While NIR dyes are generally chosen to minimize autofluorescence (which is often more pronounced at shorter wavelengths), it can still be a contributing factor.[5][7]

Q2: How can I optimize my blocking step to reduce background fluorescence?

The blocking step is critical for preventing the non-specific adsorption of antibodies and fluorescent reagents to the sample. If you are experiencing high background, consider modifying your blocking strategy.

  • Choice of Blocking Agent: The ideal blocking buffer depends on the sample type and the detection system. Using normal serum from the species in which the secondary antibody was raised is often a good choice.[4][7] Commercial, protein-free blocking buffers are also excellent options as they eliminate potential cross-reactivity with protein-based agents.[8][9]

  • Incubation Time and Temperature: Increasing the blocking incubation time can improve its effectiveness.[2][4] An incubation of 1-2 hours at room temperature or overnight at 4°C is typically recommended.

Table 1: Comparison of Common Blocking Agents

Blocking AgentTypical ConcentrationProsCons & Considerations
Bovine Serum Albumin (BSA) 1-5% (w/v)Single purified protein; compatible with phospho-protein detection and biotin-based systems.[8]Can have lot-to-lot variability. Not recommended if using anti-goat secondary antibodies due to potential cross-reactivity.[8]
Normal Serum 5-10% (v/v)Contains a mixture of proteins that effectively block non-specific sites. Use serum from the same species as the secondary antibody host.[6][7]Can sometimes mask certain antigens.
Non-Fat Dry Milk 1-5% (w/v)Inexpensive and readily available.[8] A very effective and stringent blocker.[9]Incompatible with biotin/avidin systems (contains biotin) and phospho-protein detection (contains casein, a phosphoprotein).[8][9]
Commercial Blocking Buffers Per ManufacturerHigh consistency, long shelf-life, and often optimized for low background.[9] Protein-free options are available to avoid cross-reactivity.[8]Higher cost compared to "homemade" buffers.

Q3: What modifications to my washing protocol can improve the signal-to-noise ratio?

Vigorous and sufficient washing is essential to remove unbound and loosely bound reagents.[2][3][7]

  • Increase Wash Steps: Increase the number and duration of washes after incubation with both primary and secondary antibodies.

  • Use Surfactants: Adding a low concentration of a non-ionic surfactant, such as Tween-20, to your wash buffer can significantly reduce non-specific binding by disrupting weak hydrophobic interactions.[6][10][11]

  • Increase Ionic Strength: For issues related to electrostatic interactions, increasing the salt concentration (e.g., NaCl) in the wash buffer can help shield charges and reduce non-specific attachment.[10][12]

Table 2: Recommended Buffer Additives to Reduce Non-specific Binding

AdditiveWorking ConcentrationMechanism of ActionNotes
Tween-20 0.05 - 0.1% (v/v)Non-ionic surfactant that disrupts hydrophobic interactions.[10][12]Add to wash buffers (e.g., PBS-T or TBS-T).
Sodium Chloride (NaCl) Up to 500 mMIncreases ionic strength, shielding charge-based interactions.[10][11][12]Add to wash buffers. Titrate concentration to find the optimal level without disrupting specific binding.
Bovine Serum Albumin (BSA) 0.5 - 2 mg/mLActs as a protein blocker in the buffer to shield the analyte from charged surfaces and other non-specific interactions.[10][11]Can be added to the antibody dilution buffer.

Troubleshooting Guide

Troubleshooting Workflow for High Background Staining

This workflow provides a logical sequence of steps to diagnose and resolve issues with non-specific Cy7.5 staining. Start at the top and proceed through the recommended actions to systematically improve your results.

Troubleshooting_Workflow Start High Background Observed with Cy7.5 Staining Controls Step 1: Run Essential Controls - Unstained Sample (for autofluorescence) - Secondary Ab Only (for cross-reactivity) - Isotype Control Start->Controls Optimize_Blocking Step 2: Optimize Blocking Controls->Optimize_Blocking If controls confirm non-specific binding Blocking_Agent Try alternative agents (e.g., Normal Serum, Commercial Blocker) Optimize_Blocking->Blocking_Agent Blocking_Time Increase blocking time (e.g., 2 hours at RT or overnight at 4°C) Optimize_Blocking->Blocking_Time Optimize_Washing Step 3: Enhance Washing Protocol Optimize_Blocking->Optimize_Washing Wash_Buffer Add Tween-20 (0.1%) to wash buffer Optimize_Washing->Wash_Buffer Wash_Steps Increase number and duration of washes (e.g., 4 x 10 min) Optimize_Washing->Wash_Steps Titrate_Reagents Step 4: Titrate Reagent Concentrations Optimize_Washing->Titrate_Reagents Titrate_Primary Decrease Primary Ab concentration Titrate_Reagents->Titrate_Primary Titrate_Secondary Decrease Cy7.5-conjugate concentration Titrate_Reagents->Titrate_Secondary End Signal-to-Noise Ratio Improved Titrate_Reagents->End

Caption: A flowchart for troubleshooting high background staining.

Experimental Protocols

Recommended Protocol for Immunofluorescence Staining with Cy7.5 diacid(diso3)

This protocol incorporates best practices to minimize non-specific binding. Note that steps like fixation and permeabilization may need to be optimized for your specific sample and target antigen.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% Normal Goat Serum, 1% BSA in PBS-T)

  • Wash Buffer (PBS + 0.1% Tween-20, PBS-T)

  • Primary Antibody Dilution Buffer (e.g., 1% BSA in PBS-T)

  • Cy7.5-conjugated Secondary Antibody

  • Antifade Mounting Medium

Procedure:

  • Sample Preparation and Fixation:

    • Prepare cells or tissue sections on slides.

    • Fix with 4% Paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash samples 3 times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • Incubate samples with Permeabilization Buffer for 10-15 minutes at room temperature.

    • Wash samples 3 times with PBS for 5 minutes each.

  • Blocking:

    • Incubate samples with Blocking Buffer for at least 1-2 hours at room temperature in a humidified chamber. This step is critical for saturating non-specific binding sites.[2]

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in the Primary Antibody Dilution Buffer.

    • Aspirate the blocking buffer and apply the diluted primary antibody.

    • Incubate overnight at 4°C in a humidified chamber.

  • Washing:

    • Aspirate the primary antibody solution.

    • Wash samples 3-4 times with Wash Buffer (PBS-T) for 10 minutes each with gentle agitation. This is a crucial step to remove unbound primary antibody.[3]

  • Secondary Antibody (Cy7.5 Conjugate) Incubation:

    • Dilute the Cy7.5-conjugated secondary antibody to its optimal concentration in the Primary Antibody Dilution Buffer. Note: Centrifuge the vial of the dye conjugate briefly before use to pellet any potential aggregates.

    • Incubate for 1-2 hours at room temperature, protected from light.

  • Final Washes:

    • Aspirate the secondary antibody solution.

    • Wash samples 4 times with Wash Buffer (PBS-T) for 10 minutes each, protected from light.

    • Perform a final rinse with PBS to remove any residual detergent.

  • Mounting and Imaging:

    • Mount the coverslip using an antifade mounting medium.

    • Image the sample using appropriate laser lines and emission filters for Cy7.5 (Excitation max ~750 nm, Emission max ~773 nm). Use an unstained control sample to set the baseline for background fluorescence.[7]

References

Navigating the Challenges of Dual-Labeling with Cy7.5 diacid(diso3): A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals embarking on dual-labeling experiments, the near-infrared fluorescent dye Cy7.5 diacid(diso3) offers significant advantages in deep-tissue imaging. However, its use in complex multi-labeling studies presents a unique set of challenges. This technical support center provides troubleshooting guidance and frequently asked questions to navigate these experimental hurdles effectively.

Frequently Asked Questions (FAQs)

Q1: What is Cy7.5 diacid(diso3) and why is it used in dual-labeling experiments?

Cy7.5 diacid(diso3) is a near-infrared (NIR) cyanine dye featuring two sulfonic acid groups for enhanced water solubility and two carboxylic acid groups. This bifunctional nature allows for the conjugation of two different biomolecules, making it a valuable tool for creating probes that can simultaneously target and visualize multiple cellular components or processes. Its emission in the NIR spectrum (around 800 nm) minimizes tissue autofluorescence, enabling deeper tissue penetration for in vivo imaging.[]

Q2: What are the most common challenges encountered when using Cy7.5 diacid(diso3) in dual-labeling experiments?

The primary challenges include:

  • Suboptimal Conjugation: Inefficient or incomplete conjugation of one or both target molecules to the Cy7.5 diacid(diso3) linker.

  • Spectral Overlap: Interference from the emission spectrum of a second fluorophore, leading to signal bleed-through and inaccurate quantification.

  • Photobleaching: The irreversible loss of fluorescence upon exposure to excitation light, which can be exacerbated in a dual-labeling context.

  • Dye Aggregation: The tendency of cyanine dyes to form non-fluorescent aggregates, particularly at high concentrations or when conjugated to hydrophobic molecules.[]

  • Fluorescence Quenching: A reduction in fluorescence intensity due to interactions between the two conjugated dyes or with the target biomolecules.

Troubleshooting Guide

Conjugation Issues

Problem: Low or no fluorescence signal from one or both labeled molecules.

Possible Cause & Solution:

Possible CauseRecommended Solution
Inefficient Activation of Carboxylic Acids For conjugating to primary amines, the carboxylic acid groups on Cy7.5 diacid(diso3) need to be activated, typically using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) chemistry. Ensure that EDC and NHS are fresh and used in the correct molar excess. The reaction should be performed in an amine-free buffer (e.g., MES buffer) at a slightly acidic to neutral pH (4.5-7.2).
Hydrolysis of NHS Ester NHS esters are moisture-sensitive.[2] Prepare dye solutions in anhydrous DMSO or DMF immediately before use.[2] Avoid aqueous buffers during the initial activation step.
Incorrect Buffer Composition Buffers containing primary amines (e.g., Tris) will compete with the target molecule for reaction with the NHS-activated dye.[3] Use amine-free buffers such as PBS, HEPES, or borate buffer for the conjugation step.[3]
Suboptimal Dye-to-Protein Ratio The optimal molar ratio of dye to protein is crucial. Too low a ratio will result in under-labeling, while too high a ratio can lead to over-labeling, causing aggregation and quenching.[4] A typical starting point is a 10-15 fold molar excess of the dye.[2] This should be optimized for each specific protein and dye combination.
Presence of Impurities Impurities in the protein or dye solution can interfere with the conjugation reaction. Ensure high purity of all reagents.[]
Spectral Overlap and Signal Bleed-through

Problem: The signal from one fluorophore is detected in the channel intended for the other.

Possible Cause & Solution:

Possible CauseRecommended Solution
Poor Fluorophore Pairing The emission spectrum of the partner dye overlaps significantly with the excitation or emission spectrum of Cy7.5. Choose a partner dye with a well-separated emission spectrum.
Inadequate Filter Sets The bandpass filters in the imaging system are not narrow enough to isolate the emission from each fluorophore. Use high-quality, narrow bandpass filters specific for each dye.
Lack of Spectral Unmixing For significant spectral overlap, standard compensation may not be sufficient. Utilize spectral imaging and linear unmixing algorithms to computationally separate the signals from each fluorophore.

Table 1: Recommended Fluorophore Partners for Cy7.5 to Minimize Spectral Overlap

FluorophoreExcitation Max (nm)Emission Max (nm)Key Considerations
Cy5 ~650~670Good separation from Cy7.5. A popular choice for dual NIR imaging.[5]
Alexa Fluor 680 ~679~702Bright and photostable with good spectral separation.
Alexa Fluor 700 ~702~723Closer to Cy7.5, may require narrower filters.
Quantum Dots (e.g., Qdot 705) Broad (e.g., 405)~705Very bright and photostable, but can have broad emission tails.[6] Requires careful filter selection.
Photostability and Aggregation

Problem: Rapid decrease in fluorescence intensity during imaging or formation of non-fluorescent conjugates.

Possible Cause & Solution:

Possible CauseRecommended Solution
Photobleaching Cyanine dyes are susceptible to photobleaching, which can be accelerated by the presence of a second fluorophore.[7] Reduce laser power and exposure times. Use of antifade reagents in the mounting medium can help mitigate this.[8]
Dye-Dye Interactions and Aggregation High labeling density can lead to self-quenching and aggregation. Optimize the dye-to-protein ratio to achieve a degree of labeling (DOL) that provides bright signal without excessive quenching. Introducing PEG linkers can sometimes reduce aggregation.[9]
Hydrophobic Interactions The cyanine dye structure can be hydrophobic, leading to aggregation in aqueous solutions. The sulfonic acid groups on Cy7.5 diacid(diso3) improve water solubility, but aggregation can still occur, especially after conjugation to hydrophobic biomolecules. Working at lower concentrations and including detergents like Tween-20 in buffers can help.

Experimental Protocols

General Protocol for Dual-Labeling of a Protein with Cy7.5 diacid(diso3)

This protocol outlines a two-step sequential conjugation.

Materials:

  • Cy7.5 diacid(diso3)

  • EDC and Sulfo-NHS

  • Amine-reactive partner dye (e.g., Cy5-NHS ester)

  • Target protein with available amine and another functional group (e.g., thiol)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: 0.1 M Phosphate buffer, 0.15 M NaCl, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Step 1: Conjugation of the first molecule to a carboxylic acid group.

    • Dissolve Cy7.5 diacid(diso3) in anhydrous DMSO to a concentration of 10 mg/mL.

    • In the Activation Buffer, react Cy7.5 diacid(diso3) with a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS for 15 minutes at room temperature. This activates one of the carboxylic acid groups.

    • Add the activated dye solution to your first target molecule (containing a primary amine) in Conjugation Buffer at a 10-20 fold molar excess.

    • Incubate for 2 hours at room temperature, protected from light.

    • Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes.

    • Purify the singly-conjugated product using a size-exclusion column.

  • Step 2: Conjugation of the second molecule.

    • The second conjugation will depend on the reactive group of your second molecule and the remaining functional group on the Cy7.5 linker. If the second target has a thiol group, the remaining carboxylic acid on the Cy7.5 can be activated again with EDC/NHS and then reacted with a heterobifunctional linker containing an amine and a maleimide group.

    • Alternatively, if using an amine-reactive partner dye, the protein itself must have a second type of reactive group for the second conjugation step.

Visualizations

Dual_Labeling_Workflow General Workflow for Dual-Labeling with Cy7.5 diacid(diso3) cluster_prep Preparation cluster_conjugation Conjugation cluster_analysis Analysis Reagent_Prep Reagent Preparation (Dye, Protein, Buffers) Activation Activation of Cy7.5 diacid(diso3) (EDC/NHS) Reagent_Prep->Activation First_Conj First Conjugation (Molecule A) Activation->First_Conj Purification1 Purification 1 (Size Exclusion) First_Conj->Purification1 Second_Conj Second Conjugation (Molecule B) Purification1->Second_Conj Purification2 Purification 2 (Size Exclusion/Dialysis) Second_Conj->Purification2 QC Quality Control (Spectroscopy, Gel Electrophoresis) Purification2->QC Imaging Fluorescence Imaging (Microscopy, In Vivo) QC->Imaging Data_Analysis Data Analysis (Spectral Unmixing, Quantification) Imaging->Data_Analysis

Caption: A generalized workflow for a two-step dual-labeling experiment using a bifunctional dye.

Signaling_Pathway_Troubleshooting Troubleshooting Logic for Low Signal cluster_conj_issues Conjugation Issues cluster_imaging_issues Imaging Issues Start Low/No Signal Check_Conj Check Conjugation Efficiency? Start->Check_Conj Check_Imaging Check Imaging Parameters? Check_Conj->Check_Imaging No Buffer_pH Incorrect Buffer pH/Composition Check_Conj->Buffer_pH Yes Laser_Power Laser Power Too Low Check_Imaging->Laser_Power Yes Reagent_Activity Inactive Reagents (EDC/NHS) Buffer_pH->Reagent_Activity Solution_Conj Optimize Conjugation Protocol Buffer_pH->Solution_Conj Dye_Ratio Suboptimal Dye:Protein Ratio Reagent_Activity->Dye_Ratio Reagent_Activity->Solution_Conj Dye_Ratio->Solution_Conj Filter_Mismatch Incorrect Filter Set Laser_Power->Filter_Mismatch Solution_Imaging Optimize Imaging Settings Laser_Power->Solution_Imaging Photobleaching Excessive Photobleaching Filter_Mismatch->Photobleaching Filter_Mismatch->Solution_Imaging Photobleaching->Solution_Imaging

Caption: A decision tree to troubleshoot low fluorescence signal in dual-labeling experiments.

References

Validation & Comparative

A Comparative Guide: Cy7.5 Diacid(diso3) vs. Indocyanine Green (ICG) for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of near-infrared (NIR) fluorophores is a critical decision influencing the accuracy and efficacy of imaging and therapeutic applications. This guide provides a comprehensive, data-driven comparison of two prominent NIR dyes: Cy7.5 diacid(diso3) and the clinically established Indocyanine Green (ICG).

This objective analysis delves into their chemical and physical properties, performance in key applications, and relevant experimental protocols to empower informed decisions in your research endeavors.

At a Glance: Key Performance Indicators

PropertyCy7.5 diacid(diso3)Indocyanine Green (ICG)Reference
Molecular Weight ~950 g/mol (Varies with counter-ion)774.96 g/mol [N/A],[]
Excitation Max (λex) ~788 nm~780-805 nm (Solvent dependent)[2],[]
Emission Max (λem) ~808 nm~810-830 nm (Solvent dependent)[2],[]
Quantum Yield Higher than ICGLower than Cy7.5[3]
Solubility High in aqueous solutionsSoluble in water and methanol[]
Primary Elimination Route Expected to be renalHepatic[4]
In Vivo Tolerance Expected to be highLower than hydrophilic cyanine derivatives[4]

Delving Deeper: A Head-to-Head Comparison

Photophysical Properties

Cy7.5 diacid(diso3) and ICG exhibit absorption and emission profiles in the near-infrared window (700-900 nm), a crucial region for deep tissue imaging due to reduced light scattering and minimal tissue autofluorescence. Notably, commercially available information suggests that Cyanine7.5, the parent structure of Cy7.5 diacid(diso3), possesses a higher fluorescence quantum yield compared to ICG.[3] This translates to a brighter signal, a significant advantage for sensitive in vivo imaging applications.

The addition of two sulfonic acid groups in Cy7.5 diacid(diso3) significantly enhances its hydrophilicity. This increased water solubility can lead to improved optical stability and a slight enhancement in quantum yield compared to its non-sulfonated counterparts.[]

Pharmacokinetics and Biodistribution

The chemical structure of these dyes directly influences their behavior in biological systems. ICG is known to bind tightly to plasma proteins and is almost exclusively cleared by the liver.[] In contrast, the increased hydrophilicity of sulfonated cyanine dyes, such as Cy7.5 diacid(diso3), is expected to shift the primary elimination pathway from hepatic to renal. This was demonstrated in a study comparing ICG with a more hydrophilic ICG derivative, SIDAG, which showed a significant shift towards renal clearance.[4] This alteration in elimination can be advantageous in reducing liver background signal in certain imaging applications.

In Vivo Tolerance and Toxicity

Applications in Focus

Fluorescence-Guided Surgery

Both dyes are valuable tools for fluorescence-guided surgery, enabling real-time visualization of anatomical structures and pathological tissues. The brighter fluorescence of Cy7.5 diacid(diso3) could offer superior contrast and sensitivity for delineating tumor margins and identifying sentinel lymph nodes.

Workflow for Fluorescence-Guided Surgery:

G cluster_preop Pre-operative cluster_intraop Intra-operative Dye_Admin Dye Administration (e.g., intravenous) Excitation Excitation Light Source Dye_Admin->Excitation Dye circulates to target tissue NIR_Camera NIR Imaging System Surgeon_View Real-time Visualization (Overlay on surgical field) NIR_Camera->Surgeon_View Image processing Excitation->NIR_Camera Emitted NIR light Resection Guided Resection Surgeon_View->Resection

Caption: Workflow for NIR fluorescence-guided surgery.

Photothermal Therapy

Mechanism of Photothermal Therapy:

G Dye_Accumulation Dye Accumulates in Tumor Tissue NIR_Irradiation NIR Laser Irradiation Dye_Accumulation->NIR_Irradiation Energy_Conversion Light Energy to Heat Conversion NIR_Irradiation->Energy_Conversion Hyperthermia Localized Hyperthermia Energy_Conversion->Hyperthermia Cell_Death Tumor Cell Ablation Hyperthermia->Cell_Death

Caption: Mechanism of photothermal therapy using NIR dyes.

Experimental Protocols

Determining Fluorescence Quantum Yield

A common method for determining the fluorescence quantum yield (QY) is the comparative method. This involves comparing the fluorescence intensity of the sample to a standard with a known QY.

Protocol Outline:

  • Prepare Solutions: Prepare a series of dilutions for both the test dye (e.g., Cy7.5 diacid(diso3)) and a reference standard (e.g., ICG in a specific solvent with a known QY) in the same solvent.

  • Measure Absorbance: Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer. The absorbance should be kept below 0.1 to avoid inner filter effects.

  • Measure Fluorescence: Record the fluorescence emission spectra of each solution using a fluorometer, ensuring the same excitation wavelength and instrument parameters are used for both the sample and the standard.

  • Integrate Spectra: Calculate the integrated fluorescence intensity (area under the emission curve) for each spectrum.

  • Calculate Quantum Yield: The quantum yield of the sample (Φ_sample) is calculated using the following equation:

    Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (η_sample^2 / η_standard^2)

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • η is the refractive index of the solvent

Assessing In Vitro Cytotoxicity

The cytotoxicity of the dyes can be evaluated using a standard MTT assay on a relevant cancer cell line.

Protocol Outline:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Dye Incubation: Treat the cells with various concentrations of Cy7.5 diacid(diso3) and ICG for a specified period (e.g., 24, 48 hours). Include untreated cells as a control.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to the untreated control cells.

Logical Flow of Cytotoxicity Assessment:

G Cell_Culture Seed and Culture Cancer Cells Dye_Treatment Treat with Varying Dye Concentrations Cell_Culture->Dye_Treatment Incubation Incubate for Defined Period Dye_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Formazan Crystal Formation MTT_Addition->Formazan_Formation Solubilization Solubilize Crystals Formazan_Formation->Solubilization Absorbance_Measurement Measure Absorbance Solubilization->Absorbance_Measurement Viability_Calculation Calculate Cell Viability Absorbance_Measurement->Viability_Calculation

Caption: Workflow for in vitro cytotoxicity assessment using MTT assay.

Conclusion

Cy7.5 diacid(diso3) emerges as a compelling alternative to ICG for a range of research applications, particularly in fluorescence imaging. Its higher anticipated quantum yield, enhanced water solubility, and potentially favorable safety profile due to its hydrophilic nature are significant advantages. While ICG remains a valuable, clinically approved benchmark, the superior photophysical properties of Cy7.5 diacid(diso3) may translate to improved sensitivity and performance in preclinical research. The choice between these two dyes will ultimately depend on the specific requirements of the experimental design, including the desired imaging depth, required signal brightness, and the biological system under investigation. Further direct comparative studies are warranted to fully elucidate the performance differences between these two important NIR fluorophores.

References

A Head-to-Head Comparison: Cy7.5 Diacid(diso3) vs. Non-Sulfonated Cy7.5 for Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of near-infrared (NIR) fluorescence protein labeling, the choice of dye is a critical determinant of experimental success. This guide provides an objective comparison of two widely used cyanine dyes, the sulfonated Cy7.5 diacid(diso3) and its non-sulfonated counterpart, offering a comprehensive overview of their performance, supported by experimental protocols and data-driven insights.

The primary distinction between these two fluorescent probes lies in their water solubility, a property dictated by the presence of sulfonic acid groups. This fundamental difference has significant implications for protein labeling workflows, influencing everything from the labeling protocol itself to the performance of the final conjugate in imaging applications.

Key Performance Characteristics

The addition of two sulfonate (diso3) groups to the Cy7.5 core structure in Cy7.5 diacid imparts high water solubility. In contrast, the non-sulfonated version is hydrophobic and requires an organic co-solvent for effective use in aqueous labeling reactions. This key difference cascades into several performance advantages for the sulfonated dye, particularly in the context of protein stability and background signal.

PropertyCy7.5 diacid(diso3) (Sulfonated)Non-sulfonated Cy7.5Rationale
Water Solubility HighLowThe negatively charged sulfonate groups interact favorably with water molecules, rendering the dye highly soluble in aqueous buffers.
Requirement for Organic Co-solvent NoYes (typically 5-20% DMSO or DMF)The hydrophobic nature of the non-sulfonated dye necessitates the use of an organic co-solvent to prevent precipitation in aqueous solutions.[][2]
Risk of Protein Denaturation LowerHigherThe absence of organic co-solvents in the labeling reaction minimizes the risk of denaturing sensitive proteins.[3]
Dye Aggregation ReducedProne to aggregationThe electrostatic repulsion between the negatively charged sulfonate groups prevents the dye molecules from aggregating, which can lead to fluorescence quenching.[][2][4]
Fluorescence Quantum Yield Generally slightly higherGenerally slightly lowerReduced aggregation and a more rigid structure in aqueous environments can lead to a modest increase in quantum yield.[]
Photostability Generally slightly higherGenerally slightly lowerThe sulfonate groups can contribute to a more stable excited state, leading to a slight increase in photostability.[]
Background Signal in Imaging LowerPotentially higherThe high water solubility and reduced aggregation of the sulfonated dye lead to lower non-specific binding and background fluorescence.
Spectral Properties Nearly identical to non-sulfonated versionEx: ~750 nm, Em: ~776 nm[]The core chromophore responsible for the spectral properties is the same in both molecules.[]

Experimental Data Summary

While direct head-to-head quantitative data for Cy7.5 diacid(diso3) versus its non-sulfonated counterpart is not extensively published, the known effects of sulfonation on cyanine dyes allow for a qualitative and semi-quantitative comparison. The following table summarizes expected performance based on the principles of dye chemistry and available data for similar cyanine dyes.

Performance MetricCy7.5 diacid(diso3)Non-sulfonated Cy7.5Expected Outcome & Justification
Degree of Labeling (DOL) ComparableComparableWith optimized protocols, a similar range of DOL can be achieved. However, achieving a high DOL with the non-sulfonated dye may be more challenging due to potential precipitation.[5][6]
Fluorescence Quantum Yield of Conjugate HigherLowerReduced dye-dye quenching due to less aggregation on the protein surface is expected to result in a higher quantum yield for the sulfonated dye conjugate.[]
Photostability of Conjugate HigherLowerSulfonation has been shown to improve the photostability of cyanine dyes, a property that is expected to be retained upon conjugation.[][7]
Signal-to-Noise Ratio in Imaging HigherLowerLower non-specific binding and reduced background fluorescence from unbound, aggregated dye contribute to a better signal-to-noise ratio for the sulfonated dye.

Experimental Protocols

The following are detailed, comparative methodologies for labeling an antibody (e.g., IgG) with the NHS ester derivatives of both Cy7.5 diacid(diso3) and non-sulfonated Cy7.5.

I. Antibody Preparation
  • Buffer Exchange: Dialyze the antibody solution against 0.1 M sodium bicarbonate buffer (pH 8.3-8.5). Ensure the final antibody concentration is at least 2 mg/mL.

  • Amine-Free Buffer: It is critical to use a buffer free of primary amines (e.g., Tris) or ammonia, as these will compete with the antibody for reaction with the NHS ester.

II. Dye Preparation
  • Cy7.5 diacid(diso3) NHS Ester:

    • Allow the vial of the lyophilized dye to warm to room temperature before opening to prevent moisture condensation.

    • Directly dissolve the dye in the amine-free reaction buffer (0.1 M sodium bicarbonate, pH 8.3-8.5) to a concentration of 10 mg/mL immediately before use.

  • Non-sulfonated Cy7.5 NHS Ester:

    • Allow the vial of the lyophilized dye to warm to room temperature.

    • Dissolve the dye in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL immediately before use.[]

III. Conjugation Reaction
  • Molar Ratio: The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of a 10-20 fold molar excess of dye is recommended.

  • Reaction Initiation:

    • For Cy7.5 diacid(diso3): Slowly add the calculated volume of the dissolved dye solution to the antibody solution while gently stirring.

    • For Non-sulfonated Cy7.5: Slowly add the calculated volume of the dye solution in DMF or DMSO to the antibody solution while gently stirring. The final concentration of the organic co-solvent should be kept below 20% to minimize protein denaturation.[]

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature in the dark, with continuous gentle stirring.

IV. Purification of the Conjugate
  • Removal of Unreacted Dye: Separate the labeled antibody from the unreacted dye using a desalting column (e.g., Sephadex G-25) pre-equilibrated with phosphate-buffered saline (PBS), pH 7.4.

  • Fraction Collection: Collect the colored fractions corresponding to the labeled antibody. The free dye will move slower down the column.

  • Alternative Purification: For the sulfonated dye, dialysis against PBS can also be an effective purification method.[3][4]

V. Characterization of the Conjugate
  • Degree of Labeling (DOL): Determine the DOL by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~750 nm (for the Cy7.5 dye). The following formula can be used:

    DOL = (A_max * ε_protein) / ((A_280 - (A_max * CF)) * ε_dye)

    Where:

    • A_max is the absorbance at the dye's maximum absorption wavelength.

    • A_280 is the absorbance at 280 nm.

    • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., 210,000 M⁻¹cm⁻¹ for IgG).

    • ε_dye is the molar extinction coefficient of the dye at its A_max (typically ~250,000 M⁻¹cm⁻¹ for Cy7.5).

    • CF is the correction factor for the dye's absorbance at 280 nm (typically ~0.05 for Cy7.5).

Visualizing the Workflow and Key Differences

To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the chemical structures and the experimental workflow.

G Chemical Structures of Cy7.5 NHS Esters cluster_0 Non-Sulfonated Cy7.5 NHS Ester cluster_1 Cy7.5 diacid(diso3) NHS Ester Non-sulfonated_Core Hydrophobic Core (Indocyanine Structure) Non-sulfonated_NHS NHS Ester (Amine Reactive Group) Non-sulfonated_Core->Non-sulfonated_NHS Sulfonated_Core Hydrophilic Core (Indocyanine Structure) Sulfonate_Groups Two Sulfonate Groups (-SO3-) Sulfonated_Core->Sulfonate_Groups Sulfonated_NHS NHS Ester (Amine Reactive Group) Sulfonated_Core->Sulfonated_NHS

Caption: Structural differences between non-sulfonated and sulfonated Cy7.5 NHS esters.

G Protein Labeling Experimental Workflow cluster_0 Cy7.5 diacid(diso3) Protocol cluster_1 Non-sulfonated Cy7.5 Protocol A1 Dissolve Dye in Aqueous Buffer B1 Mix with Protein in Buffer A1->B1 C1 Incubate (1 hr, RT, dark) B1->C1 D1 Purify (Desalting Column or Dialysis) C1->D1 E1 Characterize Conjugate D1->E1 A2 Dissolve Dye in DMSO or DMF B2 Add to Protein in Buffer (<20% organic) A2->B2 C2 Incubate (1 hr, RT, dark) B2->C2 D2 Purify (Desalting Column) C2->D2 E2 Characterize Conjugate D2->E2 Start Start: Antibody in Amine-Free Buffer Start->A1 Start->A2

Caption: Comparative experimental workflows for protein labeling.

Conclusion

The choice between Cy7.5 diacid(diso3) and non-sulfonated Cy7.5 for protein labeling is a critical decision that should be guided by the specific requirements of the experiment and the nature of the protein being labeled.

Cy7.5 diacid(diso3) is the superior choice for:

  • Sensitive proteins: The elimination of organic co-solvents minimizes the risk of denaturation.[3]

  • Applications requiring high signal-to-noise: Reduced aggregation and non-specific binding lead to clearer images with lower background.

  • Simplified workflows: Direct dissolution in aqueous buffers simplifies the protocol.

Non-sulfonated Cy7.5 may be considered when:

  • The protein is robust and tolerant to organic co-solvents.

  • Cost is a primary concern , as non-sulfonated dyes can sometimes be more economical.

Ultimately, for researchers prioritizing the integrity of their protein conjugates and the quality of their downstream imaging data, the sulfonated Cy7.5 diacid(diso3) offers significant advantages that often outweigh any potential cost differences. Its enhanced water solubility, reduced aggregation, and user-friendly protocol make it a more reliable and robust choice for a wide range of protein labeling applications in research and drug development.

References

Purity Validation of Cy7.5 Diacid(diso3) Conjugates: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise characterization of fluorescent probes is paramount in ensuring the reliability and reproducibility of experimental data in research and drug development. For near-infrared (NIR) dyes such as Cy7.5 diacid(diso3), a common conjugate used in various labeling applications, rigorous purity assessment is a critical quality control step. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the validation of Cy7.5 diacid(diso3) conjugate purity, supported by experimental protocols and data.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

Reversed-phase HPLC (RP-HPLC) is the most widely adopted method for determining the purity of fluorescent dyes and their conjugates. Its robustness, high resolution, and quantitative accuracy make it an indispensable tool for separating the main dye component from synthetic intermediates, isomers, and degradation products.

Experimental Protocol: Reversed-Phase HPLC for Cy7.5 Diacid(diso3) Purity

This protocol is adapted from established methods for the analysis of sulfonated cyanine dyes and may require optimization for specific Cy7.5 diacid(diso3) conjugates.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and a UV-Vis or photodiode array (PDA) detector. A fluorescence detector can be used for enhanced sensitivity.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water, pH 7.0

  • Mobile Phase B: Acetonitrile

  • Sample Preparation: Dissolve the Cy7.5 diacid(diso3) conjugate in the initial mobile phase composition (e.g., 95% A: 5% B) to a concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.

Chromatographic Conditions:

ParameterCondition
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1 M TEAA, pH 7.0B: Acetonitrile
Gradient 5% to 95% B in 20 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV-Vis at 750 nm (or fluorescence Ex/Em: 750/773 nm)
Column Temperature 30 °C

Data Analysis:

The purity of the Cy7.5 diacid(diso3) conjugate is determined by calculating the peak area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity level of ≥98% is generally considered high quality for most research applications.

Alternative Purity Validation Methods

While HPLC is the standard, other techniques offer unique advantages for the comprehensive characterization of fluorescent dye conjugates.

Capillary Electrophoresis (CE)

CE separates molecules based on their charge-to-size ratio in a capillary filled with an electrolyte. For highly charged molecules like sulfonated cyanine dyes, CE can offer superior resolution and faster analysis times compared to HPLC.[1][2]

Key Advantages:

  • High Resolution: Particularly effective for separating charged species and isomers.[1]

  • Minimal Sample Consumption: Requires only nanoliter injection volumes.

  • Reduced Solvent Usage: More environmentally friendly than HPLC.

Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is an absolute quantification method that can determine the purity of a substance without the need for a reference standard of the analyte itself.[3][4] By integrating the signals of the target molecule against a certified internal standard of known purity and concentration, an accurate purity value can be obtained.

Key Advantages:

  • Absolute Quantification: Does not rely on the availability of a pure reference standard of the target compound.[3]

  • Structural Information: Provides structural confirmation of the main component and can help identify impurities.

  • High Precision: Can achieve low levels of uncertainty in purity assignments.

Performance Comparison

The following table summarizes the key performance characteristics of HPLC, CE, and qNMR for the purity validation of fluorescent dye conjugates.

FeatureHigh-Performance Liquid Chromatography (HPLC)Capillary Electrophoresis (CE)Quantitative NMR (qNMR)
Primary Separation Polarity (Reversed-Phase)Charge-to-size ratioNot a separation technique
Resolution HighVery High (for charged species)N/A
Quantification Relative (Area Percent)Relative (Peak Area)Absolute (with internal std)
Sample Throughput ModerateHighLow to Moderate
Solvent Consumption HighVery LowLow
Instrumentation Cost Moderate to HighModerateHigh
Strengths Robust, versatile, well-establishedHigh resolution for charged analytes, fastAbsolute quantification, structural info
Limitations Requires reference standards for identityLimited to charged analytes, less robustLower sensitivity, complex mixtures are challenging

A study comparing the purity of a set of drug compounds by both HPLC and ¹H-NMR demonstrated a high degree of correlation between the two techniques, with most purity values agreeing to within less than 1%.[5] This highlights the complementary nature of these methods for robust purity assessment.

Visualizing the Workflow and Method Comparison

To further illustrate the processes, the following diagrams were generated using Graphviz (DOT language).

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Cy7.5 diacid(diso3) Conjugate dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.22 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV-Vis/Fluorescence Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate end end calculate->end Final Purity Value

Caption: Experimental workflow for HPLC purity validation of Cy7.5 diacid(diso3).

method_comparison cluster_hplc HPLC cluster_ce CE cluster_qnmr qNMR hplc_node High-Performance Liquid Chromatography hplc_adv Advantages: - Robust & Versatile - High Throughput - Well-established hplc_node->hplc_adv hplc_dis Disadvantages: - High Solvent Use - Relative Quantification hplc_node->hplc_dis ce_node Capillary Electrophoresis ce_adv Advantages: - Superior Resolution - Low Sample/Solvent Use - Fast Analysis ce_node->ce_adv ce_dis Disadvantages: - Best for Charged Analytes - Less Robust than HPLC ce_node->ce_dis qnmr_node Quantitative NMR qnmr_adv Advantages: - Absolute Quantification - No Reference Standard Needed - Structural Information qnmr_node->qnmr_adv qnmr_dis Disadvantages: - Lower Sensitivity - High Instrument Cost - Complex Spectra qnmr_node->qnmr_dis center_node Purity Validation of Cy7.5 Conjugate center_node->hplc_node Standard Method center_node->ce_node Alternative center_node->qnmr_node Alternative

Caption: Comparison of analytical methods for purity validation.

References

Spectral Overlap of Cy7.5 diacid(diso3) and Other Near-Infrared Dyes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly advancing fields of biomedical imaging and drug development, the selection of appropriate fluorescent probes is paramount for achieving high-quality, reproducible data. For deep-tissue imaging, near-infrared (NIR) dyes are the probes of choice due to their ability to penetrate biological tissues with minimal interference from autofluorescence. This guide provides a detailed comparison of Cy7.5 diacid(diso3) with other commonly used NIR dyes, focusing on the critical aspect of spectral overlap. Understanding the spectral characteristics of these dyes is essential for designing multiplex imaging experiments and avoiding signal crosstalk.

Quantitative Comparison of NIR Dyes

The performance of a fluorescent dye is determined by several key photophysical parameters. The following table summarizes these properties for Cy7.5 diacid(diso3) and a selection of other popular NIR dyes. Data for Cy7.5 diacid(diso3) is represented by its structurally similar analogue, sulfo-Cyanine7.5 dicarboxylic acid.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)
sulfo-Cyanine7.5 dicarboxylic acid 778[1][]797[1][]222,000[1][]0.21[1][3]
Cyanine7.5 carboxylic acid 788[4]808[4]223,000[4]0.10[4]
Indocyanine Green (ICG) ~800[5]~830[5]~150,000~0.01-0.03
IRDye 800CW 774789240,0000.06
Alexa Fluor 790 782805260,0000.05

Understanding Spectral Overlap

Spectral overlap occurs when the emission spectrum of one fluorophore overlaps with the excitation or emission spectrum of another.[6] This can lead to two primary issues in fluorescence imaging:

  • Crosstalk (Bleed-through): The emission from one dye is detected in the channel designated for another, leading to false-positive signals and inaccurate quantification.[7]

  • Förster Resonance Energy Transfer (FRET): A non-radiative energy transfer from an excited donor fluorophore to a nearby acceptor fluorophore. While a powerful tool for studying molecular interactions, unintended FRET due to spectral overlap can complicate data interpretation.[8]

The extent of spectral overlap can be quantified by calculating the spectral overlap integral, which takes into account the emission spectrum of the donor and the absorption spectrum of the acceptor.[8]

Experimental Protocols

To empirically determine the spectral properties and overlap of NIR dyes, the following experimental protocols can be employed.

Measurement of Excitation and Emission Spectra

Objective: To determine the maximum excitation and emission wavelengths of the NIR dyes.

Materials:

  • Spectrofluorometer with NIR-sensitive detectors

  • Quartz cuvettes (1 cm path length)

  • NIR dyes (e.g., Cy7.5 diacid(diso3), ICG, IRDye 800CW, Alexa Fluor 790)

  • Appropriate solvent (e.g., phosphate-buffered saline (PBS), ethanol)

Procedure:

  • Sample Preparation: Prepare dilute solutions of each dye in the chosen solvent. The concentration should be low enough to avoid inner filter effects (typically an absorbance < 0.1 at the excitation maximum).

  • Excitation Spectrum Measurement: a. Set the emission wavelength to the expected maximum (or a wavelength within the expected emission range). b. Scan a range of excitation wavelengths (e.g., 650-850 nm). c. The wavelength that produces the highest fluorescence intensity is the excitation maximum.

  • Emission Spectrum Measurement: a. Set the excitation wavelength to the determined maximum. b. Scan a range of emission wavelengths (e.g., 750-950 nm). c. The wavelength with the highest fluorescence intensity is the emission maximum.

  • Data Analysis: Plot the fluorescence intensity versus wavelength for both excitation and emission scans to visualize the spectra and identify the maxima.

Determination of Molar Extinction Coefficient

Objective: To measure the molar extinction coefficient (ε) at the absorption maximum.

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • NIR dyes

  • Analytical balance

  • Volumetric flasks

  • Appropriate solvent

Procedure:

  • Stock Solution Preparation: Accurately weigh a small amount of the dye and dissolve it in a known volume of solvent to create a stock solution of known concentration.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution with known concentrations.

  • Absorbance Measurement: Measure the absorbance of each dilution at the absorption maximum (which is typically very close to the excitation maximum) using the UV-Vis spectrophotometer.

  • Beer-Lambert Law Analysis: a. Plot a graph of absorbance versus concentration. b. The slope of the resulting line is the molar extinction coefficient (ε) when the path length is 1 cm, according to the Beer-Lambert law (A = εcl).[9]

Measurement of Fluorescence Quantum Yield

Objective: To determine the fluorescence quantum yield (Φ) of a dye relative to a standard.

Materials:

  • Spectrofluorometer

  • Quartz cuvettes

  • NIR dye of interest (sample)

  • A reference dye with a known quantum yield in the NIR range (standard)

  • UV-Vis spectrophotometer

  • Appropriate solvent

Procedure:

  • Standard Selection: Choose a standard with an emission profile in a similar spectral region to the sample.

  • Absorbance Matching: Prepare solutions of both the sample and the standard in the same solvent, with their absorbance at the excitation wavelength matched and kept low (< 0.1).

  • Fluorescence Spectra Acquisition: a. Excite both the sample and the standard at the same wavelength. b. Record the fluorescence emission spectrum for both, ensuring identical experimental settings (e.g., slit widths).

  • Data Analysis: a. Integrate the area under the emission curves for both the sample and the standard. b. Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample^2 / n_standard^2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Visualization of Concepts and Workflows

To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.

Spectral_Overlap cluster_donor Donor Dye cluster_acceptor Acceptor Dye Donor Excitation Donor Excitation Donor Emission Donor Emission Acceptor Excitation Acceptor Excitation Donor Emission->Acceptor Excitation Spectral Overlap Crosstalk Crosstalk Donor Emission->Crosstalk Acceptor Emission Acceptor Emission Acceptor Emission->Crosstalk

Caption: Conceptual diagram of spectral overlap between a donor and an acceptor dye.

NIR_Dye_Workflow Dye Selection Dye Selection Spectral Characterization Spectral Characterization Dye Selection->Spectral Characterization Quantum Yield Determination Quantum Yield Determination Spectral Characterization->Quantum Yield Determination Molar Extinction Measurement Molar Extinction Measurement Spectral Characterization->Molar Extinction Measurement In Vitro Validation In Vitro Validation Quantum Yield Determination->In Vitro Validation Molar Extinction Measurement->In Vitro Validation In Vivo Imaging In Vivo Imaging In Vitro Validation->In Vivo Imaging Data Analysis Data Analysis In Vivo Imaging->Data Analysis

Caption: General experimental workflow for NIR dye characterization and validation.

Conclusion

The choice of NIR dyes for in vivo imaging and other sensitive applications requires careful consideration of their spectral properties to minimize overlap and ensure data accuracy. Cy7.5 diacid(diso3) and its analogs offer favorable characteristics, including high molar extinction coefficients and quantum yields. However, when planning multiplexing experiments, it is crucial to assess the spectral compatibility with other selected dyes. The experimental protocols provided in this guide offer a framework for researchers to characterize and compare different NIR dyes, enabling informed decisions for their specific research needs. By understanding and quantifying spectral overlap, scientists can optimize their experimental design and achieve more reliable and reproducible results.

References

A Comparative Guide to Near-Infrared Dyes: Cy7.5 diacid(diso3) vs. Alexa Fluor 790

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of near-infrared (NIR) fluorescence imaging, the selection of an appropriate dye is paramount for achieving high sensitivity and signal-to-noise ratios. This guide provides a detailed comparison of two prominent NIR dyes: Cy7.5 diacid(diso3) and Alexa Fluor 790. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate an informed decision for their specific applications.

Photophysical Properties: A Quantitative Comparison

The brightness of a fluorescent dye is a critical performance metric, determined by the product of its molar extinction coefficient (ε) and fluorescence quantum yield (Φ). The following table summarizes the key photophysical properties of Cy7.5 diacid(diso3) and Alexa Fluor 790.

PropertyCy7.5 diacid(diso3)Alexa Fluor 790
Excitation Maximum (λex) ~788 nm~782 nm[1]
Emission Maximum (λem) ~808 nm~805 nm[1]
Molar Extinction Coefficient (ε) ~223,000 cm⁻¹M⁻¹260,000 cm⁻¹M⁻¹[1]
Quantum Yield (Φ) ~0.10~0.12 (estimated)
Calculated Brightness (ε x Φ) ~22,300~31,200

Note on Quantum Yield for Alexa Fluor 790: The precise quantum yield for Alexa Fluor 790 is not publicly disclosed by the manufacturer. The value presented here is an estimation based on the typical performance of other long-wavelength Alexa Fluor dyes, which generally exhibit quantum yields in the range of 0.1 to 0.3.[2]

Structural and Functional Overview

Cy7.5 diacid(diso3) belongs to the cyanine dye family, characterized by a polymethine chain flanked by two indolenine rings. The "diacid(diso3)" designation indicates the presence of two sulfonic acid groups, which significantly enhances the dye's water solubility and reduces aggregation-induced quenching, a common issue with cyanine dyes.[3][] This improved hydrophilicity is advantageous for labeling biomolecules in aqueous environments.

Alexa Fluor 790 is a member of the Alexa Fluor family of dyes, which are known for their exceptional brightness and photostability.[5] These dyes are also sulfonated to improve water solubility and prevent aggregation.[1] The proprietary chemical modifications of the Alexa Fluor series are designed to enhance their performance in biological applications, often resulting in brighter and more stable conjugates compared to standard cyanine dyes.

Experimental Comparison Workflow

To empirically determine the relative brightness of Cy7.5 diacid(diso3) and Alexa Fluor 790 in a laboratory setting, the following experimental workflow can be employed.

G cluster_prep Dye Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis prep_cy7_5 Prepare stock solution of Cy7.5 diacid(diso3) in DMSO prep_buffer Prepare working solutions in phosphate-buffered saline (PBS) prep_cy7_5->prep_buffer prep_af790 Prepare stock solution of Alexa Fluor 790 in DMSO prep_af790->prep_buffer measure_abs Measure absorbance spectra (600-850 nm) prep_buffer->measure_abs measure_em Measure fluorescence emission spectra (excite at ~770 nm, scan 790-900 nm) measure_abs->measure_em integrate_em Integrate fluorescence emission spectra measure_em->integrate_em calc_conc Determine concentration using Beer-Lambert Law (A = εcl) compare_brightness Compare integrated fluorescence intensity at equivalent concentrations calc_conc->compare_brightness integrate_em->compare_brightness

Caption: Workflow for comparing the brightness of fluorescent dyes.

Detailed Experimental Protocol

Objective: To compare the relative fluorescence brightness of Cy7.5 diacid(diso3) and Alexa Fluor 790 in an aqueous buffer.

Materials:

  • Cy7.5 diacid(diso3)

  • Alexa Fluor 790, NHS ester

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • Spectrophotometer capable of absorbance measurements in the NIR range

  • Fluorometer with NIR detection capabilities

  • Quartz cuvettes

Procedure:

  • Stock Solution Preparation:

    • Prepare 1 mM stock solutions of both Cy7.5 diacid(diso3) and Alexa Fluor 790 in anhydrous DMSO.

    • Store the stock solutions at -20°C, protected from light.

  • Working Solution Preparation:

    • Prepare a series of dilutions of each dye from the stock solutions in PBS to final concentrations ranging from 0.1 µM to 5 µM.

  • Absorbance Measurement:

    • Using the spectrophotometer, measure the absorbance spectra of each dilution from 600 nm to 850 nm.

    • Use PBS as a blank.

    • Determine the absorbance maximum (λmax) for each dye.

    • Verify the concentration of the working solutions using the Beer-Lambert law (A = εcl), using the known extinction coefficients.

  • Fluorescence Measurement:

    • Using the fluorometer, measure the fluorescence emission spectra of each dilution.

    • Set the excitation wavelength to a value slightly below the absorbance maximum (e.g., 770 nm) to minimize inner filter effects.

    • Record the emission spectra from 790 nm to 900 nm.

    • Use PBS as a blank to measure and subtract any background fluorescence.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each sample.

    • Plot the integrated fluorescence intensity as a function of concentration for both dyes.

    • Compare the slopes of the linear portion of the plots. The dye with the steeper slope is considered brighter under these experimental conditions.

Signaling Pathway and Application Context

Near-infrared dyes like Cy7.5 and Alexa Fluor 790 are typically used as labels for biomolecules in various applications, including in vivo imaging, flow cytometry, and Western blotting. The general principle involves the conjugation of the dye to a targeting moiety (e.g., an antibody or a small molecule), which then binds to a specific biological target. The fluorescence signal from the dye is then used to detect and quantify the target.

G cluster_workflow In Vivo Imaging Workflow dye NIR Dye (Cy7.5 or AF790) conjugate Dye-Ligand Conjugate dye->conjugate Conjugation antibody Targeting Ligand (e.g., Antibody) antibody->conjugate injection Systemic Administration (e.g., intravenous injection) conjugate->injection circulation Circulation and Biodistribution injection->circulation targeting Target Binding (e.g., tumor antigen) circulation->targeting imaging In Vivo Fluorescence Imaging targeting->imaging signal Fluorescence Signal Detection imaging->signal

Caption: Generalized workflow for in vivo fluorescence imaging.

Conclusion

Both Cy7.5 diacid(diso3) and Alexa Fluor 790 are high-performance near-infrared dyes suitable for a wide range of biological imaging applications. Based on the available data, Alexa Fluor 790 exhibits a higher molar extinction coefficient, and with a reasonable estimation of its quantum yield, it is likely to be the brighter of the two dyes. The enhanced water solubility of the disulfonated Cy7.5 makes it a robust choice, particularly in applications where dye aggregation is a concern. Ultimately, the optimal dye selection will depend on the specific experimental conditions, the required sensitivity, and the instrumentation available. Empirical validation, as outlined in the provided protocol, is always recommended to determine the best-performing dye for a particular application.

References

A Head-to-Head Battle in the Near-Infrared: Cy7.5 Diacid(diso3) vs. Other Cyanine Dyes for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of in vivo fluorescence imaging, the choice of a near-infrared (NIR) dye is a critical decision that directly impacts experimental outcomes. This guide provides an objective comparison of the in vivo performance of Cy7.5 diacid(diso3), a highly water-soluble cyanine dye, against other commonly used cyanine dyes such as Indocyanine Green (ICG) and the parent molecule, Cy7. This comparison is supported by a synthesis of available experimental data on key performance indicators including biodistribution, clearance, and signal generation.

The ideal NIR dye for in vivo imaging should exhibit high fluorescence quantum yield, superior tissue penetration, a high signal-to-background ratio, and rapid clearance from the body to minimize toxicity and allow for repeated imaging. The structural characteristics of a cyanine dye, particularly the length of its polymethine chain and the presence of charged functional groups, significantly influence these properties.

Executive Summary of In Vivo Performance

FeatureCy7.5 diacid(diso3) (Expected)Indocyanine Green (ICG)Cy7 (Unconjugated)
Water Solubility HighModerateLow to Moderate
Primary Clearance Route RenalHepatobiliaryRenal
Plasma Half-life ShortVery Short (2-4 minutes)[1]Short
Tissue Penetration Excellent (NIR Emission)Good (NIR Emission)Excellent (NIR Emission)
Signal-to-Background Ratio Potentially HighVariable, Prone to AggregationPotentially High
In Vivo Stability GoodModerate, Prone to AggregationModerate

Note: Specific quantitative in vivo performance data for free Cy7.5 diacid(diso3) is limited in publicly available literature. The expected performance is inferred from its chemical structure and data from similar sulfonated cyanine dyes.

Deep Dive into Performance Metrics

Biodistribution and Clearance: A Tale of Two Pathways

The biodistribution and clearance kinetics of cyanine dyes are paramount for successful in vivo imaging. These parameters determine the window of opportunity for imaging and the potential for off-target signal and toxicity.

Indocyanine Green (ICG) , a clinically approved dye, is characterized by its rapid hepatobiliary (liver and bile duct) clearance.[2] This rapid removal from the bloodstream, with a half-life of only 2-4 minutes, can be advantageous for applications requiring quick vascular imaging but limits the timeframe for imaging targeted tissues.[1] Its relatively lipophilic nature contributes to its high affinity for plasma proteins and subsequent uptake by hepatocytes.[3]

In contrast, unconjugated Cy7 has been shown to be rapidly eliminated through the kidneys. This renal clearance pathway is typical for smaller, more water-soluble molecules that are not extensively bound to plasma proteins. Imaging studies in mice have demonstrated that free Cy7 dye accumulates in the kidneys with no significant fluorescence observed in tumors, indicating rapid renal excretion.

Cy7.5 diacid(diso3) , with its two sulfonic acid groups, is designed for high water solubility. This characteristic is expected to favor a rapid renal clearance pathway, similar to Cy7 and other hydrophilic dyes like SIDAG (a hydrophilic ICG derivative).[2] This rapid renal clearance is beneficial for reducing background fluorescence from non-target tissues and enables faster imaging protocols.

The logical flow of cyanine dye clearance is depicted below:

G cluster_0 Intravenous Injection cluster_1 Systemic Circulation cluster_2 Clearance Pathways Dye Cyanine Dye Bloodstream Bound to Plasma Proteins / Free in Plasma Dye->Bloodstream Hepatobiliary Hepatobiliary Clearance (e.g., ICG) Bloodstream->Hepatobiliary Lipophilic Dyes Renal Renal Clearance (e.g., Cy7, Cy7.5 diacid(diso3)) Bloodstream->Renal Hydrophilic Dyes

Figure 1. Clearance pathways of cyanine dyes.
Fluorescence Intensity and Signal-to-Background Ratio

The ultimate goal of in vivo imaging is to achieve a high signal-to-background ratio (SBR) for clear visualization of the target. While Cy7 and Cy7.5 are known to have higher quantum yields than ICG, the in vivo performance is more complex.[4]

ICG is known to form aggregates at higher concentrations, which can lead to fluorescence quenching and a reduced signal.[1] This can negatively impact the SBR. The hydrophilicity of Cy7.5 diacid(diso3) is expected to reduce aggregation and potentially lead to a more consistent and higher fluorescence output in vivo.

Furthermore, the longer emission wavelengths of Cy7 and Cy7.5 (typically >750 nm) are advantageous for deeper tissue penetration and reduced tissue autofluorescence compared to dyes emitting in the shorter NIR range. This intrinsic property contributes to a better SBR, especially for imaging deeper tissues. One study comparing Cy3, Cy5, Cy5.5, and Cy7 for tumor imaging found that Cy7 was superior for visualizing larger and deeper tumors.

Experimental Protocols

Reproducible and well-documented experimental protocols are the cornerstone of reliable in vivo imaging studies. Below is a generalized protocol for a comparative in vivo imaging study of cyanine dyes.

Animal Models and Preparation
  • Animal Model: Athymic nude mice (6-8 weeks old) are commonly used for tumor xenograft models.

  • Housing: Animals should be housed in a temperature- and light-controlled environment with ad libitum access to food and water.

  • Anesthesia: For imaging, mice are typically anesthetized using isoflurane inhalation or an intraperitoneal injection of a ketamine/xylazine cocktail.

Dye Administration and Imaging
  • Dye Preparation: Dyes should be dissolved in a biocompatible vehicle such as sterile phosphate-buffered saline (PBS) or a small amount of DMSO followed by dilution in PBS. The final concentration should be optimized for the specific dye and application.

  • Administration: Dyes are typically administered via intravenous (tail vein) injection.

  • Imaging System: A sensitive in vivo imaging system (e.g., IVIS Spectrum) equipped with appropriate excitation and emission filters for the specific cyanine dyes is required.

  • Image Acquisition: Whole-body fluorescence images are acquired at multiple time points post-injection (e.g., 5 min, 30 min, 1h, 4h, 24h) to assess the pharmacokinetics and biodistribution.

  • Ex Vivo Analysis: After the final in vivo imaging session, mice are euthanized, and major organs (liver, kidneys, spleen, lungs, heart, and tumor, if applicable) are excised for ex vivo imaging to confirm and quantify dye distribution.

The experimental workflow for a typical in vivo imaging study is illustrated in the following diagram:

G A Animal Preparation (Anesthesia) B Dye Administration (Intravenous Injection) A->B C In Vivo Imaging (Multiple Time Points) B->C D Data Analysis (Region of Interest) C->D E Euthanasia & Organ Harvest C->E F Ex Vivo Organ Imaging E->F G Quantitative Biodistribution Analysis F->G

Figure 2. In vivo imaging experimental workflow.

Conclusion

The choice between Cy7.5 diacid(diso3) and other cyanine dyes for in vivo imaging depends heavily on the specific application. For applications requiring rapid imaging and clearance with minimal background, the highly water-soluble and renally cleared Cy7.5 diacid(diso3) presents a compelling option. Its superior spectral properties in the NIR window, coupled with its expected resistance to aggregation, position it as a high-performance alternative to the clinically established ICG, particularly in preclinical research settings. However, for clinical applications, the extensive track record and regulatory approval of ICG remain significant advantages. Future head-to-head in vivo studies providing quantitative data on the performance of free Cy7.5 diacid(diso3) will be crucial to fully elucidate its comparative advantages and guide its adoption in the scientific community.

References

A Researcher's Guide to Protein Labeling: A Quantitative Comparison of Cy7.5 diacid(diso3) and its Near-Infrared Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise tracking and quantification of proteins are paramount. Near-infrared (NIR) fluorescent dyes have emerged as indispensable tools for these tasks, offering deep tissue penetration and minimal autofluorescence. This guide provides a comprehensive quantitative analysis of protein labeling with Cy7.5 diacid(diso3), a widely used heptamethine cyanine dye, and compares its performance with other leading NIR alternatives.

This guide delves into the key performance indicators of Cy7.5 diacid(diso3) and its competitors, presenting a side-by-side comparison of their photophysical properties and labeling efficiencies. Detailed experimental protocols are provided to ensure reproducible results in your own laboratory settings. Furthermore, we explore the application of these labeled proteins in cellular imaging by visualizing a relevant signaling pathway.

Quantitative Performance Metrics: Cy7.5 diacid(diso3) vs. The Competition

The selection of an appropriate NIR dye is a critical decision that can significantly impact the sensitivity and accuracy of an experiment. The following tables summarize the key photophysical properties of Cy7.5 diacid(diso3) and popular alternatives such as IRDye® 800CW and Alexa Fluor™ 790. It is important to note that properties like quantum yield and extinction coefficient can be influenced by the solvent and conjugation to a protein.

Table 1: Photophysical Properties of Common NIR Dyes

FeatureCy7.5 diacid(diso3)IRDye® 800CWAlexa Fluor™ 790
Excitation Max (nm) ~750774 (in PBS)782
Emission Max (nm) ~773789 (in PBS)804
**Extinction Coefficient (ε) (M⁻¹cm⁻¹) **~250,000240,000 (in PBS)[1]~260,000
Quantum Yield (Φ) ~0.12 (conjugated)~0.08 (conjugated)~0.05 (conjugated)
Molecular Weight ( g/mol ) ~1100 (as diacid)1166 (NHS ester)[1]~1250
Solubility Good in aqueous buffersHigh in water[2]Good in aqueous buffers

Table 2: Performance Characteristics in Protein Labeling

FeatureCy7.5 diacid(diso3)IRDye® 800CWAlexa Fluor™ 790
Reactive Form NHS ester, Carboxylic acidNHS esterNHS ester
Primary Target Primary amines (Lysine residues)Primary amines (Lysine residues)Primary amines (Lysine residues)
Photostability ModerateHighHigh
Labeling Efficiency Typically high, dependent on protein and reaction conditions.High, with protocols optimized for consistent results.High, known for robust and efficient labeling.
Degree of Labeling (DOL) Impact High DOL can lead to quenching.Can be labeled to a high DOL with less quenching than Cy dyes.Less prone to self-quenching at high DOL compared to Cy dyes.[3]

Experimental Protocols: A Step-by-Step Guide to Protein Labeling

Achieving optimal and reproducible protein labeling requires meticulous attention to detail. Below is a detailed protocol for labeling an antibody with Cy7.5 diacid(diso3) NHS ester, a common method for protein conjugation.

Protocol: Antibody Labeling with Cy7.5 diacid(diso3) NHS Ester

Materials:

  • Antibody (or protein of interest) in an amine-free buffer (e.g., PBS) at 2-10 mg/mL.

  • Cy7.5 diacid(diso3) NHS ester.

  • Anhydrous Dimethylsulfoxide (DMSO).

  • 1 M Sodium Bicarbonate (NaHCO₃), pH 8.3-8.5.

  • Purification column (e.g., Sephadex G-25).

  • Phosphate-Buffered Saline (PBS), pH 7.4.

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), dialyze the antibody against PBS.

    • Adjust the antibody concentration to 2-10 mg/mL.

  • Dye Preparation:

    • Allow the vial of Cy7.5 diacid(diso3) NHS ester to equilibrate to room temperature before opening.

    • Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO.

  • Labeling Reaction:

    • Adjust the pH of the antibody solution to 8.3-8.5 by adding a calculated volume of 1 M sodium bicarbonate.

    • Calculate the required volume of the dye stock solution to achieve a desired dye-to-protein molar ratio (typically between 5:1 and 15:1).

    • Slowly add the dye solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification of the Conjugate:

    • Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions.

    • Apply the reaction mixture to the column.

    • Elute the labeled antibody with PBS. The first colored fraction will be the conjugated antibody, while the later, smaller molecular weight fraction will be the free dye.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~750 nm (for the dye).

Visualizing the Application: Signaling Pathway Diagram

Cy7.5-labeled antibodies are frequently used to visualize and track specific cellular targets, such as receptors involved in signaling pathways crucial to cancer biology. The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are prime examples. Antibodies targeting these receptors, when labeled with a NIR dye like Cy7.5, allow for in vivo imaging and tracking of tumors that overexpress these proteins.

EGFR_HER2_Signaling cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR HER2 HER2 EGFR->HER2 PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS HER3 HER3 HER2->HER3 HER2->PI3K HER2->RAS STAT3 STAT3 HER2->STAT3 HER3->PI3K EGF EGF EGF->EGFR NRG1 Neuregulin 1 NRG1->HER3 Cy7_5_Ab Cy7.5-Antibody Cy7_5_Ab->HER2 Targeting AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis STAT3->Survival

Caption: EGFR/HER2 signaling pathway with targeted antibody.

Experimental_Workflow start Start: Purified Antibody buffer_exchange 1. Buffer Exchange (Amine-free buffer, pH 8.3-8.5) start->buffer_exchange labeling 3. Labeling Reaction (1 hr, RT, dark) buffer_exchange->labeling dye_prep 2. Prepare Cy7.5 NHS Ester Stock (in DMSO) dye_prep->labeling purification 4. Purification (Size-Exclusion Chromatography) labeling->purification characterization 5. Characterization (Determine Degree of Labeling) purification->characterization application 6. Application (e.g., In Vivo Imaging) characterization->application

References

A Comparative Guide to Cross-Reactivity Testing of Cy7.5 Diacid(diso3) Labeled Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing fluorescently labeled antibodies, ensuring specificity and minimizing off-target binding is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of Cy7.5 diacid(diso3) labeled antibodies with two common alternatives, Alexa Fluor™ 790 and IRDye® 800CW, focusing on their performance in cross-reactivity testing.

Executive Summary

The choice of a near-infrared (NIR) fluorescent dye for antibody conjugation can significantly impact the specificity and background signal in immunoassays. While Cy7.5 is a widely used dye, its potential for non-specific binding necessitates careful evaluation. This guide presents a comparative analysis of antibodies labeled with Cy7.5 diacid(diso3), Alexa Fluor™ 790, and IRDye® 800CW, offering insights into their relative performance in terms of cross-reactivity and signal-to-noise ratio. The experimental data presented herein is representative and intended to illustrate the comparative performance of these dyes.

Data Presentation

The following tables summarize the key performance characteristics of antibodies labeled with Cy7.5 diacid(diso3), Alexa Fluor™ 790, and IRDye® 800CW in various cross-reactivity assays.

Table 1: Comparison of Spectral Properties

FeatureCy7.5 diacid(diso3)Alexa Fluor™ 790IRDye® 800CW
Excitation Max (nm)~750~784~774
Emission Max (nm)~773~814~794
Quantum YieldModerateHighHigh
PhotostabilityGoodExcellentExcellent
BrightnessGoodExcellentExcellent

Table 2: Representative Cross-Reactivity Data from Competitive ELISA

This table illustrates the percentage of cross-reactivity of a primary antibody labeled with each dye against a panel of related and unrelated antigens. Lower percentages indicate higher specificity.

Labeled AntibodyTarget AntigenRelated Antigen ARelated Antigen BUnrelated Antigen
Anti-X-Cy7.5 100%8.5%5.2%1.5%
Anti-X-AF790 100%4.2%2.1%0.3%
Anti-X-IRDye800CW 100%5.0%2.5%0.5%

Table 3: Signal-to-Noise Ratio in Western Blot Analysis

This table shows a representative comparison of the signal-to-noise ratio for the detection of a target protein versus background. A higher ratio indicates better performance.

Labeled AntibodySignal Intensity (Target)Background IntensitySignal-to-Noise Ratio
Anti-X-Cy7.5 850012007.1
Anti-X-AF790 920060015.3
Anti-X-IRDye800CW 900075012.0

Table 4: Non-Specific Binding in Flow Cytometry

This table presents representative data on the percentage of non-specific binding to a negative control cell line (e.g., monocytes/macrophages known for potential cyanine dye binding). Lower percentages are desirable.[1]

Labeled Antibody% Non-Specific Binding (Negative Control Cells)
Anti-X-Cy7.5 4.8%
Anti-X-AF790 1.2%
Anti-X-IRDye800CW 1.5%

Experimental Protocols

Detailed methodologies for the key experiments cited in the data tables are provided below.

Protocol 1: Antibody Labeling with NHS Esters

This protocol describes the general procedure for labeling an antibody with an amine-reactive NHS ester of Cy7.5 diacid(diso3), Alexa Fluor™ 790, or IRDye® 800CW.

  • Antibody Preparation: Dialyze the antibody (typically 1-5 mg/mL) against 0.1 M sodium bicarbonate buffer, pH 8.3.

  • Dye Preparation: Dissolve the NHS ester of the respective dye in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL immediately before use.

  • Conjugation Reaction: Add a calculated molar excess of the reactive dye to the antibody solution. A typical starting point is a 10-fold molar excess. Incubate the reaction for 1 hour at room temperature with gentle stirring.

  • Purification: Remove unconjugated dye by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) pre-equilibrated with phosphate-buffered saline (PBS), pH 7.4.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and the excitation maximum of the dye.

Protocol 2: Competitive ELISA for Cross-Reactivity Assessment

This assay quantifies the cross-reactivity of a labeled antibody by measuring its binding to the target antigen in the presence of competing related and unrelated antigens.

  • Plate Coating: Coat a 96-well microplate with the target antigen at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6) overnight at 4°C.

  • Blocking: Wash the plate three times with PBS containing 0.05% Tween 20 (PBST). Block non-specific binding sites by incubating with a blocking buffer (e.g., 5% non-fat dry milk in PBST) for 1-2 hours at room temperature.

  • Competition: Prepare a series of dilutions of the unlabeled competitor antigens (related and unrelated). In separate tubes, pre-incubate a constant, sub-saturating concentration of the fluorescently labeled antibody with each dilution of the competitor antigens for 30 minutes at room temperature.

  • Incubation: Add the pre-incubated antibody-antigen mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with PBST.

  • Detection: Read the fluorescence intensity in each well using a microplate reader with appropriate excitation and emission filters for the specific dye.

  • Data Analysis: Calculate the percentage of inhibition for each competitor concentration. The cross-reactivity is determined by comparing the concentration of the competitor antigen required to achieve 50% inhibition (IC50) to the IC50 of the target antigen.

Protocol 3: Western Blot for Signal-to-Noise Comparison

This protocol is used to assess the specificity and background signal of fluorescently labeled antibodies in a Western blot format.

  • Sample Preparation and Electrophoresis: Prepare protein lysates from cells or tissues expressing the target protein and a negative control. Separate the proteins by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the fluorescently labeled primary antibody at an optimized concentration overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Imaging: Scan the membrane using a fluorescence imaging system with the appropriate laser and emission filter for the specific dye.

  • Data Analysis: Quantify the band intensity of the target protein and an equivalent-sized area of the background. Calculate the signal-to-noise ratio.

Mandatory Visualization

dot

Cross_Reactivity_Testing_Workflow cluster_prep Preparation Ab Antibody Labeled_Ab Labeled Antibody Conjugate Ab->Labeled_Ab Conjugation Dye Cy7.5 / AF790 / IRDye800CW (NHS Ester) Dye->Labeled_Ab ELISA Competitive ELISA Labeled_Ab->ELISA WB Western Blot Labeled_Ab->WB FC Flow Cytometry Labeled_Ab->FC ELISA_Data IC50 Determination & % Cross-Reactivity ELISA->ELISA_Data WB_Data Signal-to-Noise Ratio Calculation WB->WB_Data FC_Data Quantification of Non-Specific Binding FC->FC_Data

Caption: Experimental workflow for cross-reactivity testing.

dot

Competitive_ELISA_Pathway cluster_plate Microplate Well cluster_solution Pre-incubation Ag_coated Target Antigen Coated Washed Washed Ag_coated->Washed Wash Labeled_Ab Labeled Antibody Complex Antibody-Competitor Complex Labeled_Ab->Complex Binds Competitor_Ag Competitor Antigen (Related/Unrelated) Competitor_Ag->Complex Binds Complex->Ag_coated No Binding Free_Labeled_Ab Free Labeled Antibody Free_Labeled_Ab->Ag_coated Binding Read_Fluorescence Read_Fluorescence Washed->Read_Fluorescence Detect Signal

References

Comparative Photostability of Cy7.5 Diacid(diso3) Under Laser Illumination: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing near-infrared (NIR) fluorescence imaging, the photostability of the chosen fluorophore is a critical parameter influencing experimental success. This guide provides an objective comparison of the photostability of Cy7.5 diacid(diso3) against two other commonly used NIR dyes, Alexa Fluor 790 and IRDye 800CW, under laser illumination.

This comparison is supported by a summary of available experimental data and a detailed experimental protocol for assessing photostability. The selection of a photostable dye is paramount for applications requiring prolonged or intense light exposure, such as single-molecule tracking, high-resolution imaging, and longitudinal in vivo studies, as it ensures signal consistency and reliability of the collected data.

Executive Summary of Comparative Photostability

The photostability of a fluorescent dye refers to its ability to resist photodegradation or "photobleaching" when exposed to light. This process involves the irreversible photochemical destruction of the fluorophore, leading to a loss of fluorescence. In the context of cyanine dyes like Cy7.5, this is a significant consideration, as they are known to be susceptible to photobleaching, particularly in the presence of oxygen.

Available data from comparative studies indicates a general trend in the photostability of the cyanine and Alexa Fluor dye families. Studies have consistently shown that Alexa Fluor dyes are significantly more resistant to photobleaching than their spectrally similar Cy dye counterparts.[1] This enhanced photostability is a key advantage for applications requiring robust and long-lasting fluorescence signals. While direct, quantitative side-by-side data for Cy7.5 diacid(diso3) versus Alexa Fluor 790 and IRDye 800CW under identical laser illumination conditions is limited in publicly available literature, the general trend suggests a performance hierarchy.

Quantitative Data Summary

The following table summarizes the key photostability and spectral properties of Cy7.5 diacid(diso3) and its alternatives. It is important to note that direct comparisons of photobleaching quantum yields and half-lives are highly dependent on the specific experimental conditions (e.g., laser power, buffer composition, presence of antifade agents).

PropertyCy7.5 diacid(diso3)Alexa Fluor 790IRDye 800CW
Excitation Max (nm) ~785~784~774
Emission Max (nm) ~808~814~789
Relative Photostability ModerateHighHigh
Key Features Good brightnessHigh photostabilityExcellent for in vivo
Reported Advantages Superior photostability to Cy dyes[1]High signal-to-noise in vivo

Experimental Protocol: Measurement of Photostability under Laser Illumination

This section provides a detailed methodology for quantifying the photostability of NIR fluorescent dyes using a confocal laser scanning microscope. This protocol can be adapted for specific instrumentation and experimental needs.

Objective: To quantify and compare the photobleaching rates of Cy7.5 diacid(diso3), Alexa Fluor 790, and IRDye 800CW under controlled laser illumination.

Materials:

  • Cy7.5 diacid(diso3), Alexa Fluor 790, and IRDye 800CW solutions of known concentration (e.g., 1 µM in PBS, pH 7.4)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microscope slides and coverslips

  • Confocal laser scanning microscope equipped with a suitable NIR laser line (e.g., 780 nm or similar) and a sensitive detector for NIR emission.

  • Image analysis software (e.g., ImageJ, FIJI)

Procedure:

  • Sample Preparation:

    • Prepare a 1 µM solution of each dye in PBS.

    • Pipette a small volume (e.g., 10 µL) of the dye solution onto a clean microscope slide and cover with a coverslip. Seal the edges of the coverslip with nail polish to prevent evaporation.

    • Prepare a separate slide for each dye to be tested.

  • Microscope Setup:

    • Turn on the confocal microscope and the laser source. Allow the system to warm up and stabilize.

    • Select the appropriate laser line for excitation (e.g., 780 nm).

    • Set the laser power to a fixed, moderate level. It is crucial to use the same laser power for all samples to ensure a fair comparison.

    • Configure the detector to capture the emission spectrum of the respective dyes.

    • Set the pinhole to a defined size (e.g., 1 Airy unit) to ensure consistent confocality.

    • Define a region of interest (ROI) for imaging.

  • Image Acquisition for Photobleaching:

    • Focus on the sample and acquire an initial image (t=0) with a fast scan speed to minimize photobleaching during this initial setup.

    • Begin a time-lapse acquisition series of the same ROI. Continuously illuminate the ROI with the laser at the pre-set power.

    • Acquire images at regular intervals (e.g., every 10 seconds) for a total duration that allows for significant photobleaching of the least stable dye (e.g., 5-10 minutes).

  • Data Analysis:

    • Open the time-lapse image series in an image analysis software.

    • Define an ROI within the bleached area and measure the mean fluorescence intensity for this ROI in each frame of the time series.

    • Normalize the fluorescence intensity of each frame to the intensity of the first frame (t=0).

    • Plot the normalized fluorescence intensity as a function of time.

    • To quantify the photobleaching rate, fit the decay curve to a single exponential decay function: I(t) = I(0) * e^(-kt), where I(t) is the intensity at time t, I(0) is the initial intensity, and k is the photobleaching rate constant.

    • The photobleaching half-life (t½) can be calculated as t½ = ln(2)/k.

Visualization of Experimental Workflow and Photobleaching

To further clarify the experimental process and the underlying mechanism, the following diagrams are provided.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis DyeSol Prepare 1 µM Dye Solutions (Cy7.5, AF790, IRDye800CW) SlidePrep Mount on Slides DyeSol->SlidePrep Microscope Confocal Microscope Setup (780 nm Laser) SlidePrep->Microscope ROI Define Region of Interest (ROI) Microscope->ROI TimeLapse Time-Lapse Imaging (Continuous Illumination) ROI->TimeLapse MeasureIntensity Measure Mean Fluorescence Intensity TimeLapse->MeasureIntensity Normalize Normalize Intensity Data MeasureIntensity->Normalize Plot Plot Intensity vs. Time Normalize->Plot Fit Fit to Exponential Decay Plot->Fit Calculate Calculate Photobleaching Rate & Half-life Fit->Calculate

Caption: Experimental workflow for comparative photostability analysis.

PhotobleachingMechanism cluster_states Fluorophore States GS Ground State (S0) ES Excited Singlet State (S1) GS->ES Absorption (Laser Light) ES->GS Fluorescence TS Triplet State (T1) ES->TS Intersystem Crossing BD Bleached State TS->BD Photochemical Reaction (e.g., with O2)

Caption: Simplified Jablonski diagram illustrating the photobleaching process.

Conclusion

For researchers engaged in demanding fluorescence imaging applications in the near-infrared spectrum, the choice of fluorophore significantly impacts data quality and experimental outcomes. Based on available evidence, Alexa Fluor 790 and IRDye 800CW are expected to offer superior photostability compared to Cy7.5 diacid(diso3). When planning experiments that involve intense or prolonged laser illumination, it is highly recommended to perform a direct comparison of the photostability of candidate dyes under the specific experimental conditions that will be employed. The protocol provided in this guide offers a robust framework for conducting such a comparison, enabling an informed decision for the selection of the most suitable NIR dye for your research needs.

References

Safety Operating Guide

Proper Disposal of Cy7.5 Diacid(diso3): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of Cy7.5 diacid(diso3), a fluorescent cyanine dye, to maintain a safe laboratory environment and adhere to regulatory standards.

The following procedures are based on general best practices for handling chemical waste. It is imperative to consult your institution's specific Environmental Health & Safety (EHS) guidelines, as protocols may vary.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. Work in a well-ventilated area, preferably within a chemical fume hood.

Disposal of Cy7.5 Diacid(diso3) Waste

All materials contaminated with Cy7.5 diacid(diso3), including stock solutions, diluted solutions, and solid waste, should be treated as hazardous chemical waste.

Step 1: Waste Collection

  • Liquid Waste: Collect all liquid waste containing Cy7.5 diacid(diso3) in a designated, leak-proof, and chemically compatible container. This includes unused stock solutions, experimental solutions, and the first rinses of any contaminated labware.

  • Solid Waste: Dispose of all solid waste contaminated with the dye, such as gels, pipette tips, and gloves, in a separate, clearly labeled hazardous waste container.

Step 2: Labeling

Properly label all waste containers with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "Cy7.5 diacid(diso3)"

  • The concentration of the dye

  • Any other chemical constituents in the waste mixture

  • The date of accumulation

  • Your name and laboratory contact information

Step 3: Storage

Store hazardous waste containers in a designated, secure area away from general laboratory traffic. Ensure containers are tightly sealed to prevent spills or evaporation. Do not mix incompatible waste streams in the same container.

Step 4: Scheduling a Pickup

Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the hazardous waste. Do not attempt to dispose of this chemical waste through standard drains or regular trash.[1]

Decontamination of Labware

For reusable labware, a thorough decontamination process is necessary.

Step 1: Initial Rinse

Rinse the contaminated labware with a small amount of an appropriate solvent (e.g., ethanol or methanol, depending on the solubility of your specific formulation) to remove the bulk of the dye. This initial rinseate must be collected and disposed of as hazardous liquid waste.[1]

Step 2: Subsequent Rinses

For highly toxic or concentrated substances, it is recommended that the first three rinses be collected as hazardous waste.[1] Subsequent rinses with detergent and water can then be performed.

Step 3: Final Disposal of Empty Containers

Once thoroughly decontaminated, empty containers can typically be disposed of in the regular trash, provided all hazardous chemical residues have been removed. Consult your institutional guidelines for specific requirements regarding the disposal of empty chemical containers.[1]

Spill Management

In the event of a spill, immediately alert others in the area. Wearing appropriate PPE, contain the spill using an absorbent material suitable for chemical spills. Collect the contaminated absorbent material and dispose of it as hazardous solid waste. For large or unmanageable spills, evacuate the area and contact your EHS department immediately.

Quantitative Data Summary

Waste TypeCollection ContainerDisposal Method
Liquid Waste (Stock solutions, experimental solutions, first rinses)Labeled, leak-proof, chemically compatible containerCollection by institutional EHS for hazardous waste disposal.[1]
Solid Waste (Contaminated gels, pipette tips, gloves, absorbent materials)Labeled hazardous waste containerCollection by institutional EHS for hazardous waste disposal.[1]
Empty, Decontaminated Containers Regular trash (pending institutional policy)Disposal in regular trash after thorough decontamination.[1]

Experimental Workflow for Disposal

Cy7.5 Diacid(diso3) Disposal Workflow cluster_prep Preparation cluster_waste Waste Segregation & Collection cluster_container Container Management cluster_disposal Final Disposal A Wear Appropriate PPE (Lab coat, goggles, gloves) B Work in a Ventilated Area (Chemical Fume Hood) A->B C Collect Liquid Waste (Stock solutions, rinses) B->C D Collect Solid Waste (Gels, tips, gloves) B->D H Decontaminate Labware B->H E Use Labeled, Leak-Proof Hazardous Waste Containers C->E D->E F Store Waste Securely E->F G Contact EHS for Pickup F->G H->C

Caption: Workflow for the safe disposal of Cy7.5 diacid(diso3).

References

Safeguarding Your Research: A Guide to Handling Cy7.5 Diacid(diso3)

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety protocols and operational plans for the handling and disposal of Cy7.5 diacid(diso3) are critical for ensuring a secure laboratory environment. This guide provides immediate, procedural, and step-by-step instructions for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is the first line of defense when handling any chemical. For Cy7.5 diacid(diso3), the following PPE is mandatory at all stages of handling, from receiving to disposal.

Stage of HandlingRequired Personal Protective Equipment (PPE)
Receiving and Storage - Safety glasses- Nitrile gloves
Preparation of Solutions - Safety goggles- Nitrile gloves- Lab coat
Experimental Use - Safety goggles- Nitrile gloves- Lab coat
Spill Cleanup - Safety goggles- Nitrile gloves (double-gloving recommended)- Lab coat- Dust mask (for solid spills)
Waste Disposal - Safety goggles- Nitrile gloves- Lab coat

Operational Plan: From Receipt to Disposal

A structured operational plan ensures that Cy7.5 diacid(diso3) is handled safely and efficiently throughout its lifecycle in the laboratory.

Receiving and Inspection

Upon receipt of the compound, visually inspect the packaging for any signs of damage or leakage. If the container is compromised, do not open it. Isolate the package in a fume hood and contact your institution's Environmental Health and Safety (EHS) office for guidance. If the packaging is intact, proceed to the storage phase.

Storage

Proper storage is crucial to maintain the integrity of the dye and prevent accidental exposure.

  • Temperature: Store the compound at -20°C.[1]

  • Light: Cy7.5 diacid(diso3) is photosensitive. Store in a dark, opaque container to protect it from light.[1]

  • Moisture: To prevent condensation from atmospheric moisture, which can degrade the product, allow the vial to warm to room temperature before opening.[1]

  • Inert Atmosphere: After use, consider purging the vial with an inert gas like argon or nitrogen to extend the shelf life of the reagent.[1]

Preparation of Solutions

Given that Cy7.5 diacid(diso3) is a sulfonated cyanine dye, it is water-soluble.

  • Solvent: Use high-purity water (e.g., Milli-Q or equivalent) for preparing aqueous solutions.

  • Procedure:

    • Ensure all necessary PPE is worn.

    • Work in a well-ventilated area, such as a chemical fume hood.

    • Allow the vial of the solid dye to equilibrate to room temperature before opening.

    • Carefully weigh the required amount of the solid. Avoid creating dust.

    • Slowly add the solid to the water while stirring to ensure complete dissolution.

Experimental Use
  • Follow all laboratory-specific protocols for your experiment.

  • Clearly label all containers with the name of the compound, concentration, and date of preparation.

  • Avoid direct contact with the solution. If skin contact occurs, wash the affected area immediately with soap and water. If eye contact occurs, flush with copious amounts of water for at least 15 minutes and seek medical attention.

Disposal Plan

Proper disposal of chemical waste is essential to protect the environment and comply with regulations.

Waste Segregation
  • Solid Waste: Unused or expired solid Cy7.5 diacid(diso3) should be disposed of as chemical waste. Place the original vial in a clearly labeled hazardous waste container.

  • Liquid Waste: Aqueous solutions of Cy7.5 diacid(diso3) should be collected in a designated, clearly labeled hazardous waste container. Do not pour solutions down the drain unless specifically authorized by your institution's EHS office. Some institutions may permit the disposal of non-hazardous chemical solutions down the sanitary sewer, but this requires prior approval.

  • Contaminated Materials: Any materials that have come into contact with Cy7.5 diacid(diso3), such as pipette tips, gloves, and paper towels, should be disposed of in a designated solid hazardous waste container.

Waste Collection and Labeling
  • Use compatible and properly sealed containers for all waste streams.

  • Label all waste containers clearly with "Hazardous Waste," the full chemical name ("Cy7.5 diacid(diso3)"), and the approximate concentration and quantity.

  • Store waste containers in a designated satellite accumulation area until they are collected by your institution's EHS personnel.

Spill Cleanup

In the event of a spill, follow these procedures:

  • Small Spills:

    • Alert others in the immediate area.

    • Wear the appropriate PPE.

    • If the spill is a solid, gently cover it with a damp paper towel to avoid generating dust.

    • If the spill is a liquid, absorb it with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully collect the absorbed material and contaminated items and place them in a sealed, labeled hazardous waste container.

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your supervisor and your institution's EHS office.

    • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

Experimental Workflow Visualization

The following diagram illustrates the key stages of the operational and disposal plan for Cy7.5 diacid(diso3).

cluster_operational Operational Plan cluster_disposal Disposal Plan Receiving Receiving & Inspection Storage Storage (-20°C, Dark) Receiving->Storage Preparation Solution Preparation (Aqueous) Storage->Preparation Experiment Experimental Use Preparation->Experiment Waste_Segregation Waste Segregation (Solid, Liquid, Contaminated) Experiment->Waste_Segregation Generate Waste Waste_Collection Waste Collection & Labeling Waste_Segregation->Waste_Collection EHS_Pickup EHS Pickup Waste_Collection->EHS_Pickup Spill Spill Event Spill_Cleanup Spill Cleanup Spill->Spill_Cleanup Spill_Cleanup->Waste_Segregation

Caption: Workflow for handling Cy7.5 diacid(diso3) from receipt to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.